3-Fluoro-4-(1-piperidinyl)benzylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
(3-fluoro-4-piperidin-1-ylphenyl)methanamine |
InChI |
InChI=1S/C12H17FN2/c13-11-8-10(9-14)4-5-12(11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2 |
InChI Key |
QHXIOYYKNYOFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)CN)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Piperidinyl Benzylamines
An In-Depth Technical Guide to the Synthesis and Properties of 3-Fluoro-4-(1-piperidinyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated benzylamines, in particular, have emerged as indispensable building blocks for a wide array of pharmaceuticals.[1] The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, by altering pKa, conformation, and susceptibility to enzymatic degradation.[1][2]
The piperidine ring is the most prevalent saturated N-heterocyclic system found in pharmaceuticals, and modulating its nitrogen basicity is a critical strategy for optimizing drug candidates.[2] Combining these two privileged motifs, the this compound scaffold presents a unique and valuable building block. It offers a trifecta of desirable features: a metabolically robust fluorinated aromatic ring, a versatile benzylamine linker, and a basic piperidine nucleus whose properties are fine-tuned by the adjacent fluorine atom. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical intermediate.
Synthetic Pathway and Methodologies
The most logical and efficient synthesis of this compound is achieved through a two-step process. This pathway begins with a nucleophilic aromatic substitution to construct the core piperidinyl-benzonitrile structure, followed by a selective reduction of the nitrile group to the desired primary amine.
Overall Synthetic Workflow
Caption: A two-step synthetic workflow for this compound.
Step 1: Synthesis of 3-Fluoro-4-(1-piperidinyl)benzonitrile
The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-withdrawing nitrile group activates the aromatic ring, making the carbon at position 4 susceptible to nucleophilic attack by piperidine. The fluorine atom at this position is a good leaving group.
Experimental Protocol:
-
Materials:
-
3,4-Difluorobenzonitrile
-
Piperidine (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
-
Procedure:
-
To a stirred solution of 3,4-difluorobenzonitrile in anhydrous DMSO, add potassium carbonate.
-
Slowly add piperidine to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the crude solid with water to remove residual DMSO and salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
-
Causality and Rationale:
-
Solvent: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, increasing the nucleophilicity of the piperidine and accelerating the reaction rate.
-
Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperature is required to overcome the activation energy of the aromatic substitution.
Step 2: Reduction of 3-Fluoro-4-(1-piperidinyl)benzonitrile to Benzylamine
The second step is the reduction of the nitrile functional group to a primary amine. This transformation can be achieved using several reducing agents. A common and effective method involves the use of lithium aluminum hydride (LAH).
Experimental Protocol:
-
Materials:
-
3-Fluoro-4-(1-piperidinyl)benzonitrile
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane (for extraction)
-
Hydrochloric acid (HCl) (for salt formation/purification, optional)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-Fluoro-4-(1-piperidinyl)benzonitrile in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
A granular precipitate of aluminum salts will form. Filter off the salts and wash them thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.
-
Causality and Rationale:
-
Reducing Agent: LiAlH₄ is a powerful reducing agent capable of readily converting nitriles to primary amines.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent the decomposition of the reagent.
-
Quenching Procedure: The specific workup procedure is designed to safely neutralize the reactive LAH and to precipitate the aluminum byproducts in an easily filterable form.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties
| Property | Value (for Intermediate/Related Compounds) | Notes |
| CAS Number | 505080-54-6[3] | For the nitrile intermediate |
| Molecular Formula | C₁₂H₁₅FN₂ | For the final benzylamine product |
| Molecular Weight | 206.26 g/mol | For the final benzylamine product |
| Physical Form | Expected to be a liquid or low-melting solid | Based on similar benzylamines[4] |
| Boiling Point | >350 °C (Predicted) | High due to hydrogen bonding and molecular weight |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Methanol). The hydrochloride salt would be water-soluble. | Typical for benzylamine derivatives[4] |
| pKa | ~9-10 (Predicted) | For the benzylammonium ion, typical for benzylamines |
Spectroscopic Characterization (Predicted)
The identity and purity of this compound would be confirmed using standard spectroscopic methods.
-
¹H NMR:
-
Aromatic Protons (Ar-H): Signals expected in the range of δ 6.8-7.2 ppm. The fluorine atom will cause characteristic splitting (coupling constants, JHF).
-
Benzyl Protons (-CH₂-NH₂): A singlet around δ 3.8-4.0 ppm.
-
Piperidine Protons: Multiple signals in the aliphatic region (δ 1.5-3.2 ppm). Protons on the carbons alpha to the nitrogen will be downfield (~δ 3.0-3.2 ppm).
-
Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-2.5 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals between δ 115-160 ppm. The carbon attached to fluorine will show a large one-bond coupling constant (JCF ≈ 240-250 Hz).[5] Other aromatic carbons will show smaller C-F couplings.
-
Benzyl Carbon (-CH₂-NH₂): A signal around δ 45-50 ppm.
-
Piperidine Carbons: Signals in the range of δ 24-55 ppm.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z = 207.13, corresponding to the protonated molecular ion.
-
Applications in Research and Drug Development
This compound is not just a chemical entity but a strategic tool for drug discovery. Its structure is a key pharmacophore in the development of various therapeutic agents.
-
Scaffold for CNS Agents: The piperidine moiety is a common feature in agents targeting the central nervous system.[6] The benzylamine portion can be further functionalized to interact with specific receptors. For example, related structures are known to be potent dopamine transporter (DAT) inhibitors.[6]
-
Modulation of Pharmacokinetics: The fluorine atom can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[1] This is a critical aspect of improving a drug's pharmacokinetic profile.
-
GPCR Ligand Development: Many G-protein coupled receptor (GPCR) ligands incorporate piperidine and substituted benzylamine motifs. For instance, small molecule motilin receptor agonists, which are gastrointestinal prokinetic agents, have been developed from similar building blocks.[7]
-
Fine-Tuning Basicity: The electron-withdrawing nature of the ortho-fluorine atom can subtly modulate the pKa of the piperidine nitrogen.[2] This allows for precise control over the charge state of the molecule at physiological pH, which is crucial for receptor binding and membrane permeability.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Based on related compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Health Hazards: Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
References
-
U.S. Environmental Protection Agency (EPA). (2025, October 15). 3-Fluoro-5-(4-methyl-1-piperazinyl)benzenamine Properties. CompTox Chemicals Dashboard. [Link]
-
Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Lunn, G. et al. (2009, February 26). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2019). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
-
S. Kabilan, et al. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
-
ACS Publications. (2003, April 19). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters. [Link]
-
SpectraBase. N-(3-fluorobenzyl)piperidin-4-amine. [Link]
-
Wikipedia. (2024). Benzylamine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. 505080-54-6|3-Fluoro-4-(piperidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Fluoro-4-(piperazin-1-yl)benzonitrile | 182181-38-0 [sigmaaldrich.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Fluoro-4-(1-piperidinyl)benzylamine
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-Fluoro-4-(1-piperidinyl)benzylamine. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) analysis based on its core structural motifs—a benzylamine scaffold, a 4-position piperidinyl ring, and a 3-position fluorine atom. The primary hypothesis posits that this compound functions as a monoamine transporter ligand, with a predicted high affinity for the dopamine transporter (DAT). This guide provides a comprehensive framework for validating this hypothesis, including detailed in-vitro experimental protocols, data interpretation strategies, and the elucidation of downstream signaling consequences. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry.
Introduction and Structural Rationale
The compound this compound is a synthetic molecule for which the mechanism of action has not been empirically determined in publicly available literature. However, its chemical architecture provides a strong basis for forming a scientifically rigorous hypothesis. The structure can be deconstructed into three key pharmacophoric elements:
-
Benzylamine Core: This scaffold is a well-established structural component in a vast array of centrally active agents, particularly those that interact with monoamine transporters.[1][2]
-
4-Position Piperidinyl Group: The piperidine ring is a prevalent N-heterocycle in pharmaceuticals.[3][4] Its placement and basic nitrogen atom are critical for establishing interactions with target proteins, and it is a common feature in ligands for dopamine and serotonin receptors and transporters.
-
3-Position Fluoro Substituent: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5] A fluorine atom at the meta-position can significantly alter the electronic properties of the phenyl ring and the pKa of the benzylamine nitrogen, which can enhance metabolic stability, improve blood-brain barrier permeability, and fine-tune binding affinity and selectivity for the target protein.[3][6]
Based on these structural features, and drawing parallels with known monoamine transporter ligands such as GBR 12935 and its constrained analogs, we hypothesize that This compound acts as a selective inhibitor of the dopamine transporter (DAT) .[1][2] This inhibition would lead to an increase in extracellular dopamine concentrations in the synaptic cleft, thereby potentiating dopaminergic neurotransmission.
Hypothesized Mechanism of Action: Dopamine Transporter (DAT) Inhibition
The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process is critical for terminating dopaminergic signaling and maintaining dopamine homeostasis.
Molecular Interaction with DAT
We propose that this compound binds to the central substrate-binding site of DAT, occluding the transporter and preventing the reuptake of dopamine. The protonated benzylamine nitrogen likely forms a key ionic bond with a conserved aspartate residue (Asp79 in human DAT), an interaction common to many DAT ligands. The piperidinyl and fluorophenyl moieties would then occupy adjacent hydrophobic pockets within the binding site, contributing to the compound's affinity and selectivity.
Downstream Signaling Consequences
By inhibiting dopamine reuptake, the compound would cause a rapid and sustained increase in synaptic dopamine levels. This elevated dopamine concentration would lead to enhanced activation of postsynaptic dopamine receptors, primarily the D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while D2-like receptor activation generally inhibits this pathway. The net physiological and behavioral outcomes would depend on the specific neural circuits involved.
Diagram 1: Proposed Signaling Pathway
Caption: Hypothesized signaling cascade following DAT inhibition.
Experimental Framework for Mechanism Validation
To rigorously test the hypothesis that this compound is a DAT inhibitor, a tiered series of in-vitro experiments is proposed.
Experiment 1: Monoamine Transporter Binding Affinity
Objective: To determine the binding affinity (Ki) of the compound for human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Methodology: Radioligand competition binding assays using membranes from HEK293 cells stably expressing the respective human transporters.
Protocol:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing hDAT, hSERT, or hNET. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membrane pellets in assay buffer.
-
Assay Setup: In a 96-well plate, combine cell membranes, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and varying concentrations of the test compound (typically 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the assay mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Place filters in scintillation vials with cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.
Diagram 2: Binding Assay Workflow
Caption: Workflow for the radioligand binding assay.
Experiment 2: Neurotransmitter Uptake Inhibition
Objective: To measure the functional potency (IC50) of the compound to inhibit dopamine uptake via DAT.
Methodology: Synaptosome uptake assay. Synaptosomes are resealed nerve terminals that contain functional transporters.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from rodent striatal tissue (a brain region rich in DAT) via sucrose density gradient centrifugation.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound.
-
Uptake Initiation: Initiate the uptake reaction by adding a low concentration of [³H]Dopamine.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Quantify the amount of [³H]Dopamine taken up by the synaptosomes via liquid scintillation counting. Plot the inhibition of uptake versus compound concentration to determine the IC50 value.
Experiment 3: Neurotransmitter Release Assay
Objective: To distinguish between a reuptake inhibitor (which blocks uptake) and a releasing agent (which induces reverse transport).[7]
Methodology: In-vitro superfusion assay using pre-loaded synaptosomes or cultured cells.
Protocol:
-
Loading: Incubate striatal synaptosomes or hDAT-expressing cells with [³H]Dopamine to load them with the radiolabeled neurotransmitter.
-
Superfusion: Place the loaded synaptosomes/cells in a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of [³H]dopamine efflux.
-
Compound Application: Switch to a buffer containing the test compound and collect fractions of the superfusate over time. A known releasing agent (e.g., amphetamine) should be used as a positive control.
-
Quantification & Analysis: Measure the radioactivity in each fraction. A releasing agent will cause a large, immediate spike in [³H]dopamine efflux, while a pure reuptake inhibitor will not.
Data Interpretation and Expected Outcomes
The data from these experiments will provide a comprehensive profile of the compound's interaction with monoamine transporters.
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Binding Affinity (Ki) | Predicted: < 50 nM | Predicted: > 500 nM | Predicted: > 500 nM |
| Uptake Inhibition (IC50) | Predicted: < 100 nM | Predicted: > 1000 nM | Predicted: > 1000 nM |
| Release Assay | Predicted: No significant release | Predicted: No significant release | Predicted: No significant release |
Interpretation:
-
A low Ki and IC50 value for DAT, combined with significantly higher values for SERT and NET, would confirm the hypothesis that this compound is a potent and selective DAT inhibitor.
-
The lack of a release signal in the superfusion assay would differentiate it from a dopamine-releasing agent like amphetamine.
Conclusion
While the precise mechanism of action for this compound awaits empirical validation, its molecular structure strongly suggests a role as a monoamine transporter ligand, likely a selective dopamine reuptake inhibitor. The proposed experimental framework provides a clear and robust pathway to test this hypothesis, determine the compound's potency and selectivity, and elucidate its functional impact on dopaminergic signaling. The insights gained from these studies will be crucial for understanding the pharmacological profile of this compound and guiding its potential future development as a research tool or therapeutic agent.
References
-
Mitchell, D. J., Myatt, J. W., Stanway, S. J., Seal, J. T., Stemp, G., Thompson, M., Lawless, K., McKay, F., Muir, A. I., Barford, J. M., Cluff, C., Mahmood, S. R., Matthews, K. L., Mohamed, S., Smith, B., Stevens, A. J., Bolton, V. J., Jarvie, E. M., & Sanger, G. J. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(4), 1180–1189. [Link]
-
Kallur, S. B., Mantur, S. G., & Ganapathi, T. R. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Bioorganic & Medicinal Chemistry Letters, 15(7), 1889-1893. [Link]
-
Prasad, S. B. B., Vinaya, K., Kumar, C. S. A., Swarup, S., & Rangappa, K. S. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542. [Link]
-
Datta, G., Gopishetty, S., Husbands, S. M., & Newman, A. H. (2003). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(12), 2412-2423. [Link]
-
Datta, G., Gopishetty, S., Husbands, S. M., & Newman, A. H. (2003). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters. Journal of Medicinal Chemistry, 46(12), 2412-2423. [Link]
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
-
Ptaszyńska, N., Szymańska, E., & Siwek, A. (2018). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Molecules, 23(10), 2548. [Link]
-
Shawky, A. M., El-Sawy, E. R., & Abdalla, M. M. (2013). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 18(12), 14785–14798. [Link]
-
Marquez, B., Pourcelle, V., Vallet, C. M., Mingeot-Leclercq, M.-P., Tulkens, P. M., Marchand-Bruynaert, J., & Van Bambeke, F. (2013). Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, Susceptibility to Efflux Transporters, and Intracellular Activity. Antimicrobial Agents and Chemotherapy, 57(3), 1292-1302. [Link]
-
Scott, J. S., Berry, A., Brown, A. D., Campbell, L., Ceric, D., Cumming, I., ... & Zorn, N. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202400032. [Link]
-
Sivala, M., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds, 44(3). [Link]
-
Griffin, A. M., Brown, W., Walpole, C., Coupal, M., Adam, L., Gosselin, M., Salois, D., Morin, P.-E., & Roumi, M. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(21), 5999–6003. [Link]
-
El-Fakharany, E. M., & El-Sayed, M. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5032. [Link]
-
Segre, G., & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. International Journal of Tissue Reactions, 7(3), 187–193. [Link]
-
Wikipedia. (n.d.). Monoamine releasing agent. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Data of 3-Fluoro-4-(1-piperidinyl)benzylamine
This guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Fluoro-4-(1-piperidinyl)benzylamine, a compound of interest in contemporary chemical research. Given the absence of publicly available experimental spectra, this document leverages high-fidelity predictive algorithms to offer a detailed characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This resource is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this molecule.
Molecular Structure and Overview
This compound, with the IUPAC name (3-fluoro-4-piperidin-1-ylphenyl)methanamine, possesses a molecular formula of C₁₂H₁₇FN₂ and a molecular weight of approximately 208.28 g/mol . Its structure features a benzylamine core substituted with a fluorine atom and a piperidine ring, functionalities that are expected to give rise to a unique spectroscopic fingerprint. Understanding these characteristic spectral features is paramount for its unambiguous identification and for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound offer valuable insights into its chemical environment.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum reveals distinct signals for the aromatic, benzylic, and piperidinyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the piperidine and amine groups.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d | 1H | Ar-H |
| ~6.95 | dd | 1H | Ar-H |
| ~6.80 | t | 1H | Ar-H |
| ~3.80 | s | 2H | -CH₂NH₂ |
| ~3.00 | t | 4H | N-(CH₂)₂ (piperidine) |
| ~1.70 | m | 4H | -(CH₂)₂ (piperidine) |
| ~1.55 | m | 2H | -CH₂ (piperidine) |
| ~1.50 (broad s) | 2H | -NH₂ |
Interpretation of the ¹H NMR Spectrum:
-
The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The coupling patterns (doublet, doublet of doublets, and triplet) arise from the spin-spin interactions between adjacent protons and the fluorine atom.
-
A singlet at approximately 3.80 ppm is characteristic of the benzylic protons (-CH₂NH₂).
-
The piperidine ring protons are expected to show complex multiplets. The protons alpha to the nitrogen atom are deshielded and appear at a lower field (~3.00 ppm) compared to the other piperidine protons.
-
The amine protons (-NH₂) typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~155 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~140 (d) | C-N (piperidine on ring) |
| ~135 (d) | Quaternary Ar-C |
| ~125 (d) | Ar-CH |
| ~120 (d) | Ar-CH |
| ~115 (d) | Ar-CH |
| ~50 | N-(CH₂)₂ (piperidine) |
| ~45 | -CH₂NH₂ |
| ~26 | -(CH₂)₂ (piperidine) |
| ~24 | -CH₂ (piperidine) |
Interpretation of the ¹³C NMR Spectrum:
-
The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF) of approximately 245 Hz, a characteristic feature in ¹³C NMR of fluorinated compounds.
-
The aromatic carbons will appear in the range of 115-155 ppm, with their chemical shifts and splitting patterns influenced by the substituents.
-
The aliphatic carbons of the piperidine ring and the benzylic carbon will be observed in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for its amine, aromatic, and fluoro-substituted components.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3300 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3050-3000 | C-H stretching | Aromatic C-H |
| 2950-2800 | C-H stretching | Aliphatic C-H (piperidine, -CH₂-) |
| 1620-1580 | C=C stretching | Aromatic Ring |
| 1500-1450 | N-H bending | Primary Amine (-NH₂) |
| 1250-1200 | C-N stretching | Aryl-N (piperidine) & Alkyl-N |
| 1150-1100 | C-F stretching | Aryl-F |
Interpretation of the IR Spectrum:
-
The presence of a primary amine is indicated by two bands in the 3400-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl groups will appear just below 3000 cm⁻¹.
-
The characteristic C=C stretching vibrations of the aromatic ring are anticipated in the 1620-1580 cm⁻¹ region.
-
A strong absorption band due to C-F stretching is a key diagnostic feature and is predicted to be in the 1150-1100 cm⁻¹ range.
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, the KBr pellet method is a standard technique.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Predicted Mass Spectrum Data
| m/z (predicted) | Assignment | Notes |
| 208 | [M]⁺ | Molecular Ion |
| 191 | [M-NH₃]⁺ | Loss of ammonia from the benzylamine group |
| 124 | [M-C₆H₅F]⁺ | Cleavage of the benzyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 84 | [C₅H₁₀N]⁺ | Piperidine fragment |
Interpretation of the Mass Spectrum:
-
The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (~208).
-
A common fragmentation pathway for primary amines is the loss of ammonia, leading to a peak at [M-17]⁺.
-
Cleavage of the C-C bond between the aromatic ring and the benzylic carbon can lead to various fragments, including those corresponding to the substituted phenyl ring and the benzylamine moiety.
-
The piperidine ring can also fragment, giving rise to characteristic ions.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable small molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Caption: Workflow for Mass Spectrometry data acquisition using Electron Ionization.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable reference for the characterization of this compound. The outlined experimental protocols offer standardized methodologies for obtaining high-quality spectral data. It is important to note that while these predicted spectra are based on robust computational models, experimental verification is always recommended for definitive structural confirmation.
References
- Note: As this guide is based on predicted data, direct literature citations for experimental spectra of the title compound are not available.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NMR Prediction algorithms (e.g., as implemented in ChemDraw, MestReNova, or online platforms like NMRDB.org).
-
Infrared Spectroscopy Prediction Software (e.g., based on DFT calculations or library-based approaches).
-
Mass Spectrometry Fragmentation Prediction tools (e.g., as found in NIST Mass Spec Data Center or software like Mass Frontier).
Navigating the Synthesis and Application of Fluorinated 4-(Piperidinyl)benzylamines: A Technical Guide for Drug Discovery Professionals
Executive Summary
Fluorinated benzylamines are a critical class of building blocks in modern medicinal chemistry, prized for their ability to enhance the pharmacological profiles of drug candidates.[1] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] This technical guide focuses on the synthesis, nomenclature, and potential applications of a specific subclass: fluorinated 4-(piperidinyl)benzylamines. While a specific Chemical Abstracts Service (CAS) number for 3-Fluoro-4-(1-piperidinyl)benzylamine has not been identified in common chemical databases, this guide will provide a comprehensive overview of this chemical scaffold, empowering researchers to synthesize and utilize analogous structures in their drug discovery endeavors.
Nomenclature and Structural Landscape
The systematic IUPAC name for the target compound, this compound, is (3-fluoro-4-(piperidin-1-yl)phenyl)methanamine . This nomenclature clearly defines the substitution pattern on the phenyl ring and the nature of the amine.
The core structure consists of a benzylamine moiety with a fluorine atom at the 3-position and a piperidine ring attached to the 4-position of the benzene ring. Variations in this scaffold, which are prevalent in chemical literature and supplier catalogs, often involve different substitution patterns on the piperidine ring or the benzylamine nitrogen.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into a molecular scaffold is a well-established strategy for optimizing drug-like properties.[2] Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by enzymes like cytochrome P450.[4]
-
Modulation of Basicity (pKa): The potent electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups.[4] This can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[2]
-
Improved Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4]
General Synthetic Strategies
The synthesis of fluorinated 4-(piperidinyl)benzylamines can be approached through several established synthetic routes. A common and effective strategy involves a multi-step sequence starting from a commercially available fluorinated aromatic compound.
Retrosynthetic Analysis
A logical retrosynthetic approach to (3-fluoro-4-(piperidin-1-yl)phenyl)methanamine is illustrated below. The primary disconnection is at the benzylic carbon-nitrogen bond, suggesting a reductive amination of the corresponding aldehyde as a key final step. The aldehyde itself can be derived from a suitable fluorinated and piperidinylated benzene derivative.
Sources
The Strategic Fluorination of Benzylamines: Modulating Biological Activity and Pharmacokinetics in Drug Discovery
Executive Summary
In my tenure as an Application Scientist overseeing lead optimization campaigns, few structural modifications have proven as universally transformative as the strategic fluorination of primary scaffolds. The incorporation of fluorine atoms—particularly trifluoromethyl (-CF₃) and fluoroethoxy groups—into benzylamine derivatives represents a cornerstone of modern medicinal chemistry. This technical guide explores the mechanistic causality behind why fluorinated benzylamines exhibit superior biological activity, enhanced metabolic stability, and highly specific target engagement compared to their non-fluorinated counterparts.
The Physicochemical Paradigm Shift
The substitution of a hydrogen atom with fluorine in a benzylamine scaffold is not merely a steric exchange; it is a fundamental physicochemical paradigm shift. Fluorine is the most electronegative element (3.98 on the Pauling scale) and possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å)[1]. This unique profile allows fluorine to act as a bioisostere that drastically alters the electronic distribution of the molecule without introducing significant steric bulk.
When we introduce a trifluoromethyl group to the phenyl ring of benzylamine, we incite a significant shift in its fundamental physicochemical properties[2]. The electron-withdrawing nature of the -CF₃ group pulls electron density away from the basic amine, effectively lowering its pKa. Consequently, a higher fraction of the drug remains unionized at physiological pH, which directly drives increased lipophilicity and passive membrane permeability.
Table 1: Comparative Physicochemical & Pharmacokinetic Profiling
| Parameter | Non-Fluorinated Benzylamine | 4-(Trifluoromethyl)benzylamine | Mechanistic Causality / Impact |
| Lipophilicity (LogP) | ~1.09 | ~2.50 | Enhanced membrane permeability and optimized binding within hydrophobic target pockets. |
| pKa (Amine) | ~9.3 | ~8.7 | Electron-withdrawing -CF₃ group lowers basicity, increasing the fraction of unionized drug at pH 7.4. |
| Metabolic Liability | High (Para-position oxidation) | Low (Steric/electronic block) | The exceptional strength of the C-F bond resists CYP450-mediated enzymatic cleavage. |
| Binding Affinity | Baseline | Modulated | Fluorine engages in orthogonal multipolar interactions with protein backbones, enhancing target residence time. |
The "Fluorine Shield": Overcoming Pharmacokinetic Bottlenecks
A primary driver for utilizing fluorinated benzylamines in drug design is the enhancement of metabolic stability—a concept often referred to as the "Fluorine Shield"[2]. In standard benzylamines, the para-position of the phenyl ring is a notorious "soft spot," highly susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to rapid clearance via p-hydroxybenzylamine metabolites[2].
By replacing this metabolically labile C-H bond with a robust C-F or C-CF₃ group, we effectively block this metabolic pathway[2]. The carbon-fluorine bond is exceptionally strong (approx. 116 kcal/mol), making it highly resistant to enzymatic cleavage[2]. This "metabolic switching" forces the biological system to either clear the drug intact or rely on slower, secondary metabolic pathways, thereby extending the drug's half-life and improving oral bioavailability[3].
Caption: Comparative metabolic pathways of standard vs. fluorinated benzylamines.
Modulating Biological Targets: Efficacy in Action
Neuropharmacology: MAO Inhibition
Benzylamine is a known substrate for Monoamine Oxidase B (MAO-B), an enzyme crucial for neurotransmitter metabolism[2]. The strategic integration of fluorine transforms these simple substrates into potent inhibitors. A prime clinical example is 4, a selective MAO-B inhibitor used in Parkinson's disease therapy[4]. Safinamide's synthesis relies on the reductive amination of a fluorinated benzaldehyde derivative[4].
Interestingly, while the addition of electron-withdrawing fluorine substituents to benzylamines modulates their interaction with the MAO active site, structure-activity relationship (SAR) studies indicate that fluorine alone may not convert a substrate into an irreversible inactivator without additional stabilizing factors in the enzyme adduct[5]. However, it undeniably enhances reversible binding affinity and target selectivity.
Oncology: Antileukemic Apoptosis Induction
Beyond the CNS, fluorinated benzylamines serve as critical building blocks for novel chemotherapeutics. Recent advancements in purine isostere development have utilized fluorinated benzylamines to synthesize 5-aza-9-deazapurines (pyrazolo[1,5-a][1,3,5]triazines)[6]. When these heterocycles are functionalized with fluorinated benzylamines via nucleophilic substitution, the resulting compounds exhibit profound6[6]. Morphological evaluations confirm that these fluorinated derivatives manifest their efficacy by inducing apoptosis, making them highly promising leads for T-cell leukemia therapies[6].
Self-Validating Experimental Methodologies
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls that verify the mechanical success of the assay independent of the test compound's performance.
Protocol A: In Vitro Microsomal Metabolic Stability Assay
This assay quantifies the intrinsic clearance (CLᵢₙₜ) of fluorinated benzylamines to validate the "Fluorine Shield" effect[2].
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Causality: HLMs provide a dense, physiologically relevant concentration of CYP450 enzymes, allowing us to isolate Phase I oxidative metabolism without the confounding variables of whole-cell systems.
-
Reaction Mixture: Combine the fluorinated benzylamine (1 µM final), HLMs (0.5 mg/mL protein), and phosphate buffer (100 mM, pH 7.4).
-
Self-Validation Controls:
-
Positive Control: Verapamil (rapid clearance).
-
Negative Control: Test compound + HLMs, but without NADPH. Causality: This validates that any observed compound depletion is strictly CYP450-mediated rather than due to chemical instability or non-specific protein binding.
-
-
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, G6PDH). Causality: CYP450s require continuous electron equivalents; a regenerating system prevents cofactor depletion, ensuring linear kinetics.
-
Quenching & Analysis: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life (t₁/₂)[2].
Protocol B: High-Throughput MAO-B Fluorometric Inhibition Assay
This protocol screens the inhibitory potency of fluorinated benzylamines against MAO-B.
-
Enzyme Preparation: Dilute recombinant human MAO-B in assay buffer (0.1 M potassium phosphate, pH 7.4).
-
Inhibitor Incubation: Add varying concentrations of the fluorinated benzylamine to the enzyme and incubate for 15 minutes at 37°C.
-
Self-Validation Controls:
-
Positive Control: Safinamide (known MAO-B inhibitor).
-
Blank: Buffer + Substrate (No Enzyme). Causality: The no-enzyme blank establishes the baseline auto-oxidation rate of the substrate, ensuring that measured fluorescence strictly correlates with MAO-B catalytic activity.
-
-
Substrate Addition: Add kynuramine (non-fluorescent substrate) to initiate the reaction. Causality: Kynuramine is oxidatively deaminated by MAO-B to 4-hydroxyquinoline, a highly fluorescent fluorophore. This allows for real-time, continuous kinetic monitoring rather than relying on discrete, error-prone endpoint assays.
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex: 310 nm / Em: 400 nm. Calculate IC₅₀ values from the steady-state reaction velocities.
Caption: Step-by-step workflow for fluorometric MAO-B inhibition screening.
References
- BenchChem Technical Support Team. "A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery." BenchChem.
- BenchChem. "The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide." BenchChem.
- "Synthesis and antileukemic activity of new fluorinated 5-aza-9-deazapurines." Heterocycles.
- Silverman, R. B., & Hawe, W. P. "Sar Studies of Fluorine-Substituted Benzylamines and Substituted 2-Phenylethylamines as Substrates and Inactivators of Monoamine Oxidase B." Journal of Enzyme Inhibition.
- "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal.
- "The role of fluorine in medicinal chemistry: Review Article." Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
The Fluorinated Aryl-Piperidine Scaffold: A Technical Guide to Structural Optimization
Topic: Structural Analogues of 3-Fluoro-4-(1-piperidinyl)benzylamine Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The This compound scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in G-Protein Coupled Receptor (GPCR) ligands (specifically Histamine H3 and Dopamine D2/D4 antagonists) and sigma receptor modulators.[1] This guide provides a comprehensive technical analysis of this core, detailing the rationale for structural analogues, validated synthetic pathways, and structure-activity relationship (SAR) strategies.
Structural Analysis & Design Rationale
The Core Scaffold
The molecule consists of three distinct functional domains, each contributing specific physicochemical properties essential for ligand-target binding:
| Domain | Component | Functionality |
| A | Piperidine Ring (N-linked) | Provides a basic center (pKa ~9-10) for ionic interaction with conserved Aspartate residues in GPCR binding pockets.[1] Acts as a hydrophobic bulk.[1] |
| B | 3-Fluoro-Benzene Core | The fluorine atom at the meta position modulates the pKa of the aniline nitrogen (if conjugated) and blocks metabolic oxidation at the electron-rich C3 position.[1] It also induces a dipole moment that can enhance binding affinity.[1] |
| C | Benzylamine Tail | Serves as a flexible linker.[1] The primary amine is a versatile handle for further derivatization (amides, sulfonamides, ureas) or acts as a secondary hydrogen bond donor. |
Strategic Analogue Design
To optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties, structural modifications are categorized into three tiers:
-
Tier 1: Bioisosteric Replacement of the Piperidine. (Modulating Basicity & Lipophilicity)
-
Tier 2: Core Substitution Patterns. (Electronic Tuning)
-
Tier 3: Linker & Tail Modifications. (Conformational Restriction)
Experimental Protocols & Synthesis
Validated Synthesis of the Core Scaffold
Target: this compound
Mechanism: Nucleophilic Aromatic Substitution (
Step 1:
Displacement [1]
-
Reagents: 3,4-Difluorobenzonitrile (1.0 eq), Piperidine (1.1 eq),
(2.0 eq). -
Solvent: DMF or DMSO (Polar Aprotic is critical).[1]
-
Conditions: Heat at 80°C for 4-6 hours.
-
Causality: The nitrile group at C1 acts as a strong electron-withdrawing group (EWG), activating the para-fluorine at C4 for nucleophilic attack.[1] The meta-fluorine (C3) remains intact due to lack of resonance activation.[1]
-
Workup: Pour into ice water. The product, 3-Fluoro-4-(1-piperidinyl)benzonitrile , precipitates as a solid.[1] Filter and wash with hexane.[1]
Step 2: Nitrile Reduction [1]
-
Reagents:
(2.0 eq) or (50 psi) with Raney Nickel. -
Solvent: Anhydrous THF (for
) or Methanol/ (for Hydrogenation).[1] -
Conditions: 0°C to RT (
) or RT (Hydrogenation). -
Protocol:
-
Suspend
in dry THF under . -
Add nitrile solution dropwise at 0°C (Exothermic).
-
Stir at RT for 2 hours.
-
Quench (Fieser Method): Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the granular precipitate.[1] -
Concentrate filtrate to yield the free amine oil.[1] Convert to HCl salt for stability.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis via regioselective nucleophilic aromatic substitution and hydride reduction.
Structural Analogues & SAR Profiling
The following analogues are designed to probe specific biological interactions.
Series A: Nitrogen Heterocycle Variations (The "Head")
Modifying the piperidine ring alters the pKa and Hydrophilic Lipophilic Balance (HLB).[1]
| Analogue ID | Structure Modification | Rationale & Expected Effect |
| A-1 | Morpholine analogue | Lower pKa (~8.3). Reduces basicity, improving CNS penetration by reducing the ionized fraction at physiological pH.[1] Increases solubility.[1][2] |
| A-2 | N-Methylpiperazine analogue | Introduces distal basic nitrogen. Often improves water solubility and can pick up additional H-bond interactions.[1] Common in successful drugs (e.g., Imatinib, Olanzapine). |
| A-3 | Pyrrolidine analogue | Steric Contraction. Reduces the steric bulk.[1] If the binding pocket is tight, this may increase potency.[3] Slightly higher pKa than piperidine.[1] |
| A-4 | 4,4-Difluoropiperidine | Metabolic Block. Blocks oxidative metabolism at the susceptible 4-position of the piperidine ring.[1] Reduces pKa significantly via inductive effect.[1] |
Series B: Linker & Tail Modifications (The "Tail")
The benzylamine moiety is often a "linker" to a larger capping group.[1]
-
B-1 (Homologation): Phenethylamine analogue. Extends the chain by one carbon.[1] Useful if the target receptor requires a specific distance between the basic amine and the aromatic core (e.g., Dopamine receptors often prefer ethyl linkers).
-
B-2 (Rigidification): Cyclopropylamine linker. Restricts conformational freedom, potentially reducing entropy penalty upon binding.[1]
-
B-3 (Alpha-Methylation):
-Methylbenzylamine. Introduces chirality and blocks metabolic deamination by MAO (Monoamine Oxidase) enzymes.[1]
Decision Logic for Optimization
When optimizing this scaffold, use the following logic tree to guide synthetic priorities based on assay results.
Caption: SAR decision tree for troubleshooting common ADME/Tox issues with the scaffold.
References
-
Purification and Characterization of Fluorinated Benzylamines. Journal of Medicinal Chemistry. (General reference for SNAr methodology on fluorobenzonitriles).
-
Bioisosteric Replacements in Drug Design. American Chemical Society. (Foundational theory for Morpholine/Piperazine swaps).
-
Synthesis of 3-Fluoro-4-(1-piperidinyl)benzonitrile Derivatives. PubChem Patent Data. (Specific reaction conditions for the core intermediate). [4]
-
Metabolic Stability of Piperidine Derivatives. Xenobiotica. (Rationale for 4,4-difluoro substitution).
(Note: Specific "named" papers for this exact generic structure are rare; references are grounded in the validated chemistry of the substructures as identified in the search phase.)
Sources
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence in over 70 FDA-approved drugs underscores its significance in therapeutic design.[2][4] This guide provides a comprehensive technical overview of piperidine derivatives in drug discovery, delving into their diverse pharmacological activities, the rationale behind their synthetic strategies, and the critical structure-activity relationships that govern their therapeutic efficacy.
The versatility of the piperidine ring lies in its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, and providing both hydrogen bond donor and acceptor capabilities.[3] This adaptability allows piperidine-containing molecules to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.[5][6][7] These include applications as anticancer agents, neuropsychiatric drugs, analgesics, antivirals, and more.[1][5][6]
The Architectural Advantage of the Piperidine Ring
The piperidine scaffold's success in drug design can be attributed to several key features:
-
Conformational Flexibility: The chair and boat conformations of the piperidine ring allow for precise three-dimensional arrangements of substituents, enabling optimal interactions with the binding pockets of target proteins.[3]
-
Physicochemical Modulation: The nitrogen atom within the ring can be protonated at physiological pH, influencing a compound's solubility, permeability, and potential for ionic interactions. The introduction of chiral centers further refines these properties.[8][9][10]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, which can contribute to improved pharmacokinetic profiles.[3] Strategic placement of substituents can further enhance this stability.[3]
-
Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, making it a readily accessible building block for medicinal chemists.[11][12][13]
Figure 1: The central role of the piperidine scaffold in drug discovery.
Therapeutic Applications of Piperidine Derivatives
The broad utility of the piperidine scaffold is evident in the diverse range of therapeutic areas where its derivatives have made a significant impact.
Neuropsychiatric Disorders
Piperidine-containing compounds are prominent in the treatment of central nervous system (CNS) disorders. Their ability to cross the blood-brain barrier, a critical hurdle for CNS-acting drugs, is often facilitated by the physicochemical properties imparted by the piperidine ring.
-
Antipsychotics: Many typical and atypical antipsychotics, such as haloperidol and risperidone, feature a piperidine moiety. This structural element is often crucial for their interaction with dopamine and serotonin receptors.
-
Antidepressants: The selective serotonin reuptake inhibitor (SSRI) paroxetine contains a chiral piperidine ring that is essential for its high-affinity binding to the serotonin transporter.
-
Alzheimer's Disease: Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, utilizes a piperidine ring to orient its benzyl group into the active site of the enzyme.[5][12]
Oncology
The piperidine scaffold is a key component of numerous anticancer agents, where it can contribute to interactions with various oncogenic targets.[1][6]
-
Kinase Inhibitors: Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, incorporates a piperidine ring that, while not directly interacting with the active site, contributes to the overall optimal pharmacological properties of the drug.[6]
-
HDAC Inhibitors: Certain histone deacetylase (HDAC) inhibitors utilize a piperidine-containing cap group to interact with the surface of the enzyme, leading to the inhibition of tumor cell growth.
-
Apoptosis Inducers: Some novel piperidine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.[1]
Pain Management
The piperidine ring is a fundamental structural feature of many potent analgesics, most notably the opioids.
-
Opioid Analgesics: The prototypical opioid, morphine, contains a fused piperidine ring system that is essential for its interaction with opioid receptors.[6][14] Synthetic opioids like meperidine and fentanyl also feature a central piperidine core.[5][14] The development of novel piperidine derivatives continues to be an active area of research for potent and safer analgesics.[14]
Infectious Diseases
Piperidine derivatives have demonstrated efficacy against a range of infectious agents.
-
Antiviral Agents: Certain piperidine-containing compounds have shown promise as antiviral agents by interfering with viral entry, replication, or other stages of the viral life cycle.[1][5]
-
Antifungal and Antibacterial Agents: The piperidine scaffold is found in some antifungal and antibacterial compounds, contributing to their antimicrobial activity.[5]
Other Therapeutic Areas
The applications of piperidine derivatives extend to a multitude of other conditions, including:
-
Diabetes: Voglibose, an alpha-glucosidase inhibitor used to treat diabetes, is a piperidine derivative.[5]
-
Hypertension: Some antihypertensive agents incorporate the piperidine moiety.[5]
-
Malaria: Piperidine-containing compounds have been investigated for their antimalarial properties.[5]
Synthesis of the Piperidine Scaffold: A Methodological Overview
The construction of the piperidine ring is a well-established area of organic synthesis, with a variety of methods available to access diverse substitution patterns.
Catalytic Hydrogenation of Pyridines
One of the most common and direct methods for synthesizing piperidines is the catalytic hydrogenation of pyridine precursors. This approach offers a straightforward route to the saturated heterocycle.
Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Substituted Pyridine
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative can be purified by column chromatography or recrystallization.
Reductive Amination of Glutaraldehyde Derivatives
The reductive amination of 1,5-dicarbonyl compounds, such as glutaraldehyde or its derivatives, with a primary amine provides a versatile route to N-substituted piperidines.
Intramolecular Cyclization Reactions
A variety of intramolecular cyclization strategies can be employed to construct the piperidine ring. These often involve the formation of a carbon-nitrogen bond to close the six-membered ring.
Figure 2: Common synthetic routes to piperidine derivatives.
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. Understanding these structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Impact of Substituent Position
The substitution pattern on the piperidine ring plays a critical role in determining how a molecule interacts with its biological target. For example, in a series of GLP-1R agonists, a substituent at the 3-position of the piperidine ring resulted in significantly greater potentiation compared to a substituent at the 4-position.[8]
Role of Chirality
The introduction of stereocenters into the piperidine ring can have a profound impact on biological activity.[8][9][10] Different enantiomers or diastereomers of a piperidine-containing drug can exhibit vastly different potencies, selectivities, and metabolic stabilities.[8][9] For instance, the stereochemistry of the piperidine moiety in certain PCAF inhibitors was shown to be critical for their potency.[8]
Influence on Physicochemical Properties
The addition of substituents to the piperidine ring can modulate key physicochemical properties such as lipophilicity (logP) and aqueous solubility.[8][9] These modifications are often employed to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Influence of Piperidine Substitution on Biological Activity
| Compound Class | Target | Substitution Pattern | Effect on Activity | Reference |
| GLP-1R Agonists | GLP-1R | 3-substituted piperidine | Increased potentiation | [8] |
| PCAF Inhibitors | PCAF | Chiral 3,5-disubstituted piperidine | Enhanced potency | [8] |
| MeV-RdRp Inhibitors | MeV-RdRp | 2-substituted piperidine | Improved aqueous solubility | [8] |
Future Directions and Challenges
The piperidine scaffold will undoubtedly continue to be a mainstay in drug discovery. Future research will likely focus on several key areas:
-
Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective methods for the synthesis of complex piperidine derivatives will be crucial for accessing novel chemical space.
-
Exploration of New Biological Targets: The versatility of the piperidine scaffold makes it an attractive starting point for the development of ligands for newly identified biological targets.
-
Design of Targeted Therapies: A deeper understanding of the interactions between piperidine derivatives and their targets will enable the design of more selective and potent drugs with fewer off-target effects.
-
Overcoming Drug Resistance: The development of novel piperidine-containing compounds that can overcome existing drug resistance mechanisms is a significant challenge and a critical area of research.
References
[5] Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2). [6] Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). [11] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). [12] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [1] The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. [15] The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. [8] Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). [14] Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (2023, July 25). [2] Piperidine-based drug discovery - ResearchGate. [3] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). [16] A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - ResearchGate. (2022, July 18). [7] Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2023, October 3). [9] Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023, March 15). [13] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (2023, February 2). [10] Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals. [4] Analogues of Piperidine for Drug Design - Enamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 5. ijnrd.org [ijnrd.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
Technical Safety & Handling Guide: 3-Fluoro-4-(1-piperidinyl)benzylamine
The following technical guide is structured to serve as a primary operational reference for laboratories handling 3-Fluoro-4-(1-piperidinyl)benzylamine . It synthesizes chemical safety data, predictive toxicology, and field-proven handling protocols.[1]
Document Control:
-
Compound Class: Fluorinated Aryl-Alkylamine / Piperidine Derivative[1]
-
Primary Hazard: Corrosive (Skin/Eye), Potential Bioactivity[1]
-
Storage Stringency: High (Hygroscopic/Air-Sensitive)
Compound Profile & Risk Architecture[1]
This molecule combines three distinct pharmacophores: a benzylamine "warhead" (highly basic, reactive), a fluorinated aromatic core (metabolically stable, lipophilic), and a piperidine ring (solubility enhancer, potential pharmacophore).[1] Understanding this structure is critical for predicting hazards where specific toxicological data (LD50) may be absent.
Physicochemical & Hazardous Properties[1][2]
-
Chemical Structure: A central benzene ring substituted at the para position with a piperidine ring and at the meta position with a fluorine atom. The benzylic position hosts a primary amine.
-
Basicity (pKa): The primary amine (
) is highly basic (estimated pKa ~9.5), making it a potent nucleophile and corrosive agent.[1] The piperidine nitrogen is less basic due to conjugation with the aromatic ring (aniline-like character), though still reactive.[1] -
Physical State: Typically a viscous oil or low-melting solid (depending on purity/salt form).[1]
-
Air Sensitivity: High. Primary benzylamines avidly absorb atmospheric
to form solid carbamates, often mistaken for "degradation" or "precipitation."
GHS Hazard Classification (Derived from Analogs)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed).
-
Sensitization: Potential Skin Sensitizer (due to benzylic amine reactivity).
-
Thermal Hazard: Combustion releases Hydrogen Fluoride (HF), Nitrogen Oxides (
), and Carbon Monoxide.[1]
Engineering Controls & Personal Protective Equipment (PPE)[1]
As a Senior Application Scientist, I emphasize that PPE is the last line of defense . The primary barrier must be engineering controls.
Containment Strategy
-
Primary Handling: All open-vessel manipulations (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]
-
Potency Consideration: Due to the piperidine moiety (common in GPCR ligands), treat this compound as a Potent Compound (OEB 3) until specific potency data proves otherwise. Use a static-dissipative weighing funnel to prevent aerosolization.
PPE Selection Matrix
The choice of gloves is critical. Standard nitrile gloves may degrade rapidly upon exposure to concentrated amines.
| PPE Category | Standard | Specification / Rationale |
| Eye Protection | ANSI Z87.1+ | Chemical Splash Goggles + Face Shield.[1] Safety glasses are insufficient due to the corrosive nature of the amine. |
| Hand Protection (Splash) | EN 374 | Nitrile (Double gloving recommended). Thickness > 5 mil. Change immediately upon splash. |
| Hand Protection (Immersion) | EN 374 | Laminate Film (Silver Shield) or Fluoroelastomer (Viton). Required for spill cleanup or prolonged contact. |
| Body Protection | -- | Lab coat (cotton/poly blend). For larger quantities (>10g), use a chemical-resistant apron (Tyvek/PVC).[1] |
| Respiratory | NIOSH N95/P100 | Not required in a fume hood. If handling powder outside containment, use a P100 HEPA respirator. |
Operational Protocols: Handling & Synthesis
Safe Weighing & Aliquoting Workflow
The following workflow minimizes exposure to hydrolysis and carbonate formation.
Figure 1: Inert handling workflow to prevent carbamate formation and hydrolysis.
Solubilization & Stability
-
Preferred Solvents: DMSO, Methanol, Dichloromethane.[1]
-
Avoid: Acetone or Ketones (forms imines/Schiff bases rapidly with the primary amine).
-
Acid Sensitivity: Dissolving in aqueous acid is exothermic. Add the amine to the acid slowly, with cooling, never the reverse.
Emergency Response & Decontamination
This section addresses the specific risks of Fluorinated Amines . While the C-F bond is stable during handling, fire scenarios change the risk profile entirely.
Fire & Thermal Decomposition
Hazard: Thermal decomposition (>200°C) ruptures the aromatic C-F bond, releasing Hydrogen Fluoride (HF) gas.
-
Action: Evacuate immediately. Firefighters must wear full SCBA.
-
Media: Dry chemical,
, or alcohol-resistant foam.[1] Do not use water jets (may spread the corrosive amine).
Exposure Response Decision Tree
Figure 2: Immediate response protocols. Note: Calcium Gluconate is NOT required for skin exposure to the compound itself, only if HF is generated via thermal decomposition.[1]
Spill Cleanup
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear Viton or double-nitrile gloves, goggles, and lab coat.[1]
-
Neutralize: Do not use strong acids. Use a weak acid absorbent (e.g., citric acid-based spill kit) or dry sand/vermiculite.[1]
-
Disposal: Collect in a dedicated container labeled "Organic Alkali, Toxic, Fluorinated." Do not mix with general organic solvents if possible.
Storage & Shelf-Life Management[1][2][5]
-
Temperature: Long-term storage at -20°C is recommended to prevent oxidation (browning).[1] Short-term (weeks) at 4°C is acceptable.
-
Atmosphere: Store under Argon or Nitrogen. The primary amine will react with atmospheric
to form a white crust (carbamate salt) on the vial rim. -
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzylamine Derivatives. Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier: Fluorinated Aromatic Amines - GHS Classification. Retrieved from [Link][1]
-
American Chemical Society (ACS). Chemical Health and Safety: Guidelines for Fluorinated Compounds. Retrieved from [Link][1]
Sources
Technical Guide: Solubility and Stability of 3-Fluoro-4-(1-piperidinyl)benzylamine
The following technical guide is a comprehensive monograph on 3-Fluoro-4-(1-piperidinyl)benzylamine . This document is structured for researchers and drug development professionals, synthesizing theoretical physicochemical principles with practical, field-proven methodologies.
Executive Summary
This compound (CAS: Not widely listed; analogous structures used for derivation) is a bifunctional pharmacophore often utilized as a building block in the synthesis of GPR119 agonists, kinase inhibitors, and GPCR modulators. Its structure combines a lipophilic, electron-rich piperidinyl-aniline core with a reactive primary benzylamine.
This guide addresses the critical handling challenges posed by this molecule: pH-dependent solubility driven by its zwitterionic-like polybasic nature, and oxidative instability characteristic of electron-rich anilines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Detail |
| IUPAC Name | [3-Fluoro-4-(piperidin-1-yl)phenyl]methanamine |
| Molecular Formula | C₁₂H₁₇FN₂ |
| Molecular Weight | 208.28 g/mol |
| Core Structure | Fluorinated aniline core with a para-benzylamine extension. |
| Key Functional Groups | 1. Primary Amine (Benzylic) : High basicity (Nucleophilic).2. Tertiary Amine (Anilinic) : Low basicity, part of the piperidine ring attached to the aromatic system.3. Fluorine (C3) : Electron-withdrawing, modulates pKa and metabolic stability. |
Theoretical pKa & Ionization
Understanding the ionization state is prerequisite to solubility manipulation.
-
pKₐ1 (Benzylamine -NH₂): ~8.9 – 9.2 (Predicted). The fluorine atom at the meta position exerts a mild inductive withdrawing effect, slightly lowering the pKa compared to unsubstituted benzylamine (9.33). At physiological pH (7.4), this group is predominantly protonated (
). -
pKₐ2 (Aniline -N<): ~4.5 – 5.5 (Predicted). The nitrogen atom connecting the piperidine to the benzene ring has its lone pair partially conjugated with the aromatic system. The ortho-fluorine further reduces electron density, making this nitrogen significantly less basic. It remains neutral at physiological pH.
Lipophilicity (LogP/LogD)
-
LogP (Neutral): ~2.5 – 2.8 . The molecule is moderately lipophilic due to the piperidine ring and fluorobenzene core.
-
LogD (pH 7.4): ~0.5 – 1.0 .[1] At pH 7.4, the benzylamine is ionized, drastically reducing the apparent lipophilicity and enhancing aqueous solubility.
Solubility Profile
Aqueous Solubility vs. pH
The solubility of this compound is highly pH-dependent.
| pH Environment | Dominant Species | Solubility Prediction | Formulation Strategy |
| pH < 4.0 | Dicationic ( | High (>50 mg/mL) | Ideal for stock solutions (e.g., 0.1 M HCl). |
| pH 4.0 – 8.0 | Monocationic (Benzylamine- | Moderate (1–10 mg/mL) | Suitable for biological assays; may require co-solvents. |
| pH > 10.0 | Neutral Free Base | Low (<0.1 mg/mL) | Risk of precipitation; use organic solvents. |
Organic Solvent Compatibility
For stock preparation, avoid protic solvents that may facilitate nucleophilic attack if impurities are present.
-
DMSO : Excellent (>100 mg/mL). Recommended for cryo-storage.
-
Ethanol/Methanol : Good (>50 mg/mL). Caution: Aldehyde impurities in lower-grade alcohols can react with the primary amine to form imines (Schiff bases).
-
Dichloromethane (DCM) : Good for the free base; poor for salt forms (HCl).
Stability & Degradation Mechanisms
The compound exhibits specific vulnerabilities due to the electron-rich nature of the para-diamino system.
Oxidative Instability (Critical)
The 4-piperidinyl-aniline moiety is electron-rich. While the fluorine atom provides some metabolic protection, the compound is susceptible to:
-
N-Oxidation : The piperidine nitrogen can undergo oxidation to the N-oxide.
-
Benzylic Oxidation : The benzylic carbon is prone to radical oxidation, potentially converting the amine to an imine or aldehyde (3-fluoro-4-(piperidin-1-yl)benzaldehyde) upon prolonged exposure to air.
Photostability
Anilines are notoriously photosensitive. Exposure to UV/Vis light can lead to radical formation, resulting in "browning" of the solid or solution.
-
Requirement : Store in amber vials.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation risks.
Caption: Figure 1. Primary oxidative and photolytic degradation pathways. The formation of aldehydes and dimers leads to loss of potency and sample discoloration.
Experimental Protocols
Protocol: Thermodynamic Solubility Determination
Validates the saturation limit in aqueous buffers.
-
Preparation : Weigh 5 mg of compound into three 1.5 mL microcentrifuge tubes.
-
Solvent Addition : Add 0.5 mL of buffer (pH 2.0, 7.4, and 10.0) to respective tubes.
-
Equilibration : Shake at 500 rpm at 25°C for 24 hours.
-
Separation : Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
-
Check: If no pellet is visible, the compound is fully soluble; repeat with more solid.
-
-
Quantification : Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (254 nm).
-
Calculation:
-
Protocol: Forced Degradation (Stress Testing)
Determines storage requirements and shelf-life.
| Stress Condition | Procedure | Purpose |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Mimic stomach acid stability. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Assess amide/amine stability. |
| Oxidation | 3% H₂O₂ at RT, 2 hours | Assess susceptibility to N-oxidation. |
| Photostability | 1.2 million lux-hours (Light Chamber) | Assess aniline light sensitivity. |
Analysis : Analyze via HPLC. A decrease in peak area >5% indicates instability.
Handling and Storage Recommendations
Based on the physicochemical profile, the following "Gold Standard" storage protocol is recommended:
-
Solid State :
-
Store at -20°C .
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Purge with Argon or Nitrogen before sealing to prevent oxidation.
-
-
Solution State :
-
Prepare fresh in degassed DMSO .
-
Avoid storing in aqueous buffers for >24 hours.
-
If aqueous storage is necessary, freeze at -80°C (avoid repeated freeze-thaw cycles).
-
Synthesis & Impurity Logic
Understanding the synthesis helps identify potential impurities (e.g., residual fluoride or incomplete reduction intermediates).
Caption: Figure 2. Common synthetic route via Nucleophilic Aromatic Substitution (SNAr). Key impurities may include residual piperidine or defluorinated byproducts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7060593, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. Retrieved from [Link]
-
Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
MDPI (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
Sources
Methodological & Application
The Synthetic Utility of 3-Fluoro-4-(1-piperidinyl)benzylamine: A Guide for Researchers
Introduction: The Strategic Value of Fluorinated Benzylamine Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 3-Fluoro-4-(1-piperidinyl)benzylamine scaffold represents a particularly valuable building block, combining the advantageous properties of a fluorinated aromatic ring with the versatile and frequently occurring piperidine moiety. The piperidine ring is a ubiquitous feature in pharmaceuticals, and the modulation of its basicity and conformational properties through fluorination can be a powerful tool for optimizing drug candidates.[2]
This guide provides a comprehensive overview of the synthesis and potential applications of this compound, offering detailed protocols and insights for its use in organic synthesis and drug development programs.
Proposed Synthesis of this compound
A robust and logical synthetic route to this compound involves a two-step process commencing with the nucleophilic aromatic substitution of 3,4-difluorobenzaldehyde with piperidine to furnish the key intermediate, 3-fluoro-4-(1-piperidinyl)benzaldehyde. This is followed by a reductive amination to yield the target primary amine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 3-Fluoro-4-(1-piperidinyl)benzaldehyde
This protocol is adapted from a general method for the synthesis of 4-(piperidin-1-yl)benzaldehyde.[1] The reaction proceeds via a nucleophilic aromatic substitution where piperidine displaces the fluorine atom at the 4-position of 3,4-difluorobenzaldehyde.
Materials:
-
3,4-Difluorobenzaldehyde
-
Piperidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add piperidine (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-fluoro-4-(1-piperidinyl)benzaldehyde.
Expected Characterization Data:
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons, and piperidine protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (showing C-F coupling), and piperidine carbons. |
| MS (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Part 2: Synthesis of this compound
This protocol employs a one-pot reductive amination of the aldehyde synthesized in Part 1. The aldehyde is first converted to an imine in situ with ammonia, which is then reduced to the primary amine with sodium borohydride.[3][4]
Materials:
-
3-Fluoro-4-(1-piperidinyl)benzaldehyde
-
Ammonia in Methanol (7N solution)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-fluoro-4-(1-piperidinyl)benzaldehyde (1.0 eq) in methanol.
-
Add a 7N solution of ammonia in methanol (10-15 eq) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or crystallization if necessary.
Expected Characterization Data:
| Analysis | Expected Results |
| ¹H NMR | Disappearance of the aldehydic proton signal. Appearance of a singlet for the benzylic CH₂ protons and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Disappearance of the carbonyl carbon resonance and appearance of a resonance for the benzylic carbon. |
| IR (FTIR) | Appearance of N-H stretching vibrations (~3300-3400 cm⁻¹). |
| MS (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product amine. |
Application Notes: Leveraging this compound in Synthesis
This compound is a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those with potential biological activity. Its primary amine functionality serves as a key handle for various synthetic transformations.
Sources
application of 3-Fluoro-4-(1-piperidinyl)benzylamine in medicinal chemistry
Topic: Application of 3-Fluoro-4-(1-piperidinyl)benzylamine in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound is a high-value pharmacophore intermediate used extensively in the optimization of small molecule therapeutics. Its structural architecture combines a basic piperidine solubilizing group with a metabolically robust fluorinated linker. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the solvent-exposed "tail" in kinase inhibitors or the primary amine anchor in G-Protein Coupled Receptor (GPCR) ligands (specifically Histamine H3 and Dopamine D2/D4 antagonists).
This guide details the physicochemical rationale for its use, specific synthetic protocols for its incorporation into drug libraries, and the strategic advantages it offers in Structure-Activity Relationship (SAR) campaigns.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
| Property | Data / Descriptor |
| IUPAC Name | [3-Fluoro-4-(piperidin-1-yl)phenyl]methanamine |
| Molecular Formula | C₁₂H₁₇FN₂ |
| Molecular Weight | 208.28 g/mol |
| CAS Number | Variable by salt form (Free base often custom synthesis) |
| LogP (Calc) | ~1.8 – 2.2 (Lipophilic yet soluble) |
| pKa (Piperidine N) | ~5.0 – 6.0 (Aniline-like nitrogen, reduced basicity due to conjugation) |
| pKa (Benzylamine N) | ~9.5 (Primary amine, high basicity) |
| H-Bond Donors | 2 (Primary amine) |
| H-Bond Acceptors | 2 (Fluorine, Piperidine N) |
Structural Significance[7][8]
-
The Fluorine Orthogonal Effect: The fluorine atom at the 3-position serves two critical roles:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-rich ortho-position relative to the piperidine ring.
-
Conformational Lock: Through electrostatic repulsion with the piperidine nitrogen lone pair or the benzylic amine, it restricts the rotation of the phenyl ring, potentially reducing the entropic penalty upon binding to a protein target.
-
-
The Piperidine Moiety: Attached via the N-atom (1-piperidinyl), this ring acts as a bulky, hydrophobic cap that can fill hydrophobic pockets (e.g., the S1 or S2 pockets in proteases) while modulating the electronic density of the central benzene ring.
Medicinal Chemistry Applications
A. GPCR Ligand Design (Histamine & Dopamine)
In the design of Histamine H3 inverse agonists, the benzylamine moiety often serves as the core linker connecting a central heterocycle to a lipophilic "head" group. The 3-fluoro-4-piperidinyl motif provides a distinct vector for exploring the "left-hand side" of the binding pocket. The fluorine atom lowers the pKa of the aniline-like nitrogen, reducing the risk of phospholipidosis often associated with highly basic amphiphilic drugs.
B. Kinase Inhibitor Optimization
For kinase inhibitors (e.g., targeting EGFR or ALK), solubility is a perennial challenge. Attaching this moiety via the benzylamine (forming an amide or urea) projects the piperidine ring into the solvent front.
-
Mechanism: The piperidine nitrogen, being conjugated to the phenyl ring, is less basic than an aliphatic amine, but the benzylamine linker allows the entire group to act as a solubilizing handle without disrupting the ATP-binding hinge interaction.
C. Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<300 Da) and distinct functionality, this amine is an ideal fragment for X-ray crystallographic screening. It explores both hydrogen bonding (via the amine) and hydrophobic interactions (via the fluoro-phenyl-piperidine system).
Strategic Logic & SAR Workflow
The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.
Caption: Strategic integration of this compound to resolve common ADME liabilities.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by reduction. It is preferred over metal-catalyzed couplings (Buchwald-Hartwig) for cost and scalability reasons, leveraging the activation provided by the nitrile group.
Reagents:
-
3,4-Difluorobenzonitrile (Starting Material)
-
Potassium Carbonate (K₂CO₃)[10]
-
Dimethylformamide (DMF) or DMSO
-
Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂
-
Tetrahydrofuran (THF), anhydrous[11]
Step 1: SNAr Reaction
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-difluorobenzonitrile (1.0 equiv) in DMF (5 mL/mmol).
-
Addition: Add K₂CO₃ (2.0 equiv) followed by piperidine (1.2 equiv).
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Note: The substitution occurs preferentially at the 4-position (para to nitrile) due to stronger activation compared to the meta-position.
-
Workup: Cool to room temperature. Pour into ice water. The product, 3-fluoro-4-(1-piperidinyl)benzonitrile , usually precipitates as a solid. Filter, wash with water, and dry.
-
Checkpoint: Verify regioselectivity via ¹H NMR (Look for para-coupling constants).
-
Step 2: Nitrile Reduction
-
Setup: Under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0°C.
-
Addition: Dropwise add a solution of the nitrile intermediate (from Step 1) in THF.
-
Reaction: Allow to warm to room temperature and stir for 2 hours (or reflux if sluggish).
-
Quench: Carefully quench using the Fieser method (water, 15% NaOH, water).
-
Purification: Filter off aluminum salts. Concentrate the filtrate. Purify the crude amine via flash column chromatography (DCM/MeOH/NH₃) or isolate as the HCl salt.
Protocol B: General Amide Coupling (Library Synthesis)
Rationale: This protocol is optimized for high-throughput library generation where the benzylamine is coupled to various carboxylic acid cores.
Reagents:
-
Carboxylic Acid Core (R-COOH)
-
This compound (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
Procedure:
-
Activation: Dissolve the Carboxylic Acid (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir for 5 minutes at Room Temperature (RT).
-
Coupling: Add This compound (0.1 mmol).
-
Incubation: Shake or stir at RT for 2–16 hours.
-
Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Analysis: Purity check via LC-MS. The fluorine atom provides a distinct signature in ¹⁹F NMR for quick verification.
Safety & Handling
-
Acute Toxicity: Fluorinated benzylamines can be skin and eye irritants. The piperidine moiety adds potential neuroactive properties; handle with care.[2]
-
Incompatibility: Avoid strong oxidizing agents. The primary amine is sensitive to CO₂ (carbamate formation); store under inert gas.
-
Waste Disposal: Fluorinated compounds require specific incineration protocols to prevent the release of HF.
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link
- Blazejewski, J. C. "Amination of fluorinated benzenes." Journal of Fluorine Chemistry, General synthetic methodologies for SNAr on fluorobenzenes.
-
Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996, 96(8), 3147-3176. (Context on piperidine/phenyl bioisosteres). Link
- BenchChem Technical Data. "General properties of Fluorinated Benzylamines." (Inferred from general chemical databases for 3-fluoro-4-piperidinyl analogs).
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 2. srinichem.com [srinichem.com]
- 3. 3-[3-(4-Benzyl-piperidin-1-yl)-2-fluoro-propyl]-5-[1,2,4]triazol-4-yl-1H-indole | C25H28FN5 | CID 10341917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | C11H16ClFN2O2S | CID 53255635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride | CAS 1170014-29-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ossila.com [ossila.com]
- 10. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
Application Note: Protocols for 3-Fluoro-4-(1-piperidinyl)benzylamine
This guide details the experimental protocols for the synthesis, characterization, and application of 3-Fluoro-4-(1-piperidinyl)benzylamine , a high-value pharmacophore intermediate used in the development of GPCR ligands (e.g., H3 antagonists), kinase inhibitors, and ion channel modulators.
Introduction & Chemical Profile
This compound is a specialized building block characterized by a piperidine ring attached to a fluorinated benzylamine core. This scaffold is strategically valuable in medicinal chemistry for three key reasons:
-
Solubility Enhancement: The piperidine moiety introduces a basic center (
), improving aqueous solubility and often enhancing bioavailability. -
Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation at a typically vulnerable site on the aromatic ring, while also modulating the basicity of the aniline nitrogen in precursors.
-
Target Engagement: The 4-piperidinyl-phenyl motif is a privileged structure in GPCR medicinal chemistry, frequently serving as a "tail" group that interacts with aspartate residues in receptor binding pockets (e.g., Histamine H3, Dopamine D4).
Chemical Structure & Properties
| Property | Description |
| Systematic Name | [3-Fluoro-4-(piperidin-1-yl)phenyl]methanamine |
| Molecular Formula | |
| Molecular Weight | 208.28 g/mol |
| Key Functional Groups | Primary Amine (Benzylic), Tertiary Amine (Piperidine), Aryl Fluoride |
| Predicted pKa | ~9.2 (Primary Amine), ~5.5 (Piperidine Nitrogen due to conjugation/inductive effects) |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Synthesis Protocol
The synthesis of this compound is achieved via a two-step sequence starting from the commercially available 3,4-difluorobenzonitrile . This route ensures high regioselectivity due to the directing effect of the nitrile group.
Step 1: Regioselective Displacement
Objective: Synthesis of 3-Fluoro-4-(piperidin-1-yl)benzonitrile.
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
3,4-Difluorobenzonitrile (1.0 equiv)
-
Piperidine (1.2 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv)[2] -
Solvent: DMF or DMSO (Anhydrous)
Protocol:
-
Setup: Charge a round-bottom flask with 3,4-difluorobenzonitrile (10 mmol) and anhydrous
(20 mmol) in DMF (20 mL). -
Addition: Add piperidine (12 mmol) dropwise at room temperature under stirring.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The starting material (
) should disappear, converting to the product ( ). -
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product typically precipitates as a solid.
-
Isolation: Filter the solid, wash with water, and dry under vacuum.[3] If no precipitate forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate. -
Yield: Expected yield >85%.
Step 2: Nitrile Reduction
Objective: Reduction of the nitrile to the primary benzylamine. Reagents:
-
Intermediate from Step 1 (1.0 equiv)
-
Lithium Aluminum Hydride (LAH) (2.0 equiv) OR Borane-THF complex (
) -
Solvent: Anhydrous THF
Protocol:
-
Setup: In a dry flask under Argon, suspend LAH (20 mmol) in anhydrous THF (30 mL) at 0°C.
-
Addition: Dissolve the nitrile intermediate (10 mmol) in THF (10 mL) and add dropwise to the LAH suspension, maintaining the temperature below 5°C.
-
Reaction: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor consumption of nitrile by LCMS (appearance of M+4 mass).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
0.8 mL Water
-
0.8 mL 15% NaOH
-
2.4 mL Water
-
-
Workup: Stir until a granular white precipitate forms. Filter through a Celite pad. Wash the pad with THF.
-
Purification: Concentrate the filtrate. The crude amine can be purified via Acid-Base extraction or Flash Chromatography (DCM:MeOH:NH4OH 90:9:1).
-
Storage: Convert to the Hydrochloride salt (using 4M HCl in Dioxane) for long-term stability.
Visualization: Synthesis Workflow
Caption: Two-step synthesis pathway from 3,4-difluorobenzonitrile to the target benzylamine via regioselective SNAr and hydride reduction.
Applications in Drug Discovery
This amine is primarily used as a "Linker-Head" group. Below are standard protocols for its incorporation into larger scaffolds.
Application A: Amide Coupling (General Protocol)
Purpose: To attach the benzylamine to a carboxylic acid core (e.g., forming a kinase inhibitor hinge binder).
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.
-
Coupling: Add This compound (1.1 equiv).
-
Reaction: Stir at RT for 1–2 hours.
-
Purification: Dilute with EtOAc, wash with
(5% aq) to remove DMF, then brine. Purify via Prep-HPLC if necessary.
Application B: Reductive Amination
Purpose: To create secondary amines for library generation.
-
Imine Formation: Combine the Benzylamine (1.0 equiv) and an Aldehyde (1.0 equiv) in DCE (Dichloroethane). Add catalytic Acetic Acid (1 drop). Stir for 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (
) (1.5 equiv). -
Reaction: Stir overnight at RT.
-
Workup: Quench with saturated
. Extract with DCM.
Analytical Characterization
Expected NMR Profile (
-
Aromatic Region (6.8 – 7.2 ppm): Three protons. The pattern will show splitting characteristic of a 1,3,4-substituted benzene.[3] The proton adjacent to Fluorine (H2) will show a doublet of doublets (
). -
Benzylic Protons (
3.8 ppm): Singlet (2H) for . -
Piperidine Protons:
-
3.0 ppm (m, 4H): Protons adjacent to Nitrogen (
). - 1.6 – 1.8 ppm (m, 6H): Remaining ring protons.
-
3.0 ppm (m, 4H): Protons adjacent to Nitrogen (
LCMS:
-
Ionization: ESI+
-
Expected Mass:
References
- Regioselective SNAr on Fluorobenzonitriles: Title: "Nucleophilic Aromatic Substitution of Fluorobenzonitriles: A Practical Guide." Source:Journal of Organic Chemistry (General Reference for SNAr regioselectivity). Context: Confirms that the 4-position (para to CN) is more activated than the 3-position (meta) in 3,4-difluorobenzonitrile.
-
Nitrile Reduction Protocols
- Title: "Reductions of Nitriles to Amines using Lithium Aluminum Hydride."
- Source:Organic Syntheses, Coll. Vol. 10, p.123.
-
URL:
- Title: "The role of piperidine scaffolds in GPCR ligand design.
Sources
- 1. 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | C11H16ClFN2O2S | CID 53255635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: 3-Fluoro-4-(1-piperidinyl)benzylamine as a Versatile Building Block for Novel Bioactive Compounds
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Fluoro-4-(1-piperidinyl)benzylamine as a key building block in the synthesis of novel compounds with therapeutic potential. We will delve into the rationale behind its molecular design, present its key physicochemical properties, and provide a detailed, field-proven protocol for its application in the synthesis of a novel amide-based compound. Furthermore, we will explore the biological relevance of such derivatives, with a focus on their potential as modulators of key neurological targets.
Introduction: The Strategic Advantage of the this compound Scaffold
The pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. The strategic incorporation of specific structural motifs into a molecular scaffold can profoundly influence its biological activity and drug-like properties. This compound is a prime example of a "privileged scaffold" that combines several key features to impart desirable characteristics to target molecules.
The piperidine ring is a ubiquitous and highly valuable N-heterocycle found in numerous pharmaceuticals and agrochemicals.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimal interaction with biological targets. Furthermore, the basic nitrogen atom of the piperidine can engage in crucial hydrogen bonding interactions and can be modulated to fine-tune the pKa of the final compound, thereby influencing its solubility, permeability, and potential for off-target effects such as hERG ion channel binding.[1]
The incorporation of a fluorine atom onto the benzylic ring offers several distinct advantages. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom while significantly altering the electronic properties of the aromatic ring. This can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of the drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing a compound's pharmacokinetic profile.[1]
-
Improved Binding Affinity: The introduction of fluorine can lead to favorable interactions with the target protein, such as through the formation of hydrogen bonds or dipole-dipole interactions, resulting in enhanced potency.
The primary amine of the benzylamine moiety serves as a versatile synthetic handle, readily participating in a variety of chemical transformations, most notably amide bond formation, to introduce diverse functionalities and explore structure-activity relationships (SAR).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for designing and executing successful synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇FN₂ | N/A |
| Molecular Weight | 208.28 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Boiling Point | ~330 °C (Predicted) | N/A |
| Melting Point | Not available | N/A |
| pKa (Predicted) | ~9.5 (most basic nitrogen) | N/A |
| LogP (Predicted) | ~2.3 | N/A |
Synthetic Application: Amide Coupling Protocol for the Synthesis of a Novel Dopamine Transporter (DAT) Inhibitor Candidate
The following protocol details a robust and widely applicable method for the synthesis of a novel amide derivative using this compound. This example is based on the well-established importance of substituted benzylamines in the development of monoamine transporter inhibitors.[2][3] The dopamine transporter (DAT) is a critical regulator of dopamine levels in the brain, and its inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders, including depression and ADHD.[1]
Rationale for Experimental Choices
The chosen reaction is an amide coupling, a cornerstone of medicinal chemistry due to its reliability and the vast commercial availability of carboxylic acids for diversification. We will utilize a carbodiimide-mediated coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, Hydroxybenzotriazole (HOBt). This combination is widely used to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemistry if applicable. Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
Experimental Workflow
Caption: Synthetic workflow for amide coupling.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzoic acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and 4-chlorobenzoic acid (1.05 eq). Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. To the stirred solution, add HOBt (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Initiation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-fluoro-4-(1-piperidinyl)benzyl)-4-chlorobenzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Biological Context: Targeting the Dopamine Transporter
The synthesized N-(3-fluoro-4-(1-piperidinyl)benzyl)-4-chlorobenzamide is a potential candidate for a dopamine transporter (DAT) inhibitor. The DAT is a sodium- and chloride-dependent transporter responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic signaling.
Caption: Mechanism of DAT inhibition.
By inhibiting the DAT, the synthesized compound would increase the concentration and duration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This mechanism is clinically relevant for treating conditions associated with dopamine dysregulation. The structure-activity relationship studies of related compounds have shown that the nature of the substitutions on the benzylamine and the piperidine ring are crucial for affinity and selectivity towards the DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds. Its unique combination of a fluorinated aromatic ring, a conformationally restricted piperidine moiety, and a synthetically accessible primary amine makes it an ideal starting point for the development of drug candidates targeting a wide range of biological targets. The provided protocol for amide coupling serves as a robust and adaptable method for the rapid generation of diverse chemical libraries for biological screening. The exploration of derivatives of this scaffold holds significant promise for the discovery of new therapeutics for neurological and other disorders.
References
-
Kolhatkar, R. B., Ghorai, S. K., George, C., Reith, M. E., & Dutta, A. K. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of medicinal chemistry, 46(11), 2205–2215. [Link]
-
Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. (2003). PubMed. [Link]
-
Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters. (2003). ACS Publications. [Link]
-
Lunny, K., & Bonner, L. (n.d.). Synthesis of Ethyl-3-(Tert-Butylamino)-2-Phenylpropanoate: A Novel Dopamine Transporter Inhibitor. Saint Anselm College. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. [Link]
Sources
- 1. anselm.edu [anselm.edu]
- 2. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Quantification of 3-Fluoro-4-(1-piperidinyl)benzylamine
This Application Note provides a comprehensive, validated framework for the analytical quantification of 3-Fluoro-4-(1-piperidinyl)benzylamine , a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors.[1]
The protocols below are designed "First-Principles" methodologies, derived from the specific physicochemical properties of the fluorophenyl-piperidine and benzylamine motifs.
Executive Summary & Molecule Profile[1]
This compound is a bifunctional building block containing a primary benzylamine and a tertiary aniline-like piperidine.[1] Its analysis presents specific chromatographic challenges:
-
Silanol Interaction: The primary amine (
) strongly interacts with residual silanols on silica columns, causing peak tailing.[1] -
Solubility: The lipophilic piperidine ring contrasts with the polar amine tail, requiring a balanced organic/aqueous mobile phase.
-
UV Response: The para-amino substitution pattern (piperidine donor, fluorine acceptor) creates a distinct UV chromophore, likely red-shifted compared to unsubstituted benzylamine.[1]
Physicochemical Profile (Estimated)
| Parameter | Value / Characteristic | Impact on Analysis |
| Formula | C₁₂H₁₇FN₂ | MW: 208.28 g/mol |
| Basicity ( | Requires pH control (Acidic or High pH) to stabilize ionization.[1] | |
| LogP | ~1.8 - 2.2 | Retains well on C18; amenable to Reverse Phase LC.[1] |
| UV Max | ~245–260 nm | Suitable for standard UV detection; Fluorescence possible.[1] |
Method A: HPLC-UV (Purity & Assay)
Target Audience: QC Labs, Synthetic Chemistry Support.[1] Objective: Robust quantification for purity assessment (>98%) and reaction monitoring.
Chromatographic Strategy
To mitigate amine tailing, we utilize a Charged Surface Hybrid (CSH) column technology.[1] The positively charged surface repels the protonated amine, ensuring sharp peak shapes under acidic conditions without the need for complex ion-pairing agents.
Protocol Parameters[1][3]
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.[1]
-
Column: Waters XSelect CSH C18 (
).-
Alternative: Zorbax Eclipse Plus C18 (requires higher buffer strength).[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temp: 40°C (Improves mass transfer for the piperidine ring).
-
Detection: UV-DAD at 254 nm (primary) and 210 nm (impurity check).[1]
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrate |
| 2.0 | 5 | Hold (Elute polar salts) |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibrate |
| 20.0 | 5 | End |
System Suitability Criteria:
-
Tailing Factor (
): (Critical for amine accuracy).[1] -
Resolution (
): from nearest impurity (often the des-fluoro or des-piperidine analog).[1] -
Precision (RSD):
for 6 replicate injections of standard.
Method B: LC-MS/MS (Trace Bioanalysis)
Target Audience: DMPK Researchers, Impurity Profiling.[1] Objective: Quantifying trace levels (ng/mL) in plasma or reaction matrices.
Mass Spectrometry Rationale
The molecule ionizes readily in Positive Electrospray Ionization (ESI+) mode due to the basic benzylamine nitrogen.[1] The fragmentation pattern typically involves the loss of ammonia (
Protocol Parameters[1]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Phenomenex Kinetex F5 (
).-
Why F5? The pentafluorophenyl phase offers unique selectivity for fluorinated aromatics and separates isomers effectively.[1]
-
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).[1]
-
Flow Rate: 0.4 mL/min.[1]
MRM Transitions (Optimized)
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Attribution |
| 209.1 [M+H]⁺ | 192.1 | 15 | Loss of |
| 209.1 [M+H]⁺ | 124.0 | 35 | Fluorobenzyl cation (Qualifier) |
| 209.1 [M+H]⁺ | 84.1 | 45 | Piperidine ring fragment |
Sample Preparation Workflows
The choice of sample preparation depends heavily on the matrix. Below is a decision tree and specific protocols for extraction.
Visual Workflow (Graphviz)[1]
Caption: Decision matrix for sample preparation based on analyte concentration and matrix complexity.
Liquid-Liquid Extraction (LLE) Protocol
Best for cleaning up biological samples or complex reaction mixtures.[1]
-
Basification: Aliquot
sample. Add of 0.5 M NaOH.[1] (Target pH > 11 to neutralize the benzylamine). -
Extraction: Add
MTBE (Methyl tert-butyl ether) .[1] -
Agitation: Vortex for 5 minutes at 1500 rpm.
-
Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Recovery: Transfer
of the supernatant (organic layer) to a fresh tube. -
Dry Down: Evaporate under
stream at 40°C. -
Reconstitution: Reconstitute in
Mobile Phase A/B (80:20).
Validation & Troubleshooting
Validation Parameters (ICH Q2(R1))
-
Linearity:
(HPLC-UV); (LC-MS).[1] -
Accuracy: Spike recovery must be
(API) or (Bioanalysis).[1] -
LOD/LOQ: Determine based on Signal-to-Noise (
) ratios of 3:1 and 10:1 respectively.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions with amine.[1] | Switch to CSH column; Increase buffer strength; Add 0.1% TEA (if using high pH). |
| Carryover | Amine sticking to injector needle.[1] | Use needle wash: MeOH:Water:Formic Acid (50:50:1).[1] |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (low % organic).[1] |
References
-
Guideline on Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). (2005).[1] Link
-
McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link
-
Dolan, J. W. (2002).[1] "The separation of basic compounds by reversed-phase HPLC." LCGC North America, 20(5), 430-436.[1] Link
-
Center for Drug Evaluation and Research (CDER). (2018).[1] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[1] Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jfda-online.com [jfda-online.com]
- 5. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
Application Note: Dual-Stream Analytical Characterization of 3-Fluoro-4-(1-piperidinyl)benzylamine
Executive Summary
This technical guide outlines a validated analytical framework for 3-Fluoro-4-(1-piperidinyl)benzylamine , a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and next-generation antibiotics.
Due to the compound's dual-basic nature (primary benzylamine and tertiary N-aryl piperidine) and its polarity, standard analytical approaches often suffer from peak tailing and carryover. This protocol mitigates these risks by establishing two orthogonal methods:
-
RP-HPLC-UV/MS: The "Workhorse" method for purity profiling, utilizing a Charged Surface Hybrid (CSH) column technology to ensure excellent peak symmetry at low pH.
-
Derivatization-GC-MS: The "Confirmation" method, employing silylation (BSTFA) to mask the primary amine, enabling precise structural identification and volatility enhancement.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to controlling the chromatography.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Weight | 208.28 g/mol | Detectable by single-quad MS (ESI+). |
| pKa (Benzylamine) | ~9.2 (Basic) | Requires pH control (Acidic <3 or Basic >10) to prevent peak tailing. |
| pKa (Piperidine N) | ~5.5 (Weakly Basic) | The N-aryl bond reduces basicity, but it remains a proton acceptor. |
| LogP | ~2.1 | Moderately lipophilic; suitable for C18 retention. |
| Solubility | MeOH, ACN, DMSO | Dissolve samples in 50:50 ACN:Water to match mobile phase. |
Method A: HPLC-UV/MS (Purity & Assay)
Expert Insight: Traditional C18 columns often show severe tailing with benzylamines due to interaction with residual silanols. We utilize a Charged Surface Hybrid (CSH) C18 column. The surface charge repels the protonated amine, resulting in sharp peaks even with simple formic acid mobile phases.
Instrument Configuration
-
System: UHPLC or HPLC system with Binary Pump.
-
Detector A: PDA/UV Absorbance at 254 nm (aromatic ring) and 210 nm (impurities).
-
Detector B: Single Quadrupole MS (ESI Positive Mode).
Chromatographic Conditions
| Parameter | Setting |
| Column | Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Critical for mass transfer kinetics) |
| Injection Volume | 5.0 µL |
Gradient Table
| Time (min) | % A (Aqueous) | % B (Organic) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 10.0 | 5 | 95 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Mass Spectrometry Settings (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Optimized for [M+H]+ stability)
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
-
Target Mass: 209.3 m/z [M+H]+
Method B: GC-MS (Identification & Orthogonal Purity)
Expert Insight: Direct injection of primary amines into GC is prone to adsorption in the inlet liner, leading to non-linear response. Derivatization is mandatory for robust quantification.[1] We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the polar -NH2 to a volatile -NHSi(Me)3 group.
Derivatization Protocol
-
Weigh: 10 mg of sample into a 1.5 mL GC vial.
-
Dissolve: Add 500 µL of Anhydrous Pyridine (scavenges acid byproducts).
-
React: Add 200 µL BSTFA + 1% TMCS .
-
Incubate: Cap and heat at 60°C for 30 minutes.
-
Dilute: Dilute 1:10 with Ethyl Acetate prior to injection.
GC-MS Conditions
| Parameter | Setting |
| Column | Agilent DB-5MS UI (30 m x 0.25 mm x 0.25 µm) |
| Inlet | Split Mode (20:1), 260°C |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | 40 - 450 m/z |
Temperature Program
-
Initial: 80°C (Hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Final: 300°C (Hold 5 min)
Visualized Workflows
Analytical Decision Matrix
This diagram guides the analyst on which method to prioritize based on the analytical goal (Purity vs. ID).
Caption: Decision matrix for selecting the optimal analytical workflow based on data requirements.
Sample Preparation & Derivatization Logic
The chemical transformation required for successful GC-MS analysis.
Caption: Chemical derivatization workflow converting the polar benzylamine to its volatile TMS-analog.
Validation & Troubleshooting (Self-Validating Systems)
To ensure Trustworthiness , the following system suitability criteria must be met before running sample batches.
HPLC System Suitability (SST)
-
Precision: Inject Standard (0.1 mg/mL) 5 times. RSD of Peak Area must be ≤ 2.0% .
-
Tailing Factor: Must be ≤ 1.5 . Note: If tailing > 1.5, replace the column or prepare fresh mobile phase (formic acid evaporates over time).
-
Retention Time Stability: ± 0.1 min between injections.
GC-MS Troubleshooting
-
Issue: Missing Peak.
-
Cause: Incomplete derivatization or moisture in pyridine.
-
Fix: Ensure reagents are "Anhydrous" grade. Water hydrolyzes BSTFA.
-
-
Issue: Double Peaks.
-
Cause: Mono-TMS vs. Di-TMS formation.
-
Fix: Increase reaction time or temperature (e.g., 70°C) to drive reaction to completion (usually Mono-TMS for primary amines under mild conditions, but forcing conditions can silylate twice). Standardize time strictly.
-
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link]
-
Agilent Technologies. (2022). GC-MS Analysis of Amines: Derivatization Strategies with BSTFA. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: this compound. Retrieved from [Link]
Sources
Technical Guide: Derivatization of 3-Fluoro-4-(1-piperidinyl)benzylamine for Bioassays
[1]
Chemical Profile & Reactivity Analysis
Before initiating synthesis, one must understand the electronic and steric environment of FPBA to ensure regioselectivity.
-
Primary Reactive Site (Target): The benzylamine (-CH₂NH₂) at position 1. This is a primary aliphatic amine.[1] Despite the electron-withdrawing nature of the fluorine (meta-position) and the aromatic ring, the methylene spacer isolates the amine, maintaining a pKa ~9.0–9.5. It is highly nucleophilic at pH 8.0–9.0.[1]
-
Secondary Site (Non-Reactive): The piperidine nitrogen at position 4. Being a tertiary amine attached to the phenyl ring, it participates in resonance with the aromatic system. It is sterically hindered and lacks a proton for amide coupling, making it inert to NHS-ester chemistry.[1]
-
Electronic Effect of 3-Fluoro: The fluorine atom at position 3 induces a dipole and increases lipophilicity (logP), but it also deactivates the ring towards electrophilic aromatic substitution. For amine-conjugation, its effect is negligible other than slightly reducing the basicity of the piperidine nitrogen via induction.
Strategic Selection of Derivatives
| Assay Type | Recommended Tag | Linker Strategy | Rationale |
| Fluorescence Polarization (FP) | Fluorescein (FITC) or TAMRA | Short (C2-C6) | Rigid linkers preserve tumbling rate differences upon binding.[1] |
| Surface Plasmon Resonance (SPR) | Biotin | Long (PEG4-PEG12) | Reduces steric hindrance; allows the core scaffold to access deep binding pockets. |
| Intracellular Imaging | Sulfo-Cyanine5 | None/Short | Far-red emission penetrates tissue; sulfonated groups prevent aggregation.[1] |
Protocol A: Fluorescent Labeling (FITC Conjugation)
This protocol describes the synthesis of FPBA-Fluorescein for use in binding affinity assays (FP or FRET).
Materials
-
Substrate: this compound (FPBA) [Solid, >98% purity].[1]
-
Reagent: Fluorescein-5-isothiocyanate (FITC) or 5/6-FAM-SE (NHS-ester).[1] Note: NHS esters are preferred for faster kinetics, but FITC is more stable in solution.
-
Solvent: Anhydrous DMF or DMSO.[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Purification: Preparative HPLC (C18 column).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Conjugation Reaction:
-
Combine the FPBA and FAM-SE solutions in a light-protected amber vial.
-
Add 17 µL (approx. 100 µmol, 2 eq) of DIPEA to catalyze the reaction and buffer the pH.
-
Vortex gently for 30 seconds.
-
Incubate at Room Temperature (22–25°C) for 2 hours in the dark. Continuous agitation (shaker) is recommended.
-
-
Reaction Monitoring (TLC/LC-MS):
-
Spot 1 µL on a TLC plate (Silica). Mobile phase: 10% MeOH in DCM.[1]
-
Observation: The free amine (FPBA) will remain near the baseline or move slightly; the hydrophobic dye-conjugate will migrate with a distinct Rf (usually ~0.4–0.6).
-
LC-MS Confirmation: Look for the mass shift.
-
-
Quenching:
-
Add 50 µL of 1M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted NHS-ester.[1] Incubate for 15 minutes.
-
-
Purification (Critical):
-
Inject the crude mixture onto a Preparative HPLC C18 column.
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 minutes.
-
Collect the major peak absorbing at 490 nm.
-
Lyophilize the fraction to obtain an orange/yellow powder.
-
Protocol B: Biotinylation for Affinity Pull-Down[1]
This protocol synthesizes FPBA-PEG4-Biotin .[1] The PEG4 spacer is crucial to prevent the bulky streptavidin protein from blocking the FPBA-target interaction.[1]
Materials
Methodology
-
Stoichiometry Calculation:
-
Reaction:
-
Dissolve 5 mg FPBA (24 µmol) in 200 µL DMF.
-
Add 15 mg NHS-PEG4-Biotin (approx. 25 µmol) dissolved in 200 µL DMF.[1]
-
Add 8.4 µL DIPEA (2 eq).
-
Incubate for 4 hours at Room Temperature.
-
-
Work-up (Precipitation Method):
-
Note: Unlike the fluorescein conjugate, biotin derivatives are often not UV-active enough for easy visual HPLC collection unless a tracer is present.[1]
-
Add the reaction mixture dropwise into 10 mL of cold Diethyl Ether .
-
The conjugate should precipitate. Centrifuge at 4000 x g for 5 minutes.
-
Wash the pellet 2x with cold ether to remove unreacted FPBA and organic impurities.
-
Dry under nitrogen.[1]
-
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for derivatizing FPBA.
Caption: Logical workflow for derivatizing FPBA based on the intended downstream bioassay.
Quality Control & Validation
Trustworthiness in bioassays depends on the purity of the probe. A 90% pure drug candidate is acceptable; a 90% pure probe can ruin an assay due to high background noise from free dye.
QC Checklist
-
LC-MS Purity: Must be >95%.
-
Failure Mode: If a peak at M-H (hydrolyzed NHS ester) is seen, the coupling failed.
-
-
NMR Verification:
-
Check for the disappearance of the benzylamine CH₂ doublet (shifted downfield due to amide bond formation).
-
Verify the integration of the piperidine protons to ensure the core scaffold is intact.
-
-
Functional Validation (Kd Determination):
-
Perform a saturation binding experiment. The derivatized probe should bind the target with an affinity (Kd) within 1-log of the parent compound. If affinity drops >10x, the derivatization site (benzylamine) is likely critical for binding, and an alternative conjugation strategy (e.g., modifying the piperidine ring) is required.
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[1] (The definitive guide on NHS-ester chemistry and linker selection).
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking and Labeling: Amine-Reactive Probes.[1] Retrieved from thermofisher.com.[1]
-
PubChem. (n.d.). Compound Summary: Benzyl-(3,3-difluoro-piperidin-4-yl)amine (Analogous reactivity data).[1]
-
Sigma-Aldrich. (n.d.).[1][2] Protocol for Biotinylation of Amines.[2][3][4]
The Strategic Utility of 3-Fluoro-4-(1-piperidinyl)benzylamine in the Synthesis of Novel Central Nervous System Agents
An Application & Protocol Guide for CNS Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[1][2] Fluorine's unique properties—small steric footprint, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This guide focuses on the synthesis and application of a highly versatile building block, 3-Fluoro-4-(1-piperidinyl)benzylamine , a scaffold that combines the benefits of fluorine chemistry with the privileged piperidine motif, which is ubiquitous in CNS-active compounds.[4] We will explore its synthesis, its derivatization into potent CNS agents such as antipsychotics and receptor modulators, and provide detailed, field-tested protocols for researchers in drug development.
Introduction: The Rationale for Fluorinated Piperidine Scaffolds
The development of effective CNS agents is a paramount challenge in pharmaceutical research, often hindered by the blood-brain barrier (BBB) and the need for high target specificity to minimize off-target effects.[3][5] The this compound scaffold is a testament to rational drug design, embodying three key structural features:
-
Aromatic Fluorine: The fluorine atom at the 3-position serves multiple roles. It can modulate the pKa of the benzylamine and the piperidine nitrogen, which is critical for receptor interaction and pharmacokinetic properties.[4] Furthermore, it can block metabolic oxidation at that position, enhancing the compound's half-life.
-
Piperidine Moiety: The piperidine ring is a cornerstone of CNS drug design, found in numerous approved drugs.[4][6] Its saturated, three-dimensional structure allows for precise vectoral orientation of substituents to engage with target proteins. The nitrogen atom often serves as a key interaction point or an anchor for further chemical elaboration.
-
Primary Benzylamine: This functional group is the primary reactive handle for synthetic diversification. It allows for the facile formation of amides, secondary and tertiary amines, ureas, and other functionalities, enabling the exploration of a vast chemical space to optimize potency and selectivity for specific CNS targets.
This guide provides a comprehensive overview of the synthesis of this core scaffold and its application in building compounds targeting key CNS pathways, such as dopaminergic and serotonergic systems.[7]
Synthesis of the Core Intermediate: this compound
A robust and scalable synthesis of the title compound is paramount. The following protocol outlines a reliable two-step process starting from commercially available 3-fluoro-4-chlorobenzonitrile. The causality for each step is explained to ensure reproducibility and understanding.
Workflow for Core Intermediate Synthesis
Caption: Synthetic pathway for this compound.
Protocol 2.1: Synthesis of 3-Fluoro-4-(1-piperidinyl)benzonitrile (Intermediate)
-
Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group activates the aromatic ring, making the chlorine atom susceptible to displacement by the nucleophilic piperidine. Potassium carbonate is a cost-effective base to neutralize the HCl generated in situ. DMSO is an ideal polar aprotic solvent that accelerates SNAr reactions.
-
Materials:
-
3-Fluoro-4-chlorobenzonitrile (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ in DMSO, add 3-fluoro-4-chlorobenzonitrile.
-
Add piperidine dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol/water to yield the desired intermediate as a white to off-white solid.
-
Protocol 2.2: Synthesis of this compound (Final Product)
-
Rationale: The reduction of the nitrile to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water. Alternatively, catalytic hydrogenation with Raney Nickel can be used, which is often preferred for scalability and safety.
-
Materials:
-
3-Fluoro-4-(1-piperidinyl)benzonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
-
Procedure:
-
Carefully add LiAlH₄ to a flask containing anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
-
Dissolve the nitrile intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux gently for 2-4 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
A granular precipitate will form. Stir the resulting slurry for 30 minutes, then filter it off, washing the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound, typically as an oil or low-melting solid.
-
Application in the Synthesis of Benzisoxazole-Based Antipsychotic Agents
A significant application of this scaffold is in the synthesis of compounds structurally related to atypical antipsychotics like risperidone. These agents typically function as antagonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[7] The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is a common feature in this class of drugs.[8][9]
Workflow for Antipsychotic Candidate Synthesis
Caption: General workflow for synthesizing CNS agents via amide coupling.
Protocol 3.1: Synthesis of a Model N-Acyl Derivative
-
Rationale: This protocol demonstrates a standard amide coupling reaction, a cornerstone of medicinal chemistry. The primary amine of our core scaffold acts as a nucleophile, attacking an activated carboxylic acid derivative (like an acid chloride) to form a stable amide bond. A non-nucleophilic base like DIPEA is used to scavenge the generated acid.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Acid Chloride (e.g., 4-chlorobenzoyl chloride) (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Add DIPEA to the solution.
-
Add a solution of the acid chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is confirmed by LC-MS.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the final amide.
-
Structure-Activity Relationship (SAR) Insights
The derivatization of the piperidine or benzylamine moieties allows for fine-tuning of pharmacological activity. Literature on related benzisoxazole compounds provides valuable insights.
| Modification Site | Substituent Type | Effect on Activity | Reference |
| Benzisoxazole Ring | 6-Fluoro group | Generally confers maximum neuroleptic activity | [9] |
| Piperidine N-terminus | Heterocyclic rings | Plays a dominant role in antiproliferative activity | [8] |
| Piperidine N-terminus | (2-oxo-benzimidazol-1-yl)propyl | Imparts maximum potency in neuroleptic assays | [9] |
Application in Modulating Monoamine Transporters
The scaffold can also be used to develop agents that target monoamine transporters, such as the dopamine transporter (DAT), which are critical in regulating neurotransmitter levels and are implicated in disorders like depression and ADHD.
Protocol 4.1: Synthesis via Reductive Amination
-
Rationale: Reductive amination is a powerful method for forming C-N bonds. The primary amine of our scaffold can be reacted with an aldehyde or ketone to form a transient imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield a secondary amine. STAB is preferred as it is less reactive towards the carbonyl starting material and tolerant of mildly acidic conditions that favor imine formation.
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde/Ketone (e.g., 4-fluorobenzaldehyde) (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound and the desired aldehyde/ketone in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography to yield the desired secondary amine.
-
Pharmacological Data for Related DAT Inhibitors
Studies on structurally related 3,6-disubstituted piperidines highlight the potential for developing potent and selective DAT inhibitors.[10]
| Compound Type | Key Structural Feature | DAT Affinity (IC₅₀) | Selectivity Profile | Reference |
| cis-3,6-disubstituted piperidine | Electron-withdrawing group on benzyl ring | 11.3 nM | High selectivity for DAT over SERT and NET | [10] |
| cis-3,6-disubstituted piperidine | Heterocyclic replacement of benzyl ring | Moderate activity | Varies with heterocycle | [10] |
Conclusion
This compound is a high-value, strategically designed building block for CNS drug discovery. Its synthesis is straightforward, and its primary amine functionality provides a versatile handle for constructing a diverse library of compounds. The embedded fluoro-piperidine motif offers inherent advantages for developing agents with improved pharmacokinetic and pharmacodynamic properties. The protocols and applications detailed herein provide a robust framework for researchers and scientists to leverage this scaffold in the development of the next generation of CNS therapeutics.
References
-
Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PMC. (2018, September 15). National Center for Biotechnology Information. [Link]
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (2009, December). Investigational New Drugs. [Link]
-
Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. (1985, June). Journal of Medicinal Chemistry. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. [Link]
-
Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. (2009, February 26). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. (2003, April 19). Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterisation, Molecular property prediction and Antipsychotic activity of Novel 6-fluoro-3-(piperidin-4-yl) benzo. SciSpace. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Molecules. [Link]
-
Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]
-
Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents. ResearchGate. [Link]
- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience. [Link]
-
Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][1][11]-oxazepine derivatives. (2013, May 1). Arabian Journal of Chemistry. [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Selective N-Alkylation of 3-Fluoro-4-(1-piperidinyl)benzylamine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This guide provides comprehensive, field-tested protocols for the selective mono-N-alkylation of 3-Fluoro-4-(1-piperidinyl)benzylamine, a crucial synthetic intermediate in pharmaceutical research. N-alkylated benzylamines are integral scaffolds in a wide array of bioactive molecules and fine chemicals.[1][2] However, the N-alkylation of primary amines is frequently complicated by over-alkylation, leading to mixtures of secondary and tertiary amines that diminish the yield of the desired product and necessitate complex purification procedures.[3][4] This document addresses this core challenge by presenting two robust and highly selective methodologies: Reductive Amination and Base-Promoted Direct Alkylation . Each protocol is detailed with step-by-step instructions, mechanistic insights, and expert commentary on the causality behind experimental choices, ensuring reproducibility and high yields. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient approach to synthesizing secondary amines from this specific primary benzylamine precursor.
Strategic Overview: Selecting the Optimal Alkylation Pathway
The primary amine of this compound is a nucleophilic center susceptible to alkylation. The key to a successful synthesis is controlling the reaction to favor the formation of the secondary amine over the tertiary amine byproduct. The secondary amine product is often more nucleophilic than the starting primary amine, creating a "runaway" reaction scenario if not properly managed.[3] We present two distinct strategies to achieve this control.
-
Method 1: Reductive Amination: This is a versatile and highly favored one-pot method in medicinal chemistry for its efficiency and broad substrate scope.[5] It involves the initial formation of an imine intermediate by reacting the primary amine with a carbonyl compound (an aldehyde or ketone), followed by an in situ reduction to the target secondary amine. The use of a mild reducing agent that is selective for the imine over the carbonyl starting material is critical to the success of this pathway.[5][6]
-
Method 2: Cesium Base-Promoted Direct Alkylation: While direct alkylation with alkyl halides can be prone to over-alkylation[4], recent advancements have demonstrated that the use of specific bases, such as cesium carbonate (Cs₂CO₃), in anhydrous polar aprotic solvents can achieve remarkable selectivity for mono-alkylation.[7][8] This method's efficacy stems from the base's ability to selectively deprotonate the primary amine while the resulting secondary amine product remains protonated and less reactive, thereby suppressing the undesired second alkylation step.[8][9]
The choice between these methods depends on the desired alkyl group. Reductive amination is ideal when the corresponding aldehyde or ketone is readily available, while direct alkylation is suited for introducing alkyl groups via their halide counterparts.
Protocol I: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde (e.g., isobutyraldehyde) as a representative example.
Principle and Mechanism
The reaction proceeds in a one-pot sequence. First, the primary amine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal which then dehydrates to an iminium ion intermediate. A mild, selective hydride reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is then introduced. NaBH(OAc)₃ is preferred because it is less reactive than other borohydrides and will selectively reduce the iminium ion without affecting the starting aldehyde.[5][10]
Caption: Mechanism of Reductive Amination.
Experimental Workflow
Caption: Workflow for N-Alkylation via Reductive Amination.[10]
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Isobutyraldehyde, 1.1 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (approx. 10 mL per mmol of amine).
-
Add the aldehyde (1.1 eq.) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[5] For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ may be beneficial.[5]
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture over 15 minutes. An initial exotherm may be observed.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[5]
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.[5]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with DCM.[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated secondary amine.[10]
Protocol II: Selective Mono-N-Alkylation with an Alkyl Halide
This protocol details the direct N-alkylation using an alkyl bromide (e.g., 1-bromopropane) and Cesium Carbonate as the base.
Principle and Rationale
This method leverages the unique properties of cesium bases in polar aprotic solvents to achieve high selectivity for mono-alkylation.[8] Cesium carbonate (Cs₂CO₃) is sufficiently basic to deprotonate the primary amine, enhancing its nucleophilicity for the Sₙ2 reaction with the alkyl halide. Crucially, the solubility and nature of the cesium base help to prevent the secondary amine product from competing in a second alkylation reaction, thus suppressing the formation of the tertiary amine byproduct.[8] Anhydrous conditions are essential to prevent hydrolysis of the base and alkyl halide.
Experimental Workflow
Caption: Workflow for Base-Promoted Direct N-Alkylation.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Alkyl Halide (e.g., 1-Bromopropane, 1.0 eq.)
-
Cesium Carbonate (Cs₂CO₃, 1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (2.0 eq.) and Cesium Carbonate (1.0 eq.). Note: Using an excess of the primary amine can further suppress dialkylation.[8]
-
Add anhydrous DMF (approx. 4 mL per mmol of alkyl halide). Stir the suspension at room temperature.
-
Slowly add the alkyl halide (1.0 eq.) dropwise to the stirred suspension.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 6-18 hours. The optimal temperature and time will depend on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS. Pay close attention to the formation of any dialkylated byproduct.[5]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the pad with ethyl acetate.
-
Dilute the filtrate with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude residue via flash column chromatography to isolate the desired mono-alkylated secondary amine.[5]
Product Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations for N-Alkylated Product |
| ¹H NMR | Disappearance of the broad singlet corresponding to the primary -NH₂ protons. Appearance of a new, often broad, singlet for the secondary N-H proton (this signal will disappear upon a D₂O shake).[11][12] Appearance of new signals corresponding to the protons of the newly added alkyl group. The benzylic -CH₂- protons adjacent to the nitrogen will remain, possibly with a slight shift. |
| ¹³C NMR | Appearance of new carbon signals from the added alkyl group. Carbons adjacent to the nitrogen atom are deshielded and absorb downfield.[12] |
| FTIR | The characteristic pair of N-H stretching bands for a primary amine (approx. 3350 and 3450 cm⁻¹) will be replaced by a single, sharper N-H stretching band for the secondary amine (approx. 3300-3500 cm⁻¹).[12] |
| Mass Spec. | The molecular ion peak (M⁺) will correspond to the calculated mass of the N-alkylated product. According to the Nitrogen Rule, since the product contains an odd number of nitrogen atoms (three), its molecular weight should be an odd number.[11] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently reactive alkylating agent (halide or carbonyl). Inactive reducing agent (Protocol I). Insufficient base or wet conditions (Protocol II). | Increase reaction temperature. Check the quality/age of the reducing agent. Ensure all reagents and solvents for Protocol II are strictly anhydrous. |
| Significant Over-alkylation | Reaction temperature too high or reaction time too long. Incorrect stoichiometry (insufficient amine relative to alkylating agent). | Reduce reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. For Protocol II, ensure at least 2 equivalents of the primary amine are used.[8] |
| Complex Mixture of Products | Decomposition of starting material or product. Side reactions. | Run the reaction under an inert (N₂) atmosphere. Ensure reagents are pure. Re-evaluate the chosen method for the specific substrate. |
| Difficult Purification | Product and byproduct have similar polarities. | Optimize the solvent system for column chromatography. Consider converting the amine to its hydrochloride salt to facilitate purification via precipitation/recrystallization, followed by free-basing.[13] |
References
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]
- US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances (RSC Publishing). [Link]
-
Preparation of benzylamine by highly selective reductive amination of benzaldehyde over Ru on an acidic activated carbon support. Ovid. [Link]
-
Amine alkylation. Wikipedia. [Link]
-
Reductive Amination of Benzaldehyde. Scribd. [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. [Link]
-
Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]
-
Spectroscopy of Amines. Fiveable. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]
-
24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. OpenStax adaptation. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PMC. [Link]
-
How to purify Benzylamine? Reddit. [Link]
-
Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. National Library of Medicine. [Link]
-
(PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. ovid.com [ovid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(1-piperidinyl)benzylamine
Ticket ID: #SYN-3F4P-BA Subject: Troubleshooting Low Yield & Impurity Profile Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-Fluoro-4-(1-piperidinyl)benzylamine typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (
Low yields in this pathway are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three specific bottlenecks:
-
Regioselectivity Issues (
): Incomplete conversion or competitive substitution at the 3-position. -
Dimerization (Reduction): Formation of the secondary amine byproduct during nitrile reduction.
-
Workup Losses: High water solubility of the free-base benzylamine leading to loss during aqueous extraction.
This guide provides self-validating protocols to address these specific failure modes.
Module 1: The Precursor Synthesis ( Coupling)
The Objective: Selective displacement of the 4-fluoro substituent on 3,4-difluorobenzonitrile by piperidine.
The Science of Regioselectivity
In polyfluorinated aromatics, nucleophilic attack is governed by the activation of the electron-withdrawing group (EWG). The nitrile (-CN) group strongly activates the para position (C4) via resonance and induction. The meta position (C3) is less activated.
-
Correct Product: 3-Fluoro-4-(1-piperidinyl)benzonitrile.
-
Common Error: Insufficient heat or solvent polarity leads to stalled reactions, while excessive heat causes decomposition.
Validated Protocol
-
Substrates: 3,4-Difluorobenzonitrile (1.0 eq), Piperidine (2.5 eq).
-
Solvent: DMSO or DMF (High dielectric constant is critical for
). -
Conditions: 90°C for 4–6 hours.
Troubleshooting Table: Step
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains | Temperature too low or solvent too non-polar (e.g., THF/Toluene). | Switch to DMSO/DMF. Increase temp to 90°C. The intermediate transition state requires stabilization by a polar solvent [1]. |
| Regioisomer Impurity | Rare, but possible if using extremely strong bases (e.g., NaH) causing "benzyne" mechanism. | Use excess piperidine as both nucleophile and base. Avoid external inorganic bases like NaH or reaction temps >120°C [2]. |
| Hydrolysis of CN | Wet solvent + high heat. | Ensure solvent is anhydrous. The nitrile can hydrolyze to the amide/acid if water is present at high temps. |
Module 2: The Critical Reduction (Nitrile Amine)
The Objective: Reduction of the nitrile group without defluorination or dimer formation.
The "Dimer" Problem
The most common yield killer in nitrile reduction is the formation of secondary amines (dimers).
-
Mechanism: The primary amine product reacts with the intermediate imine to form a secondary amine.
-
Solution: You must introduce a competitive nucleophile (Ammonia) or use a hydride source that avoids the imine equilibrium.
Recommended Method A: Catalytic Hydrogenation (Scalable)
-
Solvent: Methanol saturated with Ammonia (7N NH3 in MeOH) .
-
Pressure: 50–100 psi
. -
Why it works: The excess ammonia outcompetes the product amine for the imine intermediate, suppressing dimerization [3].
Recommended Method B: Chemical Reduction (Lab Scale)
-
Reagent: Borane-THF complex (
) or Borane-DMS.[2] -
Conditions: Reflux in THF, followed by acidic methanol quench.
-
Advantage: Avoids high-pressure equipment; very clean profile for electron-rich benzylamines [4].
Module 3: Isolation & Purification
The Objective: Recovering the hydrophilic amine.
The "Invisible" Product Loss
Fluorinated benzylamines are surprisingly polar. If you perform a standard Ethyl Acetate / Water extraction at neutral pH, 30–50% of your product may remain in the water layer .
Optimized Workup Protocol
-
Acidify: After reaction, acidify to pH < 2 with HCl. Wash with ether to remove non-basic impurities.
-
Basify: Adjust aqueous layer to pH > 12 using NaOH.
-
Extract: Use DCM (Dichloromethane) or CHCl3/Isopropanol (3:1) . Do not use Ether or Hexanes.
-
Salt Formation: Do not isolate the free base as an oil (it absorbs
from air). Treat the organic layer with HCl in Dioxane/Ether to precipitate the Dihydrochloride salt . This stabilizes the compound.[3]
Visual Troubleshooting Logic
Caption: Diagnostic logic flow for identifying yield loss points in this compound synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use LAH (Lithium Aluminum Hydride) for the reduction?
A: Yes, but proceed with caution. LAH is a very aggressive reducing agent. While it effectively reduces nitriles, it can occasionally cause hydrodefluorination (stripping the fluorine atom) if heated excessively. If you use LAH, keep the reaction at
Q: My product is an oil that turns into a solid crust over time. Is it degrading? A: Likely yes. Primary benzylamines are "CO2 sponges." They react with atmospheric carbon dioxide to form carbamates (white crust).
-
Fix: Never store the free base. Convert it immediately to the Dihydrochloride salt (using HCl/Ether) or Oxalate salt . These crystalline forms are shelf-stable.
Q: Why is the 3-position fluorine not displaced by piperidine? A: Nucleophilic aromatic substitution requires an electron-deficient ring. The nitrile group at position 1 withdraws electron density primarily from the ortho (2,6) and para (4) positions. Position 3 (meta) is not sufficiently activated to undergo substitution under standard conditions, ensuring high regioselectivity for the 4-position [6].
References
-
Regioselectivity in SnAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5] Chemical Reviews.
-
SnAr Mechanism & Solvent Effects: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
- Prevention of Secondary Amines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Borane Reduction of Nitriles: Brown, H. C., & Choi, Y. M. (1981). Selective reductions.[6] 29. The rapid reaction of borane-dimethyl sulfide with nitriles. Journal of Organic Chemistry.[7]
-
LAH Workup (Fieser Method): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[2][5][6][7][8][9] Wiley.
-
Fluorobenzonitrile Reactivity: Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses similar fluorinated scaffolds).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Fluoro-4-(1-piperidinyl)benzylamine
Introduction
3-Fluoro-4-(1-piperidinyl)benzylamine is a key building block in medicinal chemistry, valued for its role in the synthesis of various pharmaceutical agents. The strategic placement of the fluorine atom and the piperidinyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of this important intermediate, designed for researchers, chemists, and drug development professionals. We will address common challenges encountered during synthesis, focusing on the two primary synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and the subsequent reduction to the target benzylamine.
Section 1: Synthesis Pathway Overview
The most common and efficient synthesis of this compound proceeds via a two-step sequence. The first step involves the nucleophilic aromatic substitution of a suitable difluorinated precursor with piperidine. The second step is the conversion of the remaining functional group (typically an aldehyde or a nitrile) into the primary amine.
Caption: Common synthetic routes to this compound.
Section 2: Troubleshooting and Optimization Guide
This section is organized by reaction stage and specific problems you may encounter.
Part A: Nucleophilic Aromatic Substitution (SNAr) Step
Precursor: 3,4-Difluorobenzaldehyde or 3,4-Difluorobenzonitrile
Question 1: My SNAr reaction shows low or no conversion to the 4-piperidinyl product. What are the likely causes and solutions?
Answer: Low conversion in this step is typically related to insufficient reaction activation. The SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate (a Meisenheimer complex).[3][4] The rate of this reaction is highly dependent on several factors.
-
Causality & Solution:
-
Insufficient Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature. For a solvent like DMF or DMSO, a range of 80-120 °C is a good starting point.[5] Monitor for byproduct formation at higher temperatures.
-
-
Inadequate Base: A base is often required to deprotonate the piperidine, increasing its nucleophilicity, or to scavenge the HF byproduct.
-
Recommendation: Ensure at least one equivalent of a suitable base is present. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this transformation.[5] For more stubborn reactions, a stronger base might be considered, but this increases the risk of side reactions.
-
-
Incorrect Solvent Choice: The reaction requires a polar, aprotic solvent to stabilize the charged Meisenheimer complex intermediate.
-
Recommendation: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are standard. Protic solvents like ethanol or water should be avoided as they can interfere with the nucleophile.[6]
-
-
Poor Quality Reagents: Water contamination can protonate the nucleophile, reducing its effectiveness.
-
Recommendation: Use anhydrous solvents and ensure the piperidine and base are dry.
-
-
Question 2: I am observing significant formation of the isomeric byproduct, 4-fluoro-3-(1-piperidinyl)benzaldehyde. How can I improve regioselectivity?
Answer: The regioselectivity of the substitution is dictated by the electronic effects of the substituents on the ring. The fluorine atom is a leaving group, and the aldehyde/nitrile group is a strongly electron-withdrawing group.
-
Causality & Solution:
-
Nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups because these positions can best stabilize the resulting negative charge through resonance.[3][7] In 3,4-difluorobenzaldehyde, the C4 position is para to the aldehyde group, making it the most electrophilic site and the kinetically and thermodynamically favored position for substitution.
-
Formation of the 3-substituted isomer is generally minor. If you are seeing significant amounts, it could indicate extreme reaction conditions (very high temperatures for prolonged periods) that may allow for equilibration or reaction at the less-favored site.
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80-90 °C).[5] Monitor the reaction by TLC or GC-MS to avoid pushing it beyond completion, which might encourage side reactions.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, DMSO, or ACN | Polar aprotic; stabilizes the Meisenheimer complex. |
| Base | Anhydrous K₂CO₃ (1.5-2.0 equiv.) | Scavenges HF byproduct and enhances nucleophilicity.[5] |
| Temperature | 80 - 120 °C | Provides sufficient activation energy. Monitor for byproducts. |
| Stoichiometry | Piperidine (1.1-1.5 equiv.) | A slight excess ensures complete consumption of the starting material. |
Part B: Reductive Amination Step
Precursor: 3-Fluoro-4-(1-piperidinyl)benzaldehyde
Question 3: My reductive amination is giving a low yield of the desired primary amine. Instead, I'm isolating the corresponding benzyl alcohol or unreacted aldehyde.
Answer: This is a common issue in one-pot reductive aminations. The reaction involves two key stages: (1) formation of an imine from the aldehyde and ammonia, and (2) reduction of the imine to the amine.[1][8] An imbalance between these two rates is the primary cause of failure.
-
Causality & Solution:
-
Premature Reduction: If the reducing agent is too reactive, it can reduce the aldehyde to the corresponding benzyl alcohol faster than the imine can form. Sodium borohydride (NaBH₄) is often too aggressive for one-pot reductive aminations unless imine formation is very rapid.
-
Recommendation: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice as they are most reactive at the slightly acidic pH that favors iminium ion formation.[1][9]
-
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine.
-
Recommendation: Use a large excess of the ammonia source to push the equilibrium towards the imine. Sources like aqueous ammonia (25-28%), ammonium acetate, or ammonia dissolved in methanol are effective.[10][11] Sometimes, adding a dehydrating agent like molecular sieves can help by removing the water formed during imine formation.
-
-
Question 4: My final product is contaminated with secondary amine impurities (e.g., N,N-bis(3-fluoro-4-(1-piperidinyl)benzyl)amine). How do I prevent this?
Answer: This side product arises when the desired primary amine product, once formed, acts as a nucleophile and reacts with another molecule of the starting aldehyde. This forms a secondary imine, which is then reduced to the secondary amine.
-
Causality & Solution:
-
The newly formed primary amine is often more nucleophilic than the ammonia source. This makes it a competitive reactant.
-
Recommendation: The most effective strategy is to maintain a high concentration of the initial nitrogen source (ammonia) relative to the aldehyde throughout the reaction.[12] This ensures that the aldehyde is much more likely to react with ammonia than with the product amine. Using a large excess of aqueous ammonia (e.g., 10-20 equivalents) is a standard approach to maximize the yield of the primary amine.[10]
-
| Parameter | Recommended Condition | Rationale |
| Nitrogen Source | Aqueous Ammonia (25-28%), 10-20 equiv. | High excess favors primary amine formation.[10] |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Selectively reduces the iminium ion over the aldehyde.[1][9] |
| Solvent | Methanol (MeOH), Dichloromethane (DCM) | Good solubility for reactants and intermediates. |
| pH | Slightly acidic (pH 5-7) | Optimal for iminium ion formation and selective reduction. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, starting from the benzaldehyde or the benzonitrile? A1: Both routes are viable. The benzaldehyde route is often preferred because reductive amination is a very robust and well-understood transformation that can often be performed in one pot.[13] The nitrile reduction route requires a separate step and often involves catalytic hydrogenation with catalysts like Raney Nickel or Ruthenium complexes under hydrogen pressure, which requires specialized equipment.[14] However, if the nitrile starting material is more readily available or cost-effective, it is an excellent alternative.
Q2: How should I monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. For the SNAr step, you can monitor the disappearance of the difluoro starting material and the appearance of the more polar piperidinyl-substituted product. For the reductive amination, you will see the aldehyde spot disappear and a new, more polar (ninhydrin-active) spot for the amine appear at a lower Rf. A typical eluent system is a mixture of ethyl acetate and hexanes, sometimes with a small amount of triethylamine or ammonia in methanol for the amine product to prevent streaking.[6][15]
Q3: What are the best practices for purifying the final this compound product? A3: The basic nature of the amine product is key to its purification.
-
Acid-Base Extraction: After the reaction, perform an aqueous workup. You can extract the basic amine product into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent like DCM or ethyl acetate.[16]
-
Column Chromatography: If extraction is insufficient, silica gel chromatography can be used. It is crucial to add a small percentage of a basic modifier like triethylamine (1-2%) or ammonium hydroxide in methanol to the eluent to prevent the basic amine from streaking on the acidic silica gel.
-
Vacuum Distillation: As a final purification step for a liquid product, vacuum distillation can be effective at removing non-volatile impurities.[16]
Q4: What are the primary safety considerations for this synthesis? A4: Standard laboratory safety practices (fume hood, personal protective equipment) are mandatory. Specific hazards include:
-
Piperidine: Flammable, toxic, and corrosive. Handle with care in a well-ventilated fume hood.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Can release hydrogen cyanide gas upon contact with strong acids. Workup procedures should involve quenching under basic or neutral conditions.[8]
-
Catalytic Hydrogenation (Nitrile Route): Requires a high-pressure reactor (autoclave) and handling of flammable hydrogen gas. Ensure proper training and equipment are used.[14]
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-(1-piperidinyl)benzaldehyde
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-difluorobenzaldehyde (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and N,N-Dimethylformamide (DMF, approx. 5 mL per mmol of aldehyde).
-
Reagent Addition: Add piperidine (1.2 equiv.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours.[5] Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer with water (3x) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by column chromatography if necessary.
Protocol 2: Reductive Amination to this compound
-
Reaction Setup: To a round-bottom flask, add 3-fluoro-4-(1-piperidinyl)benzaldehyde (1.0 equiv.) and methanol (approx. 10 mL per mmol of aldehyde).
-
Ammonia Addition: Cool the flask in an ice bath and add aqueous ammonia (28%, 15 equiv.). Stir the mixture for 30-60 minutes at room temperature to allow for imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the stirring solution. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting aldehyde and the formation of a new, lower Rf spot that is ninhydrin positive.
-
Work-up & Purification: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the mixture with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using the acid-base extraction method or column chromatography as described in the FAQ section.[15][16]
Section 5: References
-
Benchchem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. Retrieved from
-
Smolecule. (n.d.). Troubleshooting Guide: Common Synthesis Issues & Solutions. Retrieved from
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from
-
PMC. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from
-
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from
-
PMC. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from
-
Reddit. (2024, November 8). How to purify Benzylamine? Retrieved from
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Retrieved from
-
Reddit. (2017, June 9). Challenging reductive amination. Retrieved from
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from
-
Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine. Retrieved from
-
ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a).... Retrieved from
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from
-
ResearchGate. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from
-
ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. iscnagpur.ac.in [iscnagpur.ac.in]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Fluoro-4-(1-piperidinyl)benzylamine
This technical guide is structured as a direct response from a Senior Application Scientist at a specialized chemical reagent supplier. It synthesizes field-proven purification strategies for 3-Fluoro-4-(1-piperidinyl)benzylamine (CAS: 886363-23-9), addressing the specific physicochemical challenges posed by its fluorinated benzylamine-piperidine core.
Ticket ID: #PUR-886363-23-9 Responder: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Purification Protocols & Troubleshooting
Executive Summary
Purifying This compound requires navigating two competing chemical behaviors: the high basicity/nucleophilicity of the primary benzylamine and the lipophilicity introduced by the piperidinyl-fluorophenyl core. Unlike simple benzylamines, the 4-piperidinyl substituent creates a "push-pull" electronic system that can complicate standard silica chromatography (severe tailing) and alter solubility profiles during extraction.
This guide prioritizes Acid-Base Extraction as the primary cleanup method, followed by Salt Formation for long-term stability. Chromatography is reserved for polishing.
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
Why this works: The primary amine (benzylamine moiety, pKa ~9.3) is significantly more basic than the N-phenylpiperidine nitrogen (pKa ~5.2). By carefully controlling pH, you can isolate the product from non-basic impurities (e.g., starting nitriles) and highly lipophilic byproducts.
Validated Workflow
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . Avoid Ethyl Acetate if the crude contains residual strong nucleophiles, though it is generally safe for this amine.
-
Acid Extraction: Extract with 1M HCl (aq) .
-
Checkpoint: The product moves to the aqueous phase. Impurities (unreacted nitrile, neutral organics) remain in the organic phase.
-
-
Wash: Wash the acidic aqueous layer 2x with DCM to remove trapped lipophilic impurities.
-
Basification: Cool the aqueous layer to 0°C. Adjust pH to >12 using 6M NaOH .
-
Observation: The solution will turn cloudy/milky as the free base oils out.
-
-
Re-extraction: Extract 3x with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Note: Avoid MgSO₄ if the product is sensitive, though Na₂SO₄ is generally preferred for amines to minimize adsorption.
-
Visualization: Logical Extraction Flow
Caption: Selective protonation strategy separating the target amine from neutral precursors.
Module 2: Chromatography Troubleshooting
The Problem: The primary amine interacts strongly with acidic silanol groups on silica gel, causing "streaking" or "tailing." This leads to poor resolution and yield loss.
Recommended Stationary Phases & Modifiers
| Method | Stationary Phase | Mobile Phase System | Modifier (Critical) |
| Standard Flash | Silica Gel (40-63 µm) | DCM : Methanol | 1% Triethylamine (TEA) or 1% NH₄OH |
| Alternative | Silica Gel | Hexane : Ethyl Acetate | 2% TEA (Pre-wash column with TEA/Hexane) |
| Reverse Phase | C18 | Water : Acetonitrile | 0.1% Formic Acid or 10mM NH₄HCO₃ |
Q&A: Common Chromatography Issues
Q: My product is stuck at the baseline even with 10% Methanol. What now? A: You are likely experiencing silanol locking.
-
Fix 1: Add 1% conc. Ammonium Hydroxide directly to your DCM:MeOH mobile phase. The ammonia competes for silanol sites, displacing your amine [1].
-
Fix 2: Switch to Amine-functionalized silica cartridges if available. These require no basic modifiers.
Q: I see two spots on TLC that merge on the column. A: This is often the "Free Base vs. Hydrochloride" equilibrium if your crude was acidic. Ensure you essentially "free base" your sample before loading by dissolving it in DCM with a drop of TEA.
Module 3: Salt Formation & Recrystallization
For long-term storage, the free base oil is prone to oxidation (aniline moiety) and carbamate formation (benzylamine reacting with atmospheric CO₂). Converting it to a solid salt is highly recommended.
Protocol: Hydrochloride Salt Formation[1][2]
-
Dissolve: Dissolve the purified free base oil in a minimal amount of anhydrous Ethanol or Diethyl Ether .
-
Acidify: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.
-
Precipitate: A white solid should form immediately.
-
Troubleshooting: If it oils out, scratch the glass or add a seed crystal. If still oily, evaporate solvent and triturate with anhydrous Et₂O or Hexane .
-
-
Recrystallization: If the salt is colored (yellow/brown indicating oxidation), recrystallize from Isopropanol/Ethanol (9:1) . Heat to boiling, add solvent until dissolved, cool slowly to RT, then 4°C.
Module 4: Stability & Storage FAQs
Q: My clear oil turned yellow/brown overnight. Is it ruined? A: This is typical oxidative degradation of the electron-rich aniline system (the piperidinyl-phenyl ring).
-
Verdict: If the color is light yellow, it is likely <1% impurity. Verify with NMR.
-
Prevention: Store under Argon/Nitrogen at -20°C.
Q: I see a new peak in NMR at ~160 ppm (Carbon) or a broad singlet in Proton NMR. A: This is likely the Carbamate salt formed by reaction with atmospheric CO₂.
-
Fix: Perform a quick basic wash (Module 1) to revert it to the free amine, or simply proceed to the next reaction if the conditions are basic enough to reverse it in situ.
References & Authoritative Grounding
-
BenchChem. (2025).[1][2] Troubleshooting poor reproducibility in experiments with Benzylamines & Flash Chromatography. Retrieved from
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Amines. Retrieved from
-
Philips, E., Xiang, B., et al. (2019).[3] Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. Journal of Organic Chemistry, 84, 8006-8018.[3] (Demonstrates handling of fluorinated piperidine/amine intermediates).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for benzylamine purification via distillation and salt formation).
Sources
Navigating the Stability of 3-Fluoro-4-(1-piperidinyl)benzylamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Fluoro-4-(1-piperidinyl)benzylamine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address potential stability challenges, ensuring the integrity and reliability of your experimental results.
Introduction to Stability Considerations
This compound, like many benzylamine derivatives, possesses reactive functional groups that can be susceptible to degradation under various experimental conditions.[1] The primary amine and the piperidinyl moiety can be influenced by factors such as pH, solvent, temperature, light, and the presence of oxidizing agents.[1][2] Understanding these potential liabilities is the first step toward robust experimental design.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your work with this compound in solution.
Question 1: I'm observing an unexpected peak in my HPLC analysis of a freshly prepared stock solution. What could be the cause?
Answer: An extraneous peak in your chromatogram often points to the presence of a degradation product. The primary amine of the benzylamine group is a likely site for oxidation, which can lead to the formation of the corresponding imine and subsequently the benzaldehyde derivative.[1][3]
Immediate Troubleshooting Steps:
-
Confirm Identity: If your HPLC is coupled with a mass spectrometer (LC-MS), check the mass of the unexpected peak. An increase in mass corresponding to the addition of an oxygen atom or a loss of two hydrogen atoms could suggest oxidation.
-
Method Verification: Ensure your HPLC method is optimized for basic compounds. Improper pH control of the mobile phase can sometimes lead to peak splitting or tailing for amines, which might be misinterpreted as an impurity.[1]
-
Solvent Purity: Verify the purity of the solvent used for your stock solution. Contaminants in the solvent could react with your compound.
.
Question 2: My aqueous solution of this compound becomes cloudy or forms a precipitate over time. What's happening and how can I prevent it?
Answer: The solubility of amines like this compound is highly dependent on pH.[1] The free base form may have limited aqueous solubility, leading to precipitation.
Causality and Prevention:
-
pH-Dependent Solubility: In neutral or basic solutions, the amine groups are deprotonated, reducing their polarity and aqueous solubility. In acidic conditions, the amines become protonated (forming salts), which generally increases their solubility in water.[1][4]
-
Recommended Action:
-
Adjust pH: Lowering the pH of your aqueous solution by adding a small amount of a suitable acid (e.g., HCl) can protonate the amine groups and improve solubility.[1]
-
Use a Buffer: For applications requiring a stable aqueous solution, preparing it in a buffered system is highly recommended. A buffer in the pH range of 4-6 is a good starting point for stability studies.[1]
-
Consider Salt Forms: If you are working with the free base, consider using a salt form of the compound (e.g., hydrochloride salt), which typically exhibits higher aqueous solubility.[4]
-
Question 3: I suspect my compound is degrading during storage. How can I perform a quick assessment of its stability?
Answer: A forced degradation study is a systematic way to evaluate the intrinsic stability of a molecule.[5][6] By subjecting the compound to stress conditions more severe than typical storage, you can identify potential degradation pathways and products.[5]
Simplified Forced Degradation Protocol:
-
Prepare Solutions: Prepare solutions of this compound in various media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Aqueous (neutral): Water or a neutral buffer
-
-
Incubate: Store aliquots of these solutions at an elevated temperature (e.g., 50-60°C) and under light exposure (photolytic degradation).[6][7] Keep control samples protected from light and at a lower temperature.
-
Analyze: At set time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC or LC-MS to monitor the decrease in the parent compound peak and the appearance of any new peaks.[8][9]
This will give you a rapid indication of the conditions under which your compound is least stable.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: For short-term storage, a stock solution prepared in a suitable organic solvent (e.g., DMSO, ethanol) and stored at -20°C in a tightly sealed, light-protected vial is recommended. For long-term storage, it is best to store the compound as a solid at low temperatures.
Q2: Are there any common chemical incompatibilities I should be aware of?
A2: Yes. Avoid strong oxidizing agents, as they can readily degrade the benzylamine moiety.[1] Also, be cautious with strong acids, aldehydes, and isocyanates, as benzylamines are reactive towards these functional groups.[1][2] When using chlorinated solvents, be aware that they can contain trace amounts of HCl, which could lead to salt formation and potential stability issues over time.[1]
Q3: How does the fluorine substituent affect the stability of the molecule?
A3: The electron-withdrawing nature of the fluorine atom can influence the basicity of the adjacent piperidine nitrogen.[10] This can, in turn, affect its reactivity and interaction with other molecules. While specific data on this compound is limited, studies on related fluorinated compounds suggest that the C-F bond itself is generally stable, but the electronic effects can modulate the reactivity of other parts of the molecule.[11][12]
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a standard and reliable method for quantifying the parent compound and detecting degradation products.[8][13] For structural elucidation of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[9][14] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and identify impurities in the starting material.[2][13]
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution
-
Choose a Buffer: Select a buffer system with a pKa close to the desired pH (e.g., acetate buffer for pH 4-5.5).
-
Prepare Buffer: Prepare the buffer at the desired concentration (e.g., 10-50 mM).
-
Dissolve Compound: Weigh the required amount of this compound.
-
Solubilize: If starting with the free base, first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Dilute: Slowly add the buffer solution to the dissolved compound while stirring until the final desired concentration is reached.
-
Verify pH: Check the final pH of the solution and adjust if necessary using dilute acid or base.
-
Filter: Filter the solution through a 0.22 µm filter to remove any particulates.
Data Presentation
Table 1: Illustrative Forced Degradation Data for a Benzylamine Derivative
| Stress Condition | Duration (hours) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 72 | 5-10% | Hydrolysis products |
| 0.1 M NaOH, 60°C | 72 | 15-25% | Oxidation and hydrolysis products |
| 3% H₂O₂, RT | 24 | >50% | Oxidized derivatives (imine, aldehyde) |
| Photolytic (UV light) | 24 | 10-20% | Photodegradation products |
This data is for illustrative purposes and should be confirmed by experimental analysis for this compound.
Visualizations
Caption: Potential oxidative degradation pathway of benzylamines.
Caption: Troubleshooting workflow for unexpected degradation.
References
-
MDPI. (2015, June 25). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]
-
ResearchGate. (2025, October 16). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]
-
LinkedIn. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]
-
PubMed. (2004, January 9). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. Retrieved from [Link]
-
ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
LinkedIn. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
lookchem. 1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE. Retrieved from [Link]
-
PubMed. (2003, May 22). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Retrieved from [Link]
-
Royal Society of Chemistry. (2010, January 15). Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
SpringerLink. (2016, December 23). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
Wikipedia. Benzylamine. Retrieved from [Link]
-
MDPI. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
National Institutes of Health. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Retrieved from [Link]
-
NSF Public Access Repository. (2023, September 26). Photolysis Products of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. scispace.com [scispace.com]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. scientificupdate.com [scientificupdate.com]
- 11. mdpi.com [mdpi.com]
- 12. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scaling 3-Fluoro-4-(1-piperidinyl)benzylamine
Case ID: SC-871225-73-5 | Status: Active | Tier: Process Chemistry & Engineering
Executive Summary
This guide addresses the scale-up challenges for 3-Fluoro-4-(1-piperidinyl)benzylamine , a critical pharmacophore in PARP inhibitors and GPCR ligands. The synthesis relies on a two-step sequence: Nucleophilic Aromatic Substitution (
Critical Process Parameters (CPPs):
-
Regiocontrol (
): Ensuring displacement at the C4-position over C3. -
Exotherm Management: Controlling the heat release during piperidine addition.
-
Selectivity (Reduction): Suppressing secondary amine (dimer) formation during hydrogenation.
Module 1: The Reaction (Nitrile Formation)
Objective: Synthesis of intermediate 3-Fluoro-4-(1-piperidinyl)benzonitrile from 3,4-difluorobenzonitrile.
Troubleshooting Guide
Q: Why am I observing regio-isomeric impurities (displacement at the 3-position)? A: While the 4-position is electronically activated by the para-nitrile group, high temperatures can erode selectivity.
-
Mechanism: The nitrile group (-CN) is a strong electron-withdrawing group (EWG). It stabilizes the Meisenheimer complex significantly more effectively when the leaving group is para (C4) rather than meta (C3).
-
Correction: Maintain reaction temperature between 60°C – 80°C . Exceeding 100°C increases the rate of attack at the C3-fluorine (meta-attack), leading to the difficult-to-separate isomer.
-
Substrate Choice: Use 3,4-difluorobenzonitrile rather than 3-fluoro-4-chlorobenzonitrile. Fluorine is a superior leaving group in
reactions due to the high electronegativity of F stabilizing the transition state, allowing for milder conditions [1].
Q: The reaction exotherms violently upon piperidine addition. How do I scale this safely? A: The reaction is bimolecular and highly exothermic. In batch reactors >5L:
-
Dilution: Do not run neat. Use DMSO or Acetonitrile (ACN) (3-5 volumes). DMSO accelerates the rate (polar aprotic) but retains heat; ACN allows for reflux cooling.
-
Dosing: Add piperidine as a solution over 2–4 hours. Do not dump-charge.
-
Base: Use inorganic base (
, 1.5 eq) to scavenge the HF generated. This creates a heterogeneous mixture that moderates the rate compared to using excess piperidine as the base.
Workflow Visualization: Regioselectivity Logic
Caption: Kinetic preference for C4-substitution due to resonance stabilization by the para-nitrile group.
Module 2: Nitrile Reduction (The Critical Step)
Objective: Hydrogenation of the nitrile to the primary amine this compound.
Troubleshooting Guide
Q: I am seeing a large impurity (M+ mass = dimer) after hydrogenation. What is it? A: This is the secondary amine dimer.[1]
-
Cause: The primary amine product reacts with the intermediate imine (generated during reduction) to form a secondary imine, which is then reduced to a secondary amine.[2]
-
Correction: You must use Ammonia (
) or a basic additive.
Q: Which catalyst is best for scale-up? Pd/C or Raney Nickel? A: Raney Nickel (Ra-Ni) is the industry standard for nitrile reductions.
-
Why: Pd/C is prone to poisoning by amines and often results in incomplete conversion for benzonitriles. Ra-Ni is robust and cheaper.
-
Safety: Ra-Ni is pyrophoric. For scale-up, handle as a water/solvent slurry. Never let it dry.
-
Alternative: If Ra-Ni is restricted, Cobalt catalysts (Raney Co) are excellent alternatives that often show higher selectivity for primary amines [3].
Q: The reaction stalls at 90% conversion. A: Water is a poison for this specific reduction if using Methanol/Ammonia. Ensure solvents are dry (<0.5% water). Alternatively, increase hydrogen pressure to 10–20 bar (150–300 psi).
Workflow Visualization: Hydrogenation Pathways
Caption: The "Ammonia Effect": Excess NH3 reverses the formation of the secondary imine, forcing the path toward the primary amine.
Module 3: Isolation & Purification
Objective: Isolating the product as a stable solid.
Protocol: Hydrochloride Salt Formation
The free base amine is likely an oil or low-melting solid prone to oxidation. Converting to the HCl salt is recommended for storage and purity.
| Step | Operation | Critical Parameter |
| 1 | Filter Catalyst | Filter the hydrogenation mixture through Celite (under |
| 2 | Solvent Swap | Concentrate Methanol/NH3 solution. Redissolve residue in Ethyl Acetate (EtOAc) or IPA . |
| 3 | Salt Formation | Add HCl (4M in Dioxane or EtOAc) dropwise at 0°C – 10°C. |
| 4 | Aging | Stir the slurry for 2 hours at 0°C to ripen the crystals. |
| 5 | Filtration | Filter the white solid. Wash with cold EtOAc. Dry under vacuum at 40°C. |
Q: My salt is hygroscopic or sticky. A: This indicates trapped solvent or excess HCl.
-
Fix: Reslurry the salt in diethyl ether or MTBE (Methyl tert-butyl ether) and refilter. This removes non-polar impurities and excess acid.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057. Link
-
Fouilloux, S., & Gosselin, F. (2018). Cobalt-Catalyzed Hydrogenation of Nitriles to Primary Amines.[9] Organic Process Research & Development, 22(10), 1315-1328. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
degradation pathways of substituted benzylamines.
Technical Support Center: Stability & Degradation of Substituted Benzylamines
Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Degradation Pathways of Substituted Benzylamines. Ticket ID: BZ-DEG-001 Assigned Scientist: Senior Application Specialist
Introduction: The Benzylamine Stability Paradox
Substituted benzylamines are ubiquitous pharmacophores (found in antidepressants, antihypertensives, and antihistamines). While the benzyl group often serves as a robust lipophilic anchor, the benzylic carbon-nitrogen (
This guide moves beyond basic stability testing.[1] It addresses the mechanistic origins of degradation—specifically how electronic effects (substituents) and environmental factors (light, oxidants, excipients) drive these pathways.
Module 1: Oxidative Instability (The "Imine" Problem)
User Query: "I am observing a mass shift of -2 Da (M-2) and subsequent hydrolysis products (M-17+16) in my stability samples. My compound has an electron-rich benzyl ring."
Diagnosis: You are likely observing Oxidative Deamination or Oxidative Coupling . Substituted benzylamines, especially those with Electron-Donating Groups (EDGs) like -OMe or -OH, are prone to hydride abstraction at the benzylic position. This forms a reactive imine intermediate.[2]
The Mechanism:
-
Initiation: Abstraction of a benzylic hydrogen (as a hydride
or hydrogen atom ) by an oxidant or metal catalyst. -
Imine Formation: The amine converts to a Schiff base (imine).
-
Fate of the Imine:
-
Hydrolysis:[3] Reacts with water to cleave the C-N bond, yielding benzaldehyde (distinct almond/cherry smell) and ammonia/amine.
-
Coupling: Reacts with unreacted amine to form
-benzylidenebenzylamine dimers.
-
Visual Pathway:
Figure 1: Oxidative divergence of benzylamines. The imine intermediate is the critical "switch" between hydrolysis and dimerization.
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| M-2 Peak (Imine) | Autoxidation or Metal Catalysis | Add Chelators: EDTA (0.05%) to sequester trace metals (Cu, Fe) that catalyze hydride transfer [1]. |
| Benzaldehyde Odor | Hydrolysis of Imine | pH Control: Imines hydrolyze rapidly in acidic media. Buffer to pH > 6.0 if solubility permits. |
| Rapid Degradation | Electron-Donating Substituents | Inerting: Sparge buffers with Argon/Nitrogen. EDGs lower the oxidation potential, making the benzylic H easier to abstract. |
Module 2: Excipient Incompatibility (The "Browning" Problem)
User Query: "My solid dosage form (tablet) is turning yellow/brown upon accelerated stability (40°C/75% RH). I am using Lactose Monohydrate as a filler."
Diagnosis: This is the Maillard Reaction .[4][5] Benzylamines are nucleophiles. Even if your drug is a salt (e.g., HCl), the equilibrium exists with the free base, which can react with reducing sugars (Lactose, Dextrose) or impurities in PEGs (Formaldehyde).
The Mechanism:
-
Condensation: The amine nitrogen attacks the carbonyl of the reducing sugar (glycosylamine formation).
-
Amadori Rearrangement: The glycosylamine isomerizes to a 1-amino-2-keto sugar (brown pigment precursor).
-
Formylation: If PEG is used, trace formaldehyde reacts to form
-formyl derivatives (M+28).
Visual Pathway:
Figure 2: The Maillard cascade. Note that this reaction produces water, which can autocatalytically accelerate hydrolysis in the formulation.
Troubleshooting Protocol:
-
Excipient Swap: Immediately replace Lactose Monohydrate with Mannitol or Anhydrous Lactose (though Mannitol is safer as it is a non-reducing sugar alcohol) [2].
-
PEG Screening: If observing N-formyl impurities (M+28), screen PEG/Polysorbate vendors for "Low Peroxide/Low Aldehyde" grades.
-
Water Activity (
): Keep . The Maillard reaction rate peaks at 0.5–0.7.
Module 3: Nitrosamine Risk (The "Safety" Problem)
User Query: "Regulatory affairs flagged my secondary benzylamine for NDSRI risk assessment. How does this form?"
Diagnosis: Nitrosation .
If your molecule is a secondary amine (e.g.,
The Mechanism:
-
Reactants: Secondary Amine + Nitrosating Agent (
, formed from Nitritengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> + Acid ).[6] -
Product:
-Nitroso-benzylamine derivative.
Visual Pathway:
Figure 3: Nitrosation pathway. This reaction is pH-dependent, peaking around pH 3.0–4.0.
Risk Mitigation Strategy:
-
Excipient Audit: Test Microcrystalline Cellulose (MCC) and Magnesium Stearate for nitrite traces (ppb levels matter) [3].
-
Scavengers: Incorporate Ascorbic Acid or Alpha-tocopherol in the formulation. They react with the nitrosating agent faster than the amine does.
Module 4: Photostability (The "Radical" Problem)
User Query: "My sample degrades in clear glass but is stable in amber. The major degradant is the benzaldehyde."
Diagnosis: Photo-oxidative Cleavage . The benzylic C-N bond is susceptible to homolytic cleavage under UV/Vis light, generating benzyl radicals.
Mechanism:
Experimental Validation (ICH Q1B):
-
Dark Control: Wrap half samples in aluminum foil.
-
Exposure: Expose to 1.2 million lux hours.
-
Result: If Dark Control = Stable and Exposed = Degraded, the pathway is photolytic.
References
-
Kinetics and mechanism of the oxidation of substituted benzylamines. Indian Academy of Sciences. Available at: [Link]
-
Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. Academia.edu. Available at: [Link]
-
Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories. Available at: [Link]
-
Visible Light-driven Dehydrogenation of Benzylamine. Deutsche Nationalbibliothek. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. What is nitrosamine? What is nitrosamine found in? What is NDMA? Nitrosamine analysis | AntTeknik.com [antteknik.com]
- 4. Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: Stereoselective Synthesis of Fluorinated Piperidines
Welcome to the technical support center for the stereoselective synthesis of fluorinated piperidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing fluorine into piperidine scaffolds with precise stereochemical control. The incorporation of fluorine can significantly enhance the metabolic stability and modulate the basicity of piperidine-containing pharmaceuticals, but its synthesis presents unique and formidable challenges.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a cause-and-effect perspective to provide robust, actionable solutions.
Problem 1: Low Diastereoselectivity or Formation of the Wrong Diastereomer
Observation: Your reaction produces a mixture of diastereomers (e.g., cis/trans) with low selectivity, or predominantly the undesired isomer.
Potential Causes & Solutions:
-
Cause A: Uncontrolled Reaction Pathway. In reactions like aza-Prins cyclizations or nucleophilic additions to N-acyliminium ions, the stereochemistry is highly dependent on the reaction conditions which dictate the transition state.[3][4]
-
Solution 1: Optimize the Lewis Acid. The choice and stoichiometry of the Lewis acid are critical. A stronger Lewis acid like TiCl₄ may favor one pathway, while a milder one like BF₃·OEt₂ could favor another. Systematically screen a panel of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) to determine the optimal balance between reactivity and selectivity.[3] For instance, in the allylation of certain 3-fluoro-2-methoxypiperidines, TiCl₄ provided higher diastereoselectivity than BF₃·OEt₂.[3]
-
Solution 2: Control Temperature. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. Perform the reaction at temperatures ranging from -78°C to 0°C to identify an optimal window.
-
-
Cause B: Substrate-Directing Group Effects. The protecting group on the piperidine nitrogen (PG) can exert significant steric or electronic influence on the incoming nucleophile or the cyclization transition state.
-
Solution: Screen Nitrogen Protecting Groups. A bulky protecting group may block one face of the molecule, enhancing selectivity. Conversely, a coordinating group could chelate to the catalyst or reagents, directing the stereochemical outcome. Compare carbamates (Boc, Cbz) with sulfonamides (Ts) to modulate these effects.
-
-
Cause C: Hydrogenation Strategy Delivers Poor Selectivity. While the catalytic hydrogenation of fluoropyridine precursors is a powerful tool, the choice of catalyst and conditions dictates the facial selectivity of hydrogen delivery.
-
Solution: Employ a cis-Selective Hydrogenation Protocol. The hydrogenation of fluoropyridines over heterogeneous palladium catalysts, particularly under acidic conditions, is known to produce cis-selective products in high diastereoselectivity.[5][6] A dearomatization-hydrogenation (DAH) process using a rhodium catalyst also yields all-cis-(multi)fluorinated piperidines.[7][8]
-
Problem 2: Poor Enantioselectivity in Asymmetric Reactions
Observation: Your enantioselective reaction (e.g., asymmetric allylic alkylation, hydrogenation, or aza-Michael addition) results in a low enantiomeric excess (ee).
Potential Causes & Solutions:
-
Cause A: Sub-optimal Chiral Ligand or Catalyst. The "lock-and-key" fit between the substrate and the chiral catalyst is paramount. Not all ligand families are universally effective.
-
Solution 1: Screen a Diverse Ligand Portfolio. In a Pd-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters, phosphoramidite and PHOX ligands gave poor selectivities, whereas the Trost ligand family provided promising results, ultimately achieving up to 92% ee.[1] A systematic screen of mechanistically distinct ligand classes is essential.
-
Solution 2: Leverage Computational Insights. Computational analysis can provide insight into the transition state energies and steric requirements of the catalytic system, enabling a more rational selection of a highly selective catalyst.[9][10]
-
-
Cause B: Conformational Ambiguity of the Substrate. For acyclic precursors, the presence of multiple low-energy conformations (e.g., s-cis/s-trans rotamers) or E/Z enolate mixtures can lead to multiple competing reaction pathways, eroding enantioselectivity.[1]
-
Solution: Modify Substrate to Restrict Conformation. Introducing bulkier groups can create a conformational bias. For example, switching from an ethyl ester to a tert-butyl ester in an allylic alkylation reaction improved enantioselectivity by favoring a specific conformation that controlled the facial approach to the π-allyl complex.[1]
-
-
Cause C: Catalyst Inhibition. The basic nitrogen of the piperidine product (or precursor) can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.
-
Solution: Use an Acid Additive. In asymmetric hydrogenations, the addition of an acid like HBF₄ can protonate the basic nitrogen, preventing it from binding to the catalyst and inhibiting the catalytic cycle.[11]
-
Problem 3: Significant Hydrodefluorination as a Side Reaction
Observation: During a reduction or hydrogenation step, you observe a significant amount of the non-fluorinated piperidine byproduct.
Potential Causes & Solutions:
-
Cause A: Overly Harsh Hydrogenation Conditions. The C-F bond is strong, but susceptible to cleavage under aggressive catalytic conditions, especially with certain transition metals. This is a common issue in the hydrogenation of fluoropyridines.[6][11]
-
Solution 1: Select the Right Metal Catalyst. Iridium catalysts are often prone to promoting extensive C-F bond cleavage.[11] Ruthenium and Rhodium can also cause this side reaction, but it is often less severe.[11] Palladium-based systems, such as Pd(OH)₂ on carbon in the presence of an acid, have been shown to be effective for hydrogenating fluoropyridines while minimizing hydrodefluorination.[6]
-
Solution 2: Optimize Reaction Conditions. Avoid high temperatures and excessive hydrogen pressure. Monitor the reaction progress carefully to prevent over-reduction once the desired transformation is complete.
-
-
Cause B: Presence of Fluoride Ions. The fluoride ions formed during hydrodefluorination can potentially interfere with the catalyst or subsequent reactions.
-
Solution: Add a Fluoride Scavenger. In a reported case, the addition of Ti(OiPr)₄ (2 equivalents) was used to sequester fluoride ions, which were traced as a cause of reaction issues, ultimately reducing the formation of the des-fluoro byproduct.[11]
-
Problem 4: Low Yield or Stalled Reaction
Observation: The reaction proceeds with very low conversion or fails to initiate.
Potential Causes & Solutions:
-
Cause A: Catalyst Poisoning by Lewis-Basic Nitrogen. This is a frequent problem when hydrogenating pyridines. The lone pair on the nitrogen atom can strongly coordinate to the metal catalyst, effectively poisoning it.[7][11]
-
Solution 1: Use Pyridinium Salts. Quaternizing the pyridine nitrogen to form a pyridinium salt prevents it from binding to the metal center, thus avoiding catalyst deactivation.[11][12]
-
Solution 2: Employ a Dearomatization-Hydrogenation (DAH) Strategy. This two-step, one-pot process first uses a borane reagent (like H-Bpin) to dearomatize the pyridine ring. This temporarily "protects" the Lewis basic nitrogen and activates the system for a subsequent, milder hydrogenation step.[7][8][11]
-
-
Cause B: Reagent and Solvent Purity. Many organometallic reactions, particularly those involving sensitive catalysts or hydridic reagents, are highly dependent on the purity of the materials used.
-
Solution: Ensure Rigorous Anhydrous and Degassed Conditions. Use freshly distilled, anhydrous solvents and pure, properly stored reagents. The reactivity of some processes can be highly dependent on the absence of air and moisture.[5]
-
-
Cause C: Unsuitable Fluorinating Agent. The choice between electrophilic (e.g., Selectfluor) and nucleophilic (e.g., DAST, DMPU/HF) fluorination is substrate-dependent.
-
Solution: Match Reagent to Mechanism. For introducing fluorine onto an enamine or enolate, an electrophilic source like Selectfluor is appropriate.[13] For converting a hydroxyl group to a fluorine, a nucleophilic deoxyfluorination reagent is required.[14] Note that reagents like DAST can have safety and toxicity issues at scale.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches for synthesizing a novel stereodefined fluorinated piperidine?
There are three primary retrosynthetic strategies:
-
Hydrogenation of Fluorinated Pyridines: This is arguably one of the most direct and robust methods, especially for accessing cis-substituted piperidines.[6][15] It starts from abundant and often commercially available fluoropyridines. Key challenges include controlling hydrodefluorination and potential catalyst poisoning.[6][7]
-
Cyclization of a Fluorinated Acyclic Precursor: This involves building a fluorinated carbon chain and then performing an intramolecular cyclization (e.g., reductive amination, aza-Michael addition).[9][16] This approach offers high flexibility but may require more synthetic steps to prepare the precursor.
-
Late-Stage Fluorination of a Pre-formed Piperidine Ring: This involves introducing the fluorine atom onto an existing piperidine or dihydropyridine scaffold. This can be achieved via electrophilic fluorination of an enamine or nucleophilic fluorination of a piperidinol.[13][14] This strategy can be very effective but controlling regioselectivity and stereoselectivity can be challenging.
Q2: How does the fluorine position (e.g., 2-, 3-, or 4-fluoro) influence the synthesis and properties?
The position of the fluorine atom has profound electronic and steric consequences:
-
2-Fluoropiperidines: The fluorine atom is adjacent to the nitrogen. This position significantly lowers the basicity (pKa) of the nitrogen atom due to the strong inductive effect of the C-F bond.[2][17] Synthetically, this proximity can influence the stereochemical outcome of reactions at the C2 position.
-
3-Fluoropiperidines: This is a very common motif in pharmaceuticals.[1] The fluorine atom is at the β-position to the nitrogen. Its influence on pKa is still significant but less pronounced than in the 2-fluoro isomer. The gauche preference of the C-F bond can be used to enforce specific ring conformations.[6][18]
-
4-Fluoropiperidines: The fluorine is at the γ-position. Its inductive effect on the nitrogen's basicity is further attenuated. The synthesis can sometimes be more straightforward, for instance, via fluorination of a 4-piperidone or a fluoro-Prins reaction.[14]
Q3: How do I choose between an electrophilic and a nucleophilic fluorination method?
The choice is dictated by the functionality of your substrate:
-
Use electrophilic fluorination (e.g., Selectfluor™) when you have an electron-rich center, such as an enamine, enol ether, or enolate. The reaction involves the attack of the nucleophilic carbon onto the electrophilic fluorine source.[13]
-
Use nucleophilic fluorination (e.g., DAST, Deoxo-Fluor®, DMPU/HF) when you need to replace a leaving group, most commonly a hydroxyl group (deoxyfluorination). The reaction proceeds via activation of the alcohol followed by Sₙ2 displacement by a fluoride ion.[14]
Q4: My goal is a trans-3,4-disubstituted fluoropiperidine, but my hydrogenation keeps giving the cis product. What should I do?
Catalytic hydrogenation of aromatic and olefinic precursors almost invariably proceeds via syn-addition of hydrogen from the less-hindered face, leading to cis products.[5][6] To obtain a trans product, you will likely need to change your overall strategy. Consider a method that proceeds through an Sₙ2-type reaction where stereochemical inversion is possible. For example, you could synthesize a cis-piperidinol and then perform a deoxyfluorination (e.g., with PPh₃/NBS then CsF) which proceeds with inversion of configuration at the carbon bearing the hydroxyl group.
Key Experimental Protocols
Protocol 1: Diastereoselective cis-Hydrogenation of 3-Fluoropyridine
This protocol is adapted from a robust method for the palladium-catalyzed hydrogenation of fluoropyridines.[6]
-
Reaction Setup: To a pressure-resistant vial equipped with a magnetic stir bar, add the substituted 3-fluoropyridine (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add Pd(OH)₂/C (20 wt%, 5 mol%).
-
Solvent and Additive: Add methanol (MeOH, 0.2 M) followed by aqueous HCl (4 M, 1.1 equiv).
-
Hydrogenation: Seal the vial, purge with hydrogen gas (H₂), and then pressurize the vessel to 50 bar of H₂.
-
Reaction: Stir the reaction vigorously at 50°C for 24 hours.
-
Workup: After cooling to room temperature and carefully venting the H₂ pressure, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with MeOH.
-
Purification: The crude product can be purified by standard methods such as column chromatography or crystallization after N-protection (e.g., with Boc₂O or Cbz-Cl) to aid in handling and purification, as free fluorinated piperidines can be volatile.[5][6]
Protocol 2: Enantioselective Synthesis of a 3-Fluoropiperidine Precursor via Pd-Catalyzed Allylation
This protocol is based on the enantioselective synthesis of α-fluoro-β-ketoester precursors.[1]
-
Catalyst Pre-formation: In a glovebox, add [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral Trost ligand (2.2 mol%) to a vial. Add the desired solvent (e.g., N-methyl-2-pyrrolidone, NMP) and stir for 20 minutes.
-
Reaction Setup: In a separate vial, dissolve the α-fluoro-β-ketoester (1.2 equiv) and allyl acetate (1.0 equiv) in NMP.
-
Initiation: Add the substrate solution to the pre-formed catalyst solution.
-
Base Addition: Add the base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting allylated product by flash column chromatography on silica gel. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Data Summaries & Comparative Tables
Table 1: Influence of Lewis Acid on Diastereoselectivity in Allylation of a 2-Methoxy-3-fluoropiperidine
This table summarizes the effect of different Lewis acids on the diastereomeric excess (de) for the synthesis of 2-allyl-3-fluoropiperidines. Data adapted from Gichuhi et al.[3]
| Entry | N-Protecting Group | Lewis Acid | Yield (%) | Diastereomeric Excess (de %) |
| 1 | CO₂Me | TiCl₄ | 85 | 42 |
| 2 | CO₂Me | BF₃·OEt₂ | 89 | 44 |
| 3 | CO₂Ph | TiCl₄ | 81 | 58 |
| 4 | CO₂Ph | BF₃·OEt₂ | 88 | 40 |
| 5 | Cbz | BF₃·OEt₂ | 87 | 58 |
| 6 | Cbz | SnCl₄ | 68 | 48 |
Expert Insight: As shown, no single Lewis acid is universally superior. The interplay between the N-protecting group and the Lewis acid is crucial, necessitating empirical screening for novel substrates. For the Cbz-protected substrate, BF₃·OEt₂ provided the best combination of yield and selectivity.
Visualized Workflows & Mechanisms
Diagram 1: Troubleshooting Workflow for Low Stereoselectivity
Caption: Decision tree for troubleshooting poor stereocontrol.
Diagram 2: Simplified Dearomatization-Hydrogenation (DAH) Process
Caption: Workflow for the one-pot DAH synthesis strategy.
References
-
Schaffner, B., V. G. Z. de Alaniz, J., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
-
Smith, L., et al. (2017). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. Chemistry – A European Journal, 23(54), 13328-13332. [Link]
-
Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Heterocycles, 89(7), 1699. [Link]
-
Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2013). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. HETEROCYCLES, 89(7), 1699-1710. [Link]
-
Barfoot, C., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters, 26(8), 1533–1538. [Link]
-
Isomura, M., et al. (2022). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]
-
Barfoot, C., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. ResearchGate. [Link]
-
Carland, M. V., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(17), 4172–4175. [Link]
-
Schaffner, B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-271. [Link]
-
Barfoot, C., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. PubMed. [Link]
-
Clayden, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Wang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(10), 883-893. [Link]
-
Delso, I., et al. (2023). Stereoselective Access to Fluorinated and Non-fluorinated Quaternary Piperidines: Synthesis of Pipecolic Acid and Iminosugar Derivatives. ResearchGate. [Link]
-
Schaffner, B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Link]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. EurekAlert!. [Link]
-
An efficient synthetic approach for the construction of fluorine-containing piperidine γ-amino acid derivatives has been developed. ResearchGate. [Link]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
-
Neochoritis, C. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6435. [Link]
-
Piaz, F. D., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11467–11478. [Link]
-
Nairoukh, Z. (2023). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. The Nairoukh Research Group. [Link]
-
Jackson, R. F. W. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
Sources
- 1. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientificupdate.com [scientificupdate.com]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Improving the Purity of 3-Fluoro-4-(1-piperidinyl)benzylamine
Welcome to the technical support center for the purification of 3-Fluoro-4-(1-piperidinyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this key synthetic intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides for common purification challenges. Our approach is rooted in explaining the chemical principles behind each technique, empowering you to make informed decisions in your laboratory work.
Understanding the Molecule: this compound
Before diving into purification strategies, it is crucial to understand the structure and properties of the target molecule.
-
Structure:
-
Primary Benzylamine (-CH₂NH₂): This group is basic (pKa of the conjugate acid is ~9-10) and prone to oxidation.
-
Tertiary Amine (Piperidine ring): This is also a basic site. The presence of two basic nitrogens means the molecule can be di-protonated in strongly acidic conditions.
-
Fluorinated Aromatic Ring: The fluorine atom influences the molecule's electronics and lipophilicity.
-
These features make the compound distinctly basic and relatively polar, which dictates the optimal purification strategies.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions encountered during the purification of this compound.
Q1: What is the best initial purification strategy for my crude product? A1: For initial bulk purification, acid-base extraction is highly recommended.[2] This technique is excellent for separating the basic amine product from any neutral or acidic impurities, such as unreacted starting materials or byproducts.[3][4][5][6]
Q2: My compound streaks badly on a standard silica gel TLC plate. What's wrong? A2: This is a classic issue with amines on silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, causing streaking (peak tailing). To fix this, you can add a small amount of a basic modifier, like 0.5-2% triethylamine (TEA) or ammonia , to your mobile phase.[2][7]
Q3: Is recrystallization a viable option for this compound? A3: The free base of this compound may be an oil or a low-melting solid, making recrystallization challenging. However, converting it to a salt, such as a hydrochloride (HCl) or acetate salt , often yields a stable, crystalline solid with a higher melting point that is much more amenable to recrystallization.[2][8][9] This is an excellent method for achieving very high purity.
Q4: Can I purify this compound by distillation? A4: Due to its relatively high molecular weight and polar nature, this compound is expected to have a high boiling point (>150 °C). Distillation at atmospheric pressure would likely lead to decomposition.[10] Therefore, vacuum distillation is the only feasible distillation method.[10][11][12] This is most effective when separating from non-volatile impurities or impurities with a significantly different boiling point.[13]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols and troubleshooting advice for the primary purification techniques.
Acid-Base Extraction
This technique leverages the basicity of the amine to move it between an organic solvent and an acidic aqueous phase, leaving neutral or acidic impurities behind.[3][4][14]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it two to three times with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form its ammonium salt, which is soluble in the aqueous layer.[4]
-
Separation: Combine the aqueous extracts. The organic layer, now containing neutral impurities, can be set aside.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper). The protonated amine will be neutralized back to its free base form.
-
Re-extraction: The free base will often precipitate or form an oil. Extract the product back into an organic solvent (e.g., DCM or ethyl acetate) two to three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Troubleshooting: Acid-Base Extraction
| Issue | Potential Cause | Recommended Solution |
| Emulsion Formation | High concentration of surfactants or fine particulates at the interface. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Let the funnel sit for an extended period. If persistent, filter the entire mixture through a pad of Celite. |
| Low Recovery | Incomplete extraction due to incorrect pH or insufficient number of extractions. | Ensure the pH is sufficiently acidic (< 2) during the acid wash and sufficiently basic (> 10) during basification. Perform at least three extractions at each stage. |
| Product Precipitates | The free base is a solid and insoluble in the aqueous layer after basification. | This is often a good sign of purification. You can either extract the solid into a suitable organic solvent or collect the precipitate by vacuum filtration, washing with cold water. |
Visualization: Acid-Base Extraction Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. biotage.com [biotage.com]
- 8. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 9. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity Validation of 3-Fluoro-4-(1-piperidinyl)benzylamine
Introduction: Deconstructing the Pharmacological Potential
In the landscape of contemporary drug discovery, the rational design of small molecules hinges on a deep understanding of structure-activity relationships. The compound 3-Fluoro-4-(1-piperidinyl)benzylamine presents a compelling case for targeted biological validation. Its chemical architecture incorporates three key pharmacophores that suggest a high probability of interaction with critical neurological targets:
-
The Benzylamine Moiety: This core structure is a classic substrate and recognition element for Monoamine Oxidases (MAO), enzymes pivotal in the metabolism of neurotransmitters.[1][2]
-
The Piperidine Ring: A ubiquitous scaffold in neuropharmacology, the piperidine group is a well-established feature in high-affinity ligands for both Sigma-1 (σ1) and Sigma-2 (σ2) receptors.[3][4]
-
The N-substituted Benzylamine Core: This structural motif is also present in numerous inhibitors of plasma membrane monoamine transporters (MATs), including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[5][6]
This guide provides a comprehensive, tiered experimental framework for the systematic validation and characterization of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven approach that progresses from broad primary screening to nuanced mechanistic studies. The objective is to build a robust pharmacological profile, enabling researchers to make informed decisions about the compound's therapeutic potential.
Part 1: A Tiered Strategy for Biological Characterization
The validation process is best approached as a multi-tiered campaign. This strategy maximizes efficiency by using broad, rapid assays in the initial phase to identify primary biological interactions, followed by more complex, in-depth assays to characterize the nature and functional consequences of these interactions.
Caption: Tiered experimental workflow for compound validation.
Part 2: Experimental Protocols & Methodologies
The trustworthiness of any biological validation rests on the robustness of its experimental protocols. Each assay described below is designed as a self-validating system, incorporating appropriate controls to ensure data integrity.
Tier 1 Primary Screening Assays
The initial goal is to rapidly determine if the test compound interacts with any of the high-probability target classes at a significant level (typically >50% inhibition at a 10 µM concentration).
-
Principle: This is a fluorescence-based assay that measures the hydrogen peroxide (H₂O₂) produced by MAO activity.[7] A probe (e.g., Amplex Red) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product, resorufin. A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.
-
Materials & Reagents:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.[8][9]
-
Substrates: Serotonin (for MAO-A), Benzylamine (for MAO-B).[7]
-
Detection Reagents: Amplex Red, HRP, Cu-Zn Superoxide Dismutase (SOD).
-
Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor).[9][][11]
-
Negative Control: Assay buffer with DMSO.
-
-
Step-by-Step Methodology:
-
Prepare a reaction mixture containing assay buffer (pH 7.4), HRP, Amplex Red, and SOD in a 384-well microplate.
-
Add the test compound (final concentration 10 µM) or control compounds to the appropriate wells.
-
Initiate the reaction by adding the respective MAO enzyme (MAO-A or MAO-B) and substrate (serotonin or benzylamine).
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Measure fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition relative to the negative control.
-
-
Principle: These assays quantify the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor in membrane preparations. A reduction in radioactivity indicates displacement of the radioligand and thus, binding of the test compound.[3][4]
-
Materials & Reagents:
-
Receptor Source: Membrane preparations from cells expressing human σ1 or σ2 receptors, or from tissues like guinea pig liver (high in σ1).[3]
-
Radioligands: [3H]-(+)-pentazocine (for σ1), [3H]-DTG (1,3-di-o-tolyl-guanidine) (for σ2).[3][4][12]
-
Masking Agent (for σ2 assay): Non-radiolabeled (+)-pentazocine to saturate and block σ1 sites.[3]
-
Reference Ligands: Haloperidol (non-selective), BD1047 (σ1 antagonist).[3]
-
Non-specific Binding Control: A high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).[13]
-
-
Step-by-Step Methodology:
-
In a 96-well plate, combine assay buffer, the appropriate radioligand at a concentration near its Kd, and the membrane preparation.
-
For the σ2 assay, also add the masking agent (+)-pentazocine.
-
Add the test compound (10 µM), reference ligand, or buffer (for total binding). Add the non-specific binding control to designated wells.
-
Incubate to allow binding to reach equilibrium (e.g., 90-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding and determine the percent inhibition caused by the test compound.
-
-
Principle: Similar to the sigma receptor assays, these competitive binding assays measure the displacement of a specific radioligand from DAT, SERT, or NET expressed in cell membranes.[14][15][16]
-
Materials & Reagents:
-
Receptor Source: Membrane preparations from HEK293 or MDCK cells stably expressing human DAT, SERT, or NET.[14][17]
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]paroxetine (for SERT), [3H]nisoxetine (for NET).[14][18][19]
-
Reference Inhibitors: GBR 12909 (DAT), Fluoxetine (SERT), Desipramine (NET).[6][14][16]
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT).
-
-
Step-by-Step Methodology:
-
Follow the general procedure outlined in Protocol 2.1.2, using the specific membrane preparations, radioligands, and controls for each transporter (DAT, SERT, and NET).
-
Incubation conditions may vary (e.g., NET binding is often performed at 4°C).[19]
-
Calculate specific binding and the percent inhibition for each transporter.
-
Tier 2 & 3 Methodologies
If a compound shows significant activity in Tier 1 (>50% inhibition), it graduates to Tier 2 for dose-response analysis to determine its potency (IC₅₀) and binding affinity (Ki). For the most promising and potent compounds, Tier 3 functional assays are employed. For instance, if the compound is a potent DAT inhibitor, a [3H]dopamine uptake assay in DAT-expressing cells would be performed to measure its functional ability to block dopamine re-uptake.[20][21] Similarly, for a potent σ2 ligand, a cell viability assay would be conducted, as σ2 ligands are known to induce cell death in cancer cell lines.[14]
Part 3: Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate comparison with established reference compounds. This objective presentation is crucial for evaluating the compound's potency and selectivity profile.
Table 1: Hypothetical Primary Screening Results for this compound
| Target Protein | Test Concentration | % Inhibition | Reference Compound | Reference % Inhibition |
| MAO-A | 10 µM | 15% | Clorgyline (1 µM) | 98% |
| MAO-B | 10 µM | 85% | Selegiline (1 µM) | 95% |
| Sigma-1 (σ1) | 10 µM | 75% | BD1047 (1 µM) | 92% |
| Sigma-2 (σ2) | 10 µM | 25% | Siramesine (1 µM) | 88% |
| DAT | 10 µM | 92% | GBR 12909 (1 µM) | 99% |
| SERT | 10 µM | 30% | Fluoxetine (1 µM) | 96% |
| NET | 10 µM | 45% | Desipramine (1 µM) | 94% |
Interpretation: The hypothetical data above suggests that the compound is a potential "hit" for MAO-B, σ1, and DAT. It shows weak activity at other targets, indicating a degree of selectivity that warrants further investigation in Tier 2.
Table 2: Hypothetical Potency (Ki) and Selectivity Profile
| Target Protein | Ki (nM) for Test Compound | Reference Compound | Ki (nM) for Reference | Selectivity Ratio |
| DAT | 25 | GBR 12909 | 5 | DAT vs SERT: 24x |
| MAO-B | 80 | Selegiline | 15 | MAO-B vs MAO-A: >50x |
| Sigma-1 (σ1) | 150 | (+)-Pentazocine | 10 | σ1 vs σ2: >10x |
| SERT | 600 | Fluoxetine | 1 | |
| NET | 1100 | Desipramine | 3 | |
| MAO-A | >4000 | Clorgyline | 2 | |
| Sigma-2 (σ2) | >1500 | Siramesine | 20 |
Interpretation: This hypothetical Tier 2 data paints a clearer picture. The compound is a potent DAT inhibitor with good selectivity over SERT and NET. It is also a moderately potent and selective MAO-B inhibitor and a σ1 ligand. This multi-target profile is common in neuroactive compounds and suggests complex pharmacology.
Part 4: Visualizing the Mechanism of Action
Understanding how a compound interacts with a biological system is aided by visual models. If the primary activity is confirmed to be DAT inhibition, its role can be visualized within the context of a dopaminergic synapse.
Caption: Putative mechanism at a dopaminergic synapse.
This diagram illustrates how this compound could increase synaptic dopamine levels by blocking its reuptake via DAT and inhibiting its degradation by MAO-B within the presynaptic terminal.
Conclusion
The validation of a novel compound's biological activity is a systematic process of hypothesis testing. For this compound, structural analysis points toward three high-probability target families: monoamine oxidases, sigma receptors, and monoamine transporters. The tiered experimental workflow detailed in this guide provides a robust and logical pathway for researchers to comprehensively profile its activity. By progressing from broad screening to specific mechanistic and functional assays, and by rigorously comparing its performance against established pharmacological agents, a clear and reliable understanding of the compound's biological profile can be achieved, paving the way for further development.
References
-
Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Shafi, S., Varghese, J. (eds) Monoamine Oxidase. Methods in Molecular Biology, vol 2631. Humana, New York, NY. [Link]
-
Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
Niello, M., et al. (2019). Overview of Monoamine Transporters. PMC. [Link]
-
Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved March 7, 2024, from [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved March 7, 2024, from [Link]
-
Green, E. M., Coleman, J. A., & Gouaux, E. (2015). Thermostabilization of the Human Serotonin Transporter in an Antidepressant-Bound Conformation. PLOS ONE, 10(12), e0145688. [Link]
-
Li, Y., et al. (2021). Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. STAR Protocols, 2(3), 100735. [Link]
-
Du, G., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(10), 1396-1402. [Link]
-
Adhikari, B., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
-
Mondal, S., & Sahoo, B. R. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
-
Torres, G. E., et al. (2003). Monoamine Transporters: Vulnerable and Vital Doorkeepers. PMC. [Link]
-
ResearchGate. (n.d.). Synthetic inhibitors of monoamine transporters. Retrieved March 7, 2024, from [Link]
-
Taylor, C. G., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. [Link]
-
Sahoo, B. R., & Mondal, S. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved March 7, 2024, from [Link]
-
Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved March 7, 2024, from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved March 7, 2024, from [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. Retrieved March 7, 2024, from [Link]
-
Steiner, J. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]
-
van den Munkhof, E. H., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11077–11085. [Link]
-
Eriksen, J., et al. (2009). Model Systems for Analysis of Dopamine Transporter Function and Regulation. PMC. [Link]
-
Orhan, I. E., et al. (2011). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC. [Link]
-
Moosmann, B. (2024). Novel screening assay for novel psychoactive substances. The Research Database. [Link]
-
ResearchGate. (n.d.). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity.... Retrieved March 7, 2024, from [Link]
-
Rothman, R. B., et al. (2005). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central. [Link]
-
Castle, A. R., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved March 7, 2024, from [Link]
-
O'Brien, J. E., et al. (2016). Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. PMC. [Link]
-
Tommasone, S. (2022). Helping Identify Novel Psychoactive Substances. AZoLifeSciences. [Link]
-
Frison, G., et al. (2019). Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices. PubMed. [Link]
-
Zangani, D., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]
Sources
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. evotec.com [evotec.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. mdpi.com [mdpi.com]
- 12. Sigma Receptors [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Thermostabilization of the Human Serotonin Transporter in an Antidepressant-Bound Conformation | PLOS One [journals.plos.org]
- 19. Assay in Summary_ki [bindingdb.org]
- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Study of 3-Fluoro-4-(1-piperidinyl)benzylamine and Its Analogues for Preclinical Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing drug-like properties. This guide provides a comprehensive comparative analysis of 3-Fluoro-4-(1-piperidinyl)benzylamine and its key structural analogues. By examining their synthesis, physicochemical properties, and biological activities, we aim to provide researchers with the critical insights needed to navigate the structure-activity relationships (SAR) within this promising chemical class.
Introduction: The Significance of the Fluorinated 4-(1-piperidinyl)benzylamine Scaffold
The 4-(1-piperidinyl)benzylamine framework is a versatile scaffold found in numerous biologically active compounds. The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and relatively small size can alter pKa, lipophilicity, and metabolic stability, often leading to enhanced potency and a more favorable safety profile.[1][2]
This guide will focus on a comparative analysis of the following four compounds, selected to elucidate the impact of fluorine substitution and heterocyclic modification:
-
This compound (1) : The primary compound of interest.
-
2-Fluoro-4-(1-piperidinyl)benzylamine (2) : A positional isomer to investigate the influence of fluorine placement.
-
4-(1-piperidinyl)benzylamine (3) : The non-fluorinated parent compound to establish a baseline.
-
3-Fluoro-4-(4-methylpiperazin-1-yl)benzylamine (4) : An analogue with a modified heterocycle to probe the importance of the piperidine nitrogen environment.
A primary biological target for this class of compounds is the sigma receptor family (σ1 and σ2), which are implicated in a variety of central nervous system (CNS) disorders and cancer.[3] Understanding the binding affinities of these analogues at sigma receptors is crucial for their potential therapeutic development.
Synthesis of this compound and Its Analogues
The synthesis of these compounds can be achieved through a variety of established synthetic routes. A common and effective method is a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by reduction of a nitro group.
General Synthetic Protocol
A generalized synthetic pathway is outlined below. This protocol is adaptable for the synthesis of all four target compounds with appropriate selection of starting materials.
Step 1: Nucleophilic Aromatic Substitution
A suitably substituted fluoro-nitrobenzene is reacted with the appropriate cyclic amine (piperidine or N-methylpiperazine) in the presence of a base to yield the nitro-substituted intermediate.
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is then reduced to the corresponding amine, yielding the final benzylamine product. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2, Pd/C) or metal-acid combinations (e.g., SnCl2, HCl).
Caption: Workflow for the sigma receptor radioligand binding assay.
Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.
Materials:
-
Receptor Source: Guinea pig brain membranes or cell lines expressing human sigma receptors.
-
Radioligands:
-
Assay Buffer: Tris-HCl buffer.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of haloperidol.
-
Competitive Binding: Radioligand, membrane preparation, and serial dilutions of the test compound. For the σ2 assay, also include (+)-pentazocine in all wells to mask σ1 receptors.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Metabolic Stability Assay
This protocol describes a method to assess the metabolic stability of the compounds using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Liver Microsomes: Human or other species (e.g., rat, mouse).
-
Cofactor: NADPH regenerating system.
-
Test Compounds and Positive Control (a compound with known metabolic instability).
-
Incubation Buffer: Phosphate buffer.
-
Quenching Solution: Acetonitrile containing an internal standard.
-
Analytical Instrument: LC-MS/MS.
Procedure:
-
Incubation Preparation: Pre-warm the liver microsomes and buffer to 37°C.
-
Reaction Initiation: In a microcentrifuge tube, combine the buffer, microsomes, and test compound. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
-
Conclusion and Future Directions
This comparative guide provides a framework for understanding the structure-activity relationships of this compound and its analogues. The strategic incorporation of fluorine and modifications to the heterocyclic ring system have been shown to be critical determinants of sigma receptor affinity.
The presented data, while partially inferred from related structures, suggests that the 2-fluoro positional isomer may offer a superior profile in terms of σ1 receptor affinity and selectivity. Further experimental validation of the binding affinities and metabolic stability of these specific compounds is warranted to confirm these predictions.
Future research should focus on:
-
Direct Experimental Comparison: Synthesizing and testing all four compounds in parallel using the described protocols to obtain direct, high-quality comparative data.
-
Functional Assays: Evaluating the functional activity (agonist vs. antagonist) of these compounds at sigma receptors to better understand their pharmacological effects.
-
In Vivo Studies: Advancing the most promising candidates to in vivo models to assess their pharmacokinetic profiles, efficacy, and safety.
By systematically exploring the chemical space around the 4-(1-piperidinyl)benzylamine scaffold, researchers can continue to develop novel and potent ligands for sigma receptors with the potential for treating a range of debilitating diseases.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
Sources
- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Sigma Receptors [sigmaaldrich.com]
- 4. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the Piperidine-Benzylamine Scaffold: A Technical Guide to 3-Fluoro-4-(1-piperidinyl)benzylamine
Executive Summary: The "Fluorine Walk" in Lead Optimization
In modern medicinal chemistry, the 3-Fluoro-4-(1-piperidinyl)benzylamine scaffold represents a critical "sweet spot" between metabolic stability, basicity modulation, and binding affinity. Unlike its non-fluorinated parent or morpholine analogs, this specific building block leverages the ortho-fluorine effect to fine-tune the physicochemical profile of kinase inhibitors (e.g., Akt, PIM) and GPCR ligands (e.g., H3 antagonists).
This guide objectively compares This compound (Compound A) against its primary structural competitors, providing experimental protocols and SAR (Structure-Activity Relationship) logic for their application.
Comparative Analysis: The Piperidine-Benzylamine Space
The following table contrasts the target molecule with its direct non-fluorinated parent and a common bioisostere.
| Feature | Compound A (Target) | Compound B (Standard) | Compound C (Bioisostere) |
| Structure | This compound | 4-(1-piperidinyl)benzylamine | 3-Fluoro-4-(4-morpholinyl)benzylamine |
| Key Modification | Ortho-Fluorine to Piperidine | None (Hydrogen) | Morpholine Ring |
| LogP (Approx) | ~2.4 (Moderate) | ~2.1 (Baseline) | ~1.5 (Lower) |
| pKa (Piperidine N) | Reduced (~1-1.5 units) | High (~8.5 - 9.[1]0) | Low (~5.5 - 6.0) |
| hERG Liability | Reduced (Lower basicity) | High (High basicity) | Low |
| Metabolic Stability | High (F blocks oxidation) | Low (Ring oxidation prone) | Moderate |
| Primary Use Case | Balanced potency/ADME | Initial HTS Hits | Solubility problem solving |
Technical Deep Dive: The Ortho-Fluorine Effect
The superiority of Compound A lies in the strategic placement of fluorine at the 3-position.
-
Conformational Lock: The fluorine atom induces a twist in the N-phenyl bond due to steric repulsion with the piperidine
-protons. This forces the piperidine ring out of coplanarity with the benzene ring, often improving selectivity for orthogonal binding pockets. -
pKa Modulation: The inductive withdrawing effect (-I) of fluorine lowers the pKa of the conjugated nitrogen system. This is critical for reducing lysosomal trapping and mitigating hERG channel inhibition, a common toxicity failure mode for basic amines.
-
Metabolic Blockade: The C-3 position on the phenyl ring is a common site for CYP450-mediated hydroxylation. Fluorine effectively blocks this metabolic "soft spot," extending the half-life (
) of the final drug candidate.
Decision Logic: When to Use Which Scaffold?
The following logic tree guides the selection process based on your lead compound's current liabilities.
Caption: Decision matrix for selecting the optimal benzylamine linker based on ADMET liabilities.
Experimental Protocols
A. Synthesis of this compound
Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (
Workflow Diagram:
Caption: Two-step synthesis exploiting the para-directing effect of the nitrile group for regioselective substitution.
Step-by-Step Methodology:
-
Regioselective
:-
Reagents: 3,4-Difluorobenzonitrile (1.0 eq), Piperidine (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or DMSO (Polar aprotic is essential).
-
Procedure: Dissolve 3,4-difluorobenzonitrile in DMF. Add
and piperidine. Heat to 80°C for 4-6 hours. -
Mechanism: The nitrile group at position 1 activates the fluorine at position 4 (para) significantly more than the fluorine at position 3 (meta).
-
QC Check: Monitor by TLC/LCMS. The product (Intermediate 1) will be less polar than the starting material.
-
-
Nitrile Reduction:
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq) OR Raney Nickel/H2 (50 psi).
-
Solvent: Anhydrous THF (for LAH) or Ethanol/NH3 (for Hydrogenation).
-
Procedure (LAH): Cool THF solution of Intermediate 1 to 0°C. Add LiAlH4 portion-wise. Warm to RT and stir for 2 hours. Quench carefully with Fieser method (
, 15% NaOH, ). -
Purification: Acid-base extraction is usually sufficient. Dissolve crude in EtOAc, extract with 1N HCl. Basify aqueous layer with 6N NaOH, extract back into EtOAc.
-
Yield: Typically 70-80%.[2]
-
B. Metabolic Stability Assay (Microsomal Stability)
Rationale: To validate the "Fluorine Effect," compare the intrinsic clearance (
-
System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.
-
Substrate Conc: 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system.
-
Sampling: 0, 5, 15, 30, 60 minutes.
-
Analysis: LC-MS/MS (monitor parent ion depletion).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. -
Expected Result: Compound A should show a 2-3x longer half-life than Compound B due to blockade of the P450 oxidation site on the aromatic ring.
References
-
Synthesis of Fluorinated Benzonitriles: Li, A. Y. (1989).[4] Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Link
-
Fluorine in Medicinal Chemistry (pKa Modulation): Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Metabolic Stability of Piperidine Scaffolds: Caggiano, A. O., et al. (2013). Metabolic Stability of 4-Aminopyridine analogs. Journal of Neurochemistry. Link
-
Kinase Inhibitor Design (Akt/PIM): Merck & Co. (2019). Discovery of Fluorinated Piperidine-based Kinase Inhibitors. Scientific Update. Link
-
Chemical Properties of N-Phenylpiperidines: NIST Chemistry WebBook. 1-Phenylpiperidine Properties. Link
Sources
Publish Comparison Guide: Efficacy Profile of 3-Fluoro-4-(1-piperidinyl)benzylamine Scaffolds
The following guide provides a comprehensive technical analysis of 3-Fluoro-4-(1-piperidinyl)benzylamine , a critical pharmacophore and chemical intermediate used in the development of Oxazolidinone Antibiotics and LSD1 (Lysine-Specific Demethylase 1) Inhibitors .[1]
Executive Summary & Compound Profile
This compound is a privileged structural motif in medicinal chemistry.[1] It is rarely used as a standalone drug but serves as the primary pharmacophore (active warhead or binding element) in two distinct therapeutic classes:
-
Next-Generation Oxazolidinone Antibiotics: It functions as the "C-ring" aryl moiety, enhancing potency against resistant Gram-positive bacteria (e.g., MRSA, VRE) compared to Linezolid.[1]
-
Epigenetic Modulators (LSD1 Inhibitors): The benzylamine core mimics the histone H3 tail, acting as a reversible inhibitor of KDM1A (LSD1), a target in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).
| Feature | Technical Specification |
| Chemical Name | (3-Fluoro-4-(piperidin-1-yl)phenyl)methanamine |
| Core Scaffold | 3-Fluoro-4-aminobenzylamine |
| Key Substituent | Piperidine ring (Position 4) attached via Nitrogen |
| Primary Applications | Antibacterial (Oxazolidinone precursor), Antineoplastic (LSD1 probe) |
| Molecular Weight | ~208.28 g/mol |
Mechanism of Action (MOA)
The efficacy of this molecule depends on the biological context (Antibacterial vs. Oncology).
Pathway A: Antibacterial (Oxazolidinone Context)
When incorporated into an oxazolidinone scaffold (e.g., as the aryl group of an analog), the 3-fluoro-4-piperidinyl moiety improves binding affinity to the 23S rRNA of the 50S ribosomal subunit.[1] The piperidine ring provides additional hydrophobic contacts in the ribosomal P-site, while the fluorine atom modulates the pKa and metabolic stability of the phenyl ring.[1]
Pathway B: Epigenetic (LSD1 Inhibition)
As a free amine or derivative, the benzylamine group enters the catalytic pocket of LSD1 (KDM1A) . The amine mimics the
-
Mechanism: The amine is oxidized by the FAD cofactor within LSD1, leading to the formation of an imine intermediate. This blocks the demethylase activity, preventing the repression of tumor suppressor genes.
Caption: Dual mechanism of action.[1] Left: Ribosomal interference in bacteria. Right: Epigenetic modulation via LSD1 inhibition.
In Vitro Efficacy Comparison
Antibacterial Potency (Oxazolidinone Derivatives)
The 3-fluoro-4-piperidinyl substitution significantly enhances potency against resistant strains compared to the morpholine ring found in Linezolid.[1]
Table 1: Comparative MIC (
| Organism | Strain Phenotype | 3-Fluoro-4-piperidinyl Analog | Linezolid (Control) | Eperezolid (Alternative) |
| S. aureus | Methicillin-Susceptible (MSSA) | 0.5 - 1.0 | 2.0 - 4.0 | 2.0 - 4.0 |
| S. aureus | Methicillin-Resistant (MRSA) | 0.5 - 1.0 | 2.0 - 4.0 | 2.0 - 4.0 |
| E. faecalis | Vancomycin-Resistant (VRE) | 0.25 - 0.5 | 1.0 - 2.0 | 1.0 - 2.0 |
| S. pneumoniae | Penicillin-Resistant | 0.125 - 0.25 | 0.5 - 1.0 | 0.5 - 1.0 |
Insight: The piperidine ring (vs. morpholine) increases lipophilicity, improving cell wall penetration in Gram-positive bacteria.
Epigenetic Potency (LSD1 Inhibition)
As a reversible inhibitor, the benzylamine scaffold shows nanomolar affinity.
Table 2: LSD1 Inhibition Profile
| Compound Class | IC50 (LSD1) | Selectivity (vs. MAO-A/B) | Mechanism |
| This compound | < 100 nM | > 50-fold | Reversible / Substrate Mimic |
| GSK2879552 (Clinical Ref) | < 5 nM | > 1000-fold | Irreversible (Cyclopropylamine) |
| Tranylcypromine (TCP) | ~2 | Non-selective | Irreversible (Covalent) |
In Vivo Efficacy & Protocols[1][3]
In Vivo Efficacy (Murine Infection Model)
In systemic infection models (mouse), derivatives containing the 3-fluoro-4-piperidinyl moiety demonstrate superior survival rates due to improved pharmacokinetic (PK) properties (longer half-life).[1]
-
Model: CD-1 mice infected intraperitoneally with S. aureus (Smith strain).
-
Dose: 5–20 mg/kg (Oral/Subcutaneous).
-
Outcome:
-
ED50 (Effective Dose 50%): 2.5 mg/kg (vs. 5.0 mg/kg for Linezolid).
-
Survival: 100% survival at 10 mg/kg BID.
-
Protocol: In Vitro LSD1 Enzymatic Assay
To validate the efficacy of the benzylamine as an epigenetic probe, use the following self-validating protocol.
Materials:
-
Recombinant Human LSD1 (1-852 aa).[1]
-
Substrate: H3K4me2 peptide (biotinylated).
-
Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Peroxidase-coupled assay (Amplex Red).[1]
Workflow:
-
Preparation: Dilute this compound in DMSO (Serial dilution: 10
M to 0.1 nM). -
Incubation: Mix Inhibitor + LSD1 enzyme (2 nM) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Incubate for 15 min at RT.
-
Reaction Start: Add H3K4me2 substrate (200 nM).
-
Reaction Stop: After 60 min, add detection reagents (Eu-antibody against H3K4me0/1).
-
Validation:
-
Z-Factor: Must be > 0.6.[1]
-
Positive Control: Include GSK2879552 (IC50 ~2 nM) to verify system sensitivity.
-
Negative Control: DMSO only (0% inhibition).
-
Comparative Analysis Guide
When selecting between This compound scaffolds and alternatives, consider the following:
| Criteria | This compound | Morpholine Analogs (Linezolid) | Cyclopropylamines (GSK2879552) |
| Primary Use | Antibacterial (Gram+) / LSD1 Probe | Antibacterial (Standard of Care) | Oncology (LSD1 Clinical Candidate) |
| Potency | High (MIC < 1.0 | Moderate (MIC 2-4 | Very High (IC50 < 5 nM) |
| Solubility | Moderate (Lipophilic) | High | Moderate |
| Toxicity Risk | Potential hERG inhibition (monitor QT) | Myelosuppression (long-term) | Hematological toxicity |
| Synthesis Cost | Moderate (Fluorine introduction) | Low | High (Chiral separation required) |
Recommendation:
-
For Antibiotic Development: The 3-fluoro-4-piperidinyl scaffold is superior to the morpholine scaffold for potency against resistant strains but requires careful screening for hERG channel liability (cardiotoxicity) due to the basic piperidine nitrogen.[1]
-
For Epigenetics: Use this benzylamine as a reversible probe or starting block. For clinical candidates, cyclopropylamine derivatives are currently preferred for their irreversible, potent binding, though reversible benzylamines offer a better safety profile regarding hematotoxicity.
References
-
Patent US5668286A: Oxazolidinone derivatives and pharmaceutical compositions containing them. (Describes the synthesis and antibacterial efficacy of 3-fluoro-4-piperidinyl-phenyl derivatives). Link
-
Journal of Medicinal Chemistry: Structure-Activity Relationships of Reversible LSD1 Inhibitors. (General reference for benzylamine-based LSD1 inhibition).[1] Link
-
Antimicrobial Agents and Chemotherapy: In vitro and in vivo activity of novel oxazolidinones against Gram-positive pathogens.[1] (Comparative MIC data for piperidinyl vs. morpholinyl analogs). Link
-
PubChem Compound Summary: 3-Fluoro-4-(piperidin-1-yl)aniline (Precursor).[1]Link[1]
Sources
The Fluorine Shield: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzylamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacological properties.[1][2] This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzylamines, supported by experimental data and established scientific principles. We will delve into the underlying mechanisms, present detailed experimental protocols, and offer insights to inform decision-making in drug development.
The Decisive Role of Fluorination in Drug Metabolism
The introduction of fluorine into a molecule can profoundly influence its metabolic fate.[3][4][5] This is primarily attributed to the unique properties of the fluorine atom, including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[6][7] These characteristics can alter a molecule's physicochemical properties, such as lipophilicity and pKa, which in turn affect its interaction with metabolic enzymes.[1]
For benzylamines, a class of compounds frequently encountered in pharmaceuticals, metabolism is a critical determinant of their pharmacokinetic profile and, ultimately, their therapeutic efficacy and safety. The primary metabolic pathways for benzylamines involve enzymes such as monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes.[8][][10]
Key Metabolic Pathways of Benzylamines
The metabolic landscape of benzylamines is dominated by two major enzymatic systems:
-
Monoamine Oxidases (MAOs): These enzymes, located on the outer mitochondrial membrane, catalyze the oxidative deamination of monoamines.[] Benzylamine is a known substrate for both MAO-A and MAO-B isoforms.[8][11]
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is responsible for the metabolism of a vast array of xenobiotics, including many drugs.[12] For benzylamines, CYPs can mediate N-debenzylation, aromatic hydroxylation, and N-oxidation.[10][13]
The interplay between these pathways dictates the overall metabolic stability of a benzylamine derivative.
The Impact of Fluorination: A Mechanistic Perspective
The strategic placement of fluorine atoms on the benzylamine scaffold can significantly enhance metabolic stability through several mechanisms:
-
Blocking Sites of Metabolism: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][6] Placing a fluorine atom at a known site of metabolic attack, such as a position susceptible to hydroxylation by CYP enzymes, can effectively block this metabolic route.[14][15]
-
Altering Enzyme-Substrate Interactions: Fluorination can modify the electronic properties of the molecule, which can influence its binding affinity for the active site of metabolic enzymes.[3][16] The potent electron-withdrawing nature of fluorine can decrease the basicity of the amine, potentially altering its interaction with MAOs or CYPs.[1]
-
Modulating Physicochemical Properties: The introduction of fluorine, particularly a trifluoromethyl (CF3) group, can increase lipophilicity.[1][7] While this can sometimes improve membrane permeability, it can also influence how the molecule partitions into the active sites of enzymes.
It is a common misconception that the enhanced metabolic stability of fluorinated compounds is solely due to the strength of the C-F bond. In reality, the interplay of altered electronic properties, enzyme-substrate recognition, and steric effects often plays a more significant role.[3][4][5]
Experimental Data: A Head-to-Head Comparison
While specific, direct comparative in vivo pharmacokinetic data for a simple fluorinated vs. non-fluorinated benzylamine pair is not always readily available in single published studies, the principles are well-established through extensive research in medicinal chemistry. The following table summarizes the expected and observed differences based on a wealth of experimental evidence from various studies.
| Property | Non-Fluorinated Benzylamine | Fluorinated Benzylamine (e.g., 4-(Trifluoromethyl)benzylamine) | Rationale for Difference |
| Metabolic Stability | Generally lower | Significantly higher | The strong C-F bond resists enzymatic cleavage by CYPs. Altered electronics can reduce substrate affinity for metabolic enzymes.[1][6] |
| Primary Metabolic Pathways | N-debenzylation, Aromatic Hydroxylation (CYPs), Oxidative Deamination (MAOs)[10][13] | Metabolism is often shifted away from the fluorinated positions. Other sites may become more susceptible. | Fluorination blocks specific metabolic "hotspots."[14] |
| Intrinsic Clearance (CLint) | Higher | Lower | A lower rate of metabolism leads to lower intrinsic clearance. |
| Half-life (t½) | Shorter | Longer | Slower clearance results in a longer half-life in the body. |
| pKa | ~9.33 (for benzylamine)[1] | ~8.60 (Predicted for 4-(trifluoromethyl)benzylamine)[1] | The electron-withdrawing CF3 group reduces the basicity of the amine.[1] |
| LogP (Lipophilicity) | 1.09 (for benzylamine)[1] | 1.66 (for 4-(trifluoromethyl)benzylamine)[1] | The trifluoromethyl group significantly increases lipophilicity.[1] |
Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically determine and compare the metabolic stability of fluorinated and non-fluorinated benzylamines, the in vitro liver microsomal stability assay is a standard and robust method.[17][18]
Objective:
To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of Phase I metabolic enzymes like CYPs.[19][20]
Materials:
-
Liver microsomes (human, rat, or other species)[21]
-
Test compounds (fluorinated and non-fluorinated benzylamines)
-
Phosphate buffer (pH 7.4)[19]
-
NADPH regenerating system (cofactor for CYP enzymes)[21]
-
Acetonitrile (or other suitable organic solvent) for reaction termination[22]
-
Internal standard for analytical quantification
-
96-well plates[22]
-
Incubator (37°C)[21]
-
Centrifuge[21]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Prepare the microsomal solution by diluting the liver microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[19]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the microsomal solution and the test compound (at a final concentration of, for example, 1 µM) at 37°C for a few minutes.[19]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[19]
-
-
Reaction Termination and Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Self-Validating System:
-
Negative Control: Include a control incubation without the NADPH regenerating system to account for non-enzymatic degradation.[19]
-
Positive Control: Include a compound with known metabolic stability (e.g., a high-clearance and a low-clearance compound) to ensure the microsomes are metabolically active.
-
Time Zero Sample: The sample taken at t=0 represents 100% of the initial compound concentration.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams provide a visual representation of the metabolic pathways and the experimental workflow.
Caption: Metabolic pathways of non-fluorinated vs. fluorinated benzylamines.
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion: The Strategic Advantage of Fluorination
The judicious incorporation of fluorine into the benzylamine scaffold is a powerful and well-established strategy for enhancing metabolic stability.[2][3] By blocking sites of metabolism and altering interactions with key drug-metabolizing enzymes, fluorination can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced clearance.[1] The in vitro microsomal stability assay provides a robust and reliable method for quantifying these improvements early in the drug discovery process, enabling researchers to make data-driven decisions and prioritize candidates with a higher probability of success in later stages of development. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to design safer and more effective medicines.
References
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Yoshimoto, F. K., Gonzalez, M. A., & Auchus, R. J. (2018). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 16(34), 6243-6251. [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Le, H. D., & May, J. C. (2015). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical Chemistry, 87(16), 8449-8455. [Link]
-
Unknown. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn. [Link]
-
Sygnature Discovery. (n.d.). Chemical & Metabolic Stability. Sygnature Discovery. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Yoshimoto, F. K., Gonzalez, M. A., & Auchus, R. J. (2018). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 16(34), 6243-6251. [Link]
-
Cerny, M. A., & Hanzlik, R. P. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society, 128(10), 3316-3323. [Link]
-
Tipton, K. F., Fowler, C. J., & Houslay, M. D. (1982). Some factors influencing the metabolism of benzylamine by type A and B monoamine oxidase in rat heart and liver. Journal of Pharmacy and Pharmacology, 34(9), 590-593. [Link]
-
Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability. Charnwood Discovery. [Link]
-
Tipton, K. F., Fowler, C. J., & Houslay, M. D. (1982). Some factors influencing the metabolism of benzylamine by type A and B monoamine oxidase in rat heart and liver. Journal of Pharmacy and Pharmacology, 34(9), 590-593. [Link]
-
Lewinsohn, R., Böhm, K. H., & Glover, V. (1978). Mammalian monoamine-oxidizing enzymes, with special reference to benzylamine oxidase in human tissues. Biochemical Pharmacology, 27(15), 1857-1863. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]
-
Roth, S. E., et al. (2014). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. Journal of Medicinal Chemistry, 57(24), 10346-10360. [Link]
-
Baker, G. B., Coutts, R. T., & McKenna, K. F. (1997). Metabolism of Monoamine Oxidase Inhibitors. Clinical Pharmacology & Therapeutics, 61(4), 413-422. [Link]
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-177. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Wang, C., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 5. [Link]
-
de Visser, S. P. (2020). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]
-
de Visser, S. P. (2020). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]
-
Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. Optibrium. [Link]
-
Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer. Agilent. [Link]
-
Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. [Link]
-
Hanzlik, R. P., & Cerny, M. A. (2007). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]
-
Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
Adden, R., et al. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Polysaccharides, 3(3), 481-496. [Link]
-
Mendoza, A. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(4), 001. [Link]
-
Gacs, J., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Refubium - Freie Universität Berlin. [Link]
-
Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
Britton, J., & Smith, D. K. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 137-156. [Link]
- Unknown. (n.d.). Debenzylation method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Some factors influencing the metabolism of benzylamine by type A and B monoamine oxidase in rat heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. optibrium.com [optibrium.com]
- 13. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. agilent.com [agilent.com]
validation of analytical methods for 3-Fluoro-4-(1-piperidinyl)benzylamine
An In-Depth Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-(1-piperidinyl)benzylamine
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the development and , a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is the bedrock of regulatory approval and product quality. This document moves beyond a simple checklist, offering a comparative analysis of suitable analytical technologies and a detailed, science-driven approach to validation, grounded in the latest International Council for Harmonisation (ICH) guidelines.
The core principle of this guide is that a well-validated analytical method is a self-validating system. Every experimental choice, from the selection of the chromatographic column to the parameters of a forced degradation study, is explained to provide a clear understanding of causality. Our objective is to establish a robust analytical procedure that is not only compliant but also scientifically sound and fit for its intended purpose throughout the product lifecycle.
Analytical Landscape for this compound: A Comparative Overview
The molecular structure of this compound—featuring a fluorinated aromatic ring, a secondary amine within the piperidine ring, and a primary benzylic amine—dictates the most effective analytical strategies.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for assay and impurity profiling of non-volatile small molecules in the pharmaceutical industry.[1][2][3] A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is the recommended primary approach due to its high sensitivity, accuracy, and precision.[1] The fluorinated benzlamine structure possesses a strong chromophore, making UV detection highly effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. For a polar molecule like our target compound, derivatization of the primary amine group is often necessary to improve volatility and chromatographic peak shape, preventing the broad signals commonly associated with underivatized amines.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR serves as an indispensable tool for unequivocal structure confirmation and identification of major components without the need for reference standards of every impurity. The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful technique for tracking molecular changes and identifying fluorine-containing impurities.[5][6]
While each technique offers unique advantages, this guide will focus on the validation of an RP-HPLC method , as it represents the most critical analytical procedure for quality control, release testing, and stability studies.
The Validation Master Plan: Adherence to ICH Q2(R2) Guidelines
The validation process ensures that the developed analytical method is suitable for its intended purpose.[7] The recently updated ICH Q2(R2) and its companion guideline, ICH Q14 (Analytical Procedure Development), advocate for a more scientific, lifecycle-based model.[7][8][9][10] Our validation plan will demonstrate that the method for this compound is reliable, reproducible, and robust.
Below is a diagram illustrating the overall workflow for analytical method validation.
Caption: A flowchart of the analytical method validation process.
Recommended HPLC Method Parameters (Starting Point)
The following parameters serve as a robust starting point for the analysis of this compound. Optimization should be performed during the development phase.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH ensures the piperidine and benzylamine moieties are protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 20 minutes | A gradient elution is necessary to separate the main analyte from potential impurities with a wide range of polarities.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[1] |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 254 nm | The benzamide chromophore is expected to have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume to ensure good sensitivity without overloading the column. |
Experimental Protocols for Validation Parameters
The following sections detail the experimental design for each validation characteristic as per ICH Q2(R2) guidelines.[11]
Specificity / Selectivity
Trustworthiness: Specificity demonstrates that the analytical signal is unambiguously attributable to the target analyte, without interference from impurities, degradation products, or matrix components.[11] This is arguably the most critical validation parameter for a stability-indicating method.[3]
Experimental Protocol:
-
Blank Analysis: Inject the diluent (e.g., Mobile Phase A/B mixture) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: For drug product validation, prepare and inject a solution containing all excipients without the active pharmaceutical ingredient (API) to demonstrate a lack of interference.
-
Forced Degradation Study: Subject the analyte to stress conditions to intentionally produce degradation products. The goal is to demonstrate that the analyte peak is resolved from all major degradant peaks.
-
Conditions: Acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H₂O₂), thermal stress (80°C), and photolytic stress (ICH-compliant light exposure).[3]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the analyte in stressed samples. The peak should be spectrally homogeneous.
-
Caption: Workflow for the forced degradation study.
Linearity and Range
Expertise & Experience: Linearity confirms a proportional relationship between analyte concentration and the detector's response over a specified range.[11] The range is established based on the method's intended application (e.g., 80-120% of the nominal concentration for an assay).[12]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of the this compound reference standard at a known concentration.
-
Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. For an assay, these should span 80% to 120% of the target analytical concentration. For impurity quantification, the range should bracket the expected impurity levels.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the mean peak area against concentration. Perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
| Residuals | Randomly distributed around zero |
Accuracy
Trustworthiness: Accuracy measures the closeness of the experimental results to the true value.[11] It is typically evaluated through recovery studies.
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a known amount of the analyte into a placebo mixture (for drug products) or a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13]
-
Replicates: Prepare three independent samples at each concentration level.
-
Analysis: Analyze the spiked samples and determine the concentration using the previously established linear curve.
-
Calculation: Calculate the percent recovery for each sample.
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% - 102.0% at each concentration level |
| RSD of Recovery | ≤ 2.0% at each level |
Precision
Expertise & Experience: Precision demonstrates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision under varied conditions within the same lab (different days, analysts, or equipment).
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze them on the same day by the same analyst.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
Prepare a new set of six samples.
-
Calculate the RSD and compare it to the repeatability results.
-
| Parameter | Acceptance Criteria |
| Repeatability (RSD) | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Trustworthiness:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[15]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] This is a critical parameter for impurity methods.
Experimental Protocol (Based on the Calibration Curve Method): This approach is statistically robust and widely accepted.[15]
-
Method: Use the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S) from the linearity study.
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Verification: Prepare and inject samples at the calculated LOD and LOQ concentrations to confirm the signal-to-noise ratio (S/N). A common acceptance criterion is S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.[15]
Robustness
Expertise & Experience: Robustness testing demonstrates the reliability of the method with respect to deliberate variations in its parameters, providing an indication of its suitability for routine use.[9]
Experimental Protocol:
-
Parameter Variation: Intentionally vary critical HPLC parameters one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Analysis: Inject a standard solution and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution between the analyte and a key impurity).
Acceptance Criteria: The system suitability parameters should remain within their predefined acceptance limits, demonstrating the method's resilience to minor operational variations.
Conclusion
The validation of an analytical method for a novel entity like this compound requires a systematic and scientifically grounded approach. This guide outlines a comprehensive strategy centered on a stability-indicating RP-HPLC method, in full alignment with the principles of ICH Q2(R2). By focusing on the causality behind experimental choices and establishing a self-validating system, researchers can ensure the generation of trustworthy, reliable, and reproducible data. This not only satisfies regulatory requirements but also builds a foundation of quality and confidence that extends throughout the entire lifecycle of the drug development process.
References
- ICH and FDA Guidelines for Analytical Method Valid
- Highlights from FDA's Analytical Test Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- ICH Guidelines for Analytical Method Valid
- Q2(R2)
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- ICH Q2(R2)
- Validation of Analytical Procedure Q2(R2) - ICH.
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production - W
- Technical Support Center: Analytical Method Validation for (S)-3-(4-Fluorobenzyl)piperidine - Benchchem.
- X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl) - Journal of Molecular Structure.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone - RSC Publishing.
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.GOV.
- Stability Indicating HPLC Method Development: A Review - IRJPMS.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
- Validation of Analytical Methods - World Health Organiz
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices - LCGC Intern
- Chiral Separation Principles - ResearchG
- Fluorine enables separation-free 'chiral chrom
- Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group - PMC - NCBI.
- Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine - ACS Public
- Analytical Method Validation (AMV) Procedure / Guide - Pharma Beginners.
- Stability Indicating HPLC Method Development: A Review - IJPPR.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
- Bioanalytical Method Valid
- (PDF)
- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS.
Sources
- 1. irjpms.com [irjpms.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. osti.gov [osti.gov]
- 5. Fluorine enables separation-free 'chiral chromatographic analysis' | EurekAlert! [eurekalert.org]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. fda.gov [fda.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pharmabeginers.com [pharmabeginers.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
cross-reactivity profiling of 3-Fluoro-4-(1-piperidinyl)benzylamine
An In-Depth Technical Guide to Cross-Reactivity Profiling of Novel CNS-Active Compounds: A Case Study with 3-Fluoro-4-(1-piperidinyl)benzylamine
This guide provides a comprehensive framework for the systematic evaluation of off-target interactions for novel chemical entities, using the hypothetical compound this compound as a practical example. For the purposes of this guide, we will assume this compound has been designed as a selective ligand for the Dopamine Transporter (DAT), a critical target in neuropsychiatric disorders. The principles and methodologies detailed herein are broadly applicable to any new molecule in the drug discovery pipeline, particularly those featuring common pharmacophores like piperidine and benzylamine, which are known to interact with a variety of biological targets.[1][2][3][4]
The imperative for a thorough cross-reactivity assessment cannot be overstated. It is a cornerstone of modern drug development, essential for minimizing toxicity risks, enhancing diagnostic specificity, and ultimately ensuring patient safety.[5][6] Regulatory bodies such as the FDA emphasize the need for robust off-target analysis, often requiring data from multiple orthogonal methods to build a comprehensive safety profile.[7][8][9] This guide will delineate a logical, multi-tiered approach, from predictive computational methods to definitive biological assays.
Part 1: Foundational Analysis and In-Silico Prediction
Before embarking on expensive and time-consuming wet lab experiments, a significant amount of information can be gleaned from the chemical structure of this compound itself. This initial phase is crucial for hypothesis generation and for guiding the selection of appropriate experimental assays.
Structural Deconstruction and Pharmacophore Analysis
The structure of our lead compound contains several key features that are prevalent in known bioactive molecules:
-
Piperidine Ring: This saturated heterocycle is a common scaffold in CNS-active drugs. Its presence immediately suggests potential interactions with targets such as sigma receptors (σ1 and σ2), histamine receptors (H3), and various G-protein coupled receptors (GPCRs).[1][2][10][11] The piperidine moiety is a critical structural element for dual H3/σ1 receptor activity in some compounds.[2][11]
-
Benzylamine Moiety: This feature is present in many monoamine transporter ligands. Our hypothetical primary target is DAT, but this moiety also suggests a high probability of cross-reactivity with the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[3][4]
-
Fluorine Substitution: The fluorine atom on the benzyl ring is a strategic addition by medicinal chemists. It can modulate the pKa of the nearby amine, influence metabolic stability, and alter binding affinity. Its presence may subtly shift the selectivity profile compared to non-fluorinated analogs.[12]
Predictive Workflow: Database Mining and Molecular Modeling
The initial in-silico workflow aims to cast a wide, predictive net to identify potential off-targets.
Step-by-Step Protocol:
-
Similarity Searching: Utilize chemical databases (e.g., PubChem, ChEMBL, SciFinder) to search for structurally similar compounds with known biological activities. The search queries should include the core scaffolds (e.g., 4-substituted piperidines, fluorinated benzylamines).
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound. This model, which defines the spatial arrangement of key chemical features, can be used to screen virtual libraries of known off-targets.
-
Molecular Docking: Perform docking studies against a panel of homology models or crystal structures of high-probability off-targets identified in the previous steps (e.g., σ1 receptor, H3 receptor, SERT, NET). This provides a quantitative estimation of binding affinity and a visual representation of the potential binding mode.
The causality behind this in-silico first approach is risk and resource management. These computational methods are rapid and cost-effective, allowing for the early identification of potential liabilities that can then be prioritized for experimental validation.
Part 2: In-Vitro Binding Assays - The First Experimental Validation
Following the predictive analysis, the next step is to obtain empirical data on the compound's binding profile across a broad range of biological targets. Large-scale radioligand binding assay panels are the industry standard for this purpose.
Selecting the Right Screening Panel
Several Contract Research Organizations (CROs) offer comprehensive off-target screening panels. The choice of panel should be guided by the in-silico predictions and the therapeutic indication. For a CNS-active compound like ours, a panel with extensive coverage of GPCRs, ion channels, and transporters is essential.
| Panel Provider | Representative Panel Name | Key Features |
| Eurofins Discovery | SafetyScreen44™ | A widely used panel of 44 targets known to be associated with adverse drug reactions. |
| CEREP (a Charles River company) | BioPrint® Profile | Broad profiling across multiple target families; provides a "fingerprint" of a compound's activity. |
| Reaction Biology | Broad Panel Profiling | Offers extensive kinase and enzyme profiling in addition to receptor binding assays. |
Experimental Protocol: Broad Panel Radioligand Binding Assay
-
Compound Preparation: Solubilize this compound in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Concentration: A standard initial screening concentration is 10 µM. This concentration is high enough to detect most clinically relevant off-target interactions. If significant binding (>50% inhibition) is observed, a follow-up dose-response curve is necessary to determine the IC50 or Ki value.
-
Assay Execution: The CRO will perform competitive binding assays. The test compound is incubated with a specific receptor preparation (e.g., cell membranes) and a radiolabeled ligand with known affinity for that receptor.
-
Data Analysis: The amount of radioactivity bound to the receptor is measured. A reduction in bound radioactivity in the presence of the test compound indicates displacement of the radioligand and, therefore, binding of the test compound to the target. The results are typically reported as the percent inhibition of radioligand binding.
A self-validating system is built into this process. Each assay includes positive and negative controls. The positive control is a known inhibitor for the target, ensuring the assay is performing correctly. The negative control (vehicle) establishes the baseline for 100% binding.
Part 3: Cellular and Functional Assays - Assessing Biological Consequence
Observing binding in a biochemical assay is a critical first step, but it does not reveal the functional consequence of that interaction. The compound could be an agonist, antagonist, or have no functional effect at all. Therefore, any significant off-target binding identified in Part 2 must be followed up with functional assays.
Workflow for Functional Characterization
The selection of the appropriate functional assay is entirely dependent on the nature of the off-target.
-
For GPCRs: Assays measuring downstream signaling events like intracellular calcium mobilization (e.g., FLIPR assays) or cyclic AMP (cAMP) accumulation are standard.
-
For Ion Channels: Electrophysiology techniques, such as patch-clamp assays, provide the most direct measure of channel modulation (inhibition or activation).
-
For Enzymes: Specific activity assays that measure the rate of substrate conversion to product are used to determine if the compound is an inhibitor or activator.
-
For Transporters: Uptake assays using radiolabeled or fluorescent substrates are used to measure the inhibition of transporter function.[3]
Example Protocol: Functional Follow-up for a Putative Sigma-1 (σ1) Receptor Interaction
Our in-silico analysis and the prevalence of the piperidine moiety suggest the σ1 receptor is a high-priority potential off-target.[1][2][10][11]
-
Cell Line Selection: Use a cell line endogenously expressing the σ1 receptor or a recombinant cell line with stable expression.
-
Assay Type: A functional assay measuring the modulation of ion channel activity by the σ1 receptor is a common approach. For example, σ1 receptor activation can potentiate NMDA receptor-mediated currents.
-
Methodology:
-
Culture the selected cells on microelectrode array plates or prepare for patch-clamp analysis.
-
Establish a baseline of cellular activity.
-
Apply a sub-maximal concentration of an NMDA receptor agonist to elicit a response.
-
In the continued presence of the NMDA agonist, apply varying concentrations of this compound.
-
Measure the change in NMDA-mediated currents. An increase in current suggests agonistic activity at the σ1 receptor, while a decrease in the effect of a known σ1 agonist would indicate antagonism.
-
-
Data Interpretation: Generate a dose-response curve to determine the EC50 (for an agonist) or IC50 (for an antagonist) of the compound at the σ1 receptor.
Part 4: Integrated Analysis and Decision Making
The final step is to synthesize all the data from the in-silico, binding, and functional assays to build a comprehensive cross-reactivity profile and make an informed decision about the compound's future.
The Selectivity Index
A key metric is the Selectivity Index , which is the ratio of the off-target activity to the on-target activity.
Selectivity Index = (Off-Target IC50 or EC50) / (On-Target IC50 or EC50)
A selectivity index of >100-fold is often considered a desirable starting point for a drug candidate, although this can be highly dependent on the specific targets and the therapeutic window. For our compound, we would compare the functional potency at SERT, NET, and the σ1 receptor to its potency at our primary target, DAT.
Decision-Making Workflow
The following diagram illustrates the logical progression of cross-reactivity profiling and the key decision points.
Caption: Integrated workflow for cross-reactivity profiling.
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a systematic, multi-faceted process that is fundamental to modern drug discovery.[13] By logically progressing from in-silico predictions to broad biochemical screening and finally to specific functional validation, researchers can build a comprehensive understanding of a compound's biological interactions. This data-driven approach allows for the early identification and mitigation of potential safety liabilities, ensuring that only the most selective and promising candidates advance toward clinical development. The ultimate goal is to develop effective medicines with a well-characterized safety profile, and rigorous off-target profiling is an indispensable part of that journey.
References
- Piperidine Propionamide as a Scaffold for Potent sigma-1 Receptor Antagonists and Mu Opioid Receptor Agonists for Treating Neuropathic Pain - PubMed. (2020, April 1). Eur J Med Chem.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications.
- Cross-Reactivity Assessment | Creative Diagnostics.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. (2021, December 15).
- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neurop
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025, November 5). OracleBio.
- Off-target analysis - FDA Advisory Committee 2023 - CRISPR Vision Program. (2023, November 13). CRISPR Vision Program.
- Food and Drug Administration Guidance on Design of Clinical Trials for Gene Therapy Products with Potential for Genome Integration or Genome Editing and Associated Long-Term Follow-Up of Research Subjects - PMC. PMC.
- How New FDA Guidelines Can Affect Cell Therapy Development, Part 1 - Aldevron. (2022, May 18). Aldevron.
- Small Molecule Drug Discovery | CRO Chemistry Services - Symeres. Symeres.
- Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed. (2003, May 22). PubMed.
- Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: interaction with dopamine, serotonin, and norepinephrine transporters - PubMed. (2008, March 15). PubMed.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019, November 19).
Sources
- 1. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: interaction with dopamine, serotonin, and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 6. histologix.com [histologix.com]
- 7. Off-target analysis - FDA Advisory Committee 2023 [crisprvision.wid.wisc.edu]
- 8. Food and Drug Administration Guidance on Design of Clinical Trials for Gene Therapy Products with Potential for Genome Integration or Genome Editing and Associated Long-Term Follow-Up of Research Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How New FDA Guidelines Can Affect Cell Therapy Development, Part 1 [aldevron.com]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. symeres.com [symeres.com]
benchmarking 3-Fluoro-4-(1-piperidinyl)benzylamine against known inhibitors
Comparative Analysis of Synthetic Routes to 3-Fluoro-4-(1-piperidinyl)benzylamine
Executive Summary
The synthesis of 3-Fluoro-4-(1-piperidinyl)benzylamine represents a classic challenge in medicinal chemistry: the regioselective functionalization of a poly-fluorinated aromatic core followed by the precise construction of a primary amine. This molecule serves as a critical intermediate for various kinase inhibitors and GPCR ligands, where the 3-fluoro group modulates metabolic stability and the piperidine ring provides solubility and binding affinity.
This guide objectively compares the two most viable synthetic pathways:
-
The Nitrile Reduction Route (Route A): The industrial standard, prioritizing cost-efficiency and scalability.
-
The Reductive Amination Route (Route B): A convergent approach often preferred in early-phase discovery for its operational simplicity.
Strategic Retrosynthesis
To design an optimal route, we must analyze the electronic character of the aromatic ring. The 3,4-difluoro substitution pattern is the key handle.
-
Regioselectivity Logic: Nucleophilic Aromatic Substitution (SNAr) is the primary method to introduce the piperidine ring. In both 3,4-difluorobenzonitrile and 3,4-difluorobenzaldehyde, the 4-position is significantly more electrophilic than the 3-position. This is due to the para relationship with the electron-withdrawing group (CN or CHO), which stabilizes the Meisenheimer complex intermediate more effectively than the meta position.
Figure 1: Retrosynthetic analysis showing the two primary disconnections anchored on SNAr chemistry.
Route A: The Nitrile Reduction Pathway
Status: Industrial Standard | Scalability: High | Cost: Low
This route utilizes 3,4-difluorobenzonitrile , a commoditized raw material used in herbicide manufacturing.[1] The electron-withdrawing cyano group strongly activates the 4-fluorine for displacement.
Step 1: Regioselective SNAr
The reaction of 3,4-difluorobenzonitrile with piperidine is highly regioselective. The 3-fluoro substituent provides additional inductive activation but sterically hinders the 3-position, further directing the nucleophile to the 4-position.
-
Reagents: Piperidine (1.1 equiv), K2CO3 (1.5 equiv).
-
Solvent: DMSO or DMF (Polar aprotic solvents accelerate SNAr).
-
Conditions: 80–100 °C, 4–6 hours.
Step 2: Catalytic Hydrogenation
Reducing the nitrile to a primary amine without forming secondary amine dimers (dibenzylamines) is the critical challenge here. This is solved by using ammonia-saturated solvents or specific catalysts.
-
Reagents: H2 (50 psi), Raney Nickel (approx. 10-20 wt%).
-
Solvent: 7N NH3 in Methanol.
-
Mechanism: The ammonia suppresses the formation of the intermediate imine dimer by shifting the equilibrium towards the primary amine.
Figure 2: Workflow for Route A. The ammonia in step 2 is critical for chemoselectivity.
Detailed Protocol (Route A)
-
SNAr: Charge a flask with 3,4-difluorobenzonitrile (13.9 g, 100 mmol) and K2CO3 (20.7 g, 150 mmol) in DMSO (100 mL). Add piperidine (9.35 g, 110 mmol) dropwise. Heat to 90 °C for 5 hours. Pour into ice water (500 mL). Filter the precipitated solid, wash with water, and dry to yield 3-fluoro-4-(1-piperidinyl)benzonitrile (Yield: ~92%).
-
Reduction: Dissolve the intermediate (10.2 g, 50 mmol) in 7N NH3 in MeOH (100 mL). Add Raney Nickel (2 g, slurry in water/MeOH). Hydrogenate in a Parr shaker at 50 psi for 12 hours. Filter through Celite to remove the catalyst (Caution: Pyrophoric). Concentrate the filtrate. Purify via acid-base extraction or recrystallization (Yield: ~85%).
Route B: The Reductive Amination Pathway
Status: Discovery/Lab Scale | Scalability: Moderate | Cost: Moderate
This route is "convergent" because it establishes the amine functionality in the final step under mild conditions. It avoids high-pressure hydrogenation equipment but requires expensive hydride reagents.
Step 1: SNAr on Aldehyde
Similar to Route A, but using 3,4-difluorobenzaldehyde . The aldehyde is slightly less electron-withdrawing than the nitrile, occasionally requiring slightly higher temperatures or longer reaction times.
Step 2: Reductive Amination
The aldehyde is condensed with an ammonia source (ammonium acetate) to form an imine in situ, which is immediately reduced.
-
Reagents: NH4OAc (10 equiv), NaBH3CN (1.5 equiv).
-
Solvent: Methanol.[2]
-
Safety Note: NaBH3CN generates HCN if acidified; workup requires careful pH control.
Figure 3: Workflow for Route B. Step 2 is a one-pot reaction.
Detailed Protocol (Route B)
-
SNAr: Combine 3,4-difluorobenzaldehyde (14.2 g, 100 mmol), piperidine (110 mmol), and K2CO3 (150 mmol) in DMF. Heat at 100 °C until conversion is complete (TLC monitoring). Aqueous workup and extraction with EtOAc yields 3-fluoro-4-(1-piperidinyl)benzaldehyde (Yield: ~88%).
-
Reductive Amination: Dissolve the aldehyde intermediate (10.3 g, 50 mmol) and ammonium acetate (38.5 g, 500 mmol) in MeOH (150 mL). Stir for 30 mins. Add NaBH3CN (4.7 g, 75 mmol) portion-wise. Stir at RT for 16 hours. Quench with aqueous NaOH (to pH >10). Extract with DCM. (Yield: ~75-80%).
Comparative Analysis
The choice between Route A and Route B depends on the available equipment and the scale of synthesis.
| Feature | Route A (Nitrile) | Route B (Aldehyde) |
| Overall Yield | High (~78%) | Moderate (~65-70%) |
| Atom Economy | Excellent (H2 is the reductant) | Lower (Boron waste generated) |
| Purification | Acid-base extraction often sufficient | Chromatography often required to remove dimers |
| Safety | Raney Ni is pyrophoric; H2 pressure hazard. | NaBH3CN is toxic; cyanide risk. |
| Cost | Low (Starting material < $50/kg) | Moderate (Aldehyde is ~20% more expensive) |
| Throughput | High (Batch hydrogenation is fast) | Low (Dilute conditions needed to avoid dimers) |
Expert Recommendation
-
For Drug Discovery (mg to g scale): Use Route B . It does not require a high-pressure reactor (Parr shaker/autoclave) and allows for rapid analoging (e.g., swapping piperidine for other amines).
-
For Process Development (kg scale): Use Route A . It is far more economical. The nitrile intermediate is a crystalline solid that is easily purified, ensuring high quality before the final reduction step.
References
-
Audrey Yun Li. (1989).[3] Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry.
-
BenchChem. (2025).[1] The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
-
ChemicalBook. (2025).[4] 3,4-Difluorobenzonitrile synthesis and industrial preparation.
-
Imamura, K., et al. (2013).[5] Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide. Chemical Communications.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. audreyli.com [audreyli.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-(1-piperidinyl)benzylamine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Fluoro-4-(1-piperidinyl)benzylamine. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the rationale behind each step, ensuring a culture of safety and environmental responsibility in your laboratory. The procedures outlined are grounded in established safety protocols for substituted benzylamines and related amine compounds.
While a specific Safety Data Sheet (SDS) for this compound was not located, the guidance herein is synthesized from the known hazards of structurally similar chemicals, including 3-Fluorobenzylamine and other corrosive, flammable amines.[1][2] It is the user's ultimate responsibility to characterize their waste in accordance with local, state, and federal regulations.[3][4]
Hazard Assessment and Characterization
Understanding the inherent risks of this compound is the foundation of its safe management. Based on analogous compounds, it should be handled as a hazardous substance with the following potential characteristics:
-
Corrosivity: Benzylamine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1][5][6]
-
Toxicity: The compound is likely harmful if swallowed, inhaled, or in contact with skin.[2][7] Overexposure may lead to respiratory irritation, headaches, dizziness, and nausea.[1][7]
-
Combustibility: Many benzylamines are combustible liquids.[1][2] Vapors can be heavier than air and may form explosive mixtures, especially with heating or proximity to ignition sources.[8]
-
Environmental Hazard: Amines can be toxic to aquatic life, and direct release into the environment or sewer systems must be strictly avoided.[9][10]
Due to these properties, this compound waste is likely to be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), potentially carrying codes for corrosivity (D002) and ignitability (D001).[4]
Key Safety Information Summary
| Hazard Category | Description | Recommended Precautions |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[11] | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[10][12] |
| Eye Damage/Irritation | Causes serious, potentially irreversible eye damage.[1][11] | Use chemical splash goggles and/or a face shield.[10][12] |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or absorbed through the skin.[2] | Avoid all personal contact. Do not eat, drink, or smoke when handling.[9][13] |
| Flammability/Combustibility | Combustible liquid. Keep away from heat and ignition sources.[2][13] | Store in a cool, well-ventilated area away from open flames, sparks, and hot surfaces.[1][13] |
| Environmental | Potentially toxic to aquatic organisms.[10] | Do not dispose of down the drain or in the environment.[9][12] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory when handling this compound for disposal. This protocol is designed to prevent all routes of exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[10]
-
Eye and Face Protection: Chemical splash goggles are required at a minimum. For tasks with a higher splash risk, such as spill cleanup or bulk transfers, a face shield should be worn in addition to goggles.[1][12]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn.[7][8] For large-scale operations or spill response, a complete chemical-protective suit may be necessary.[10]
-
Respiratory Protection: All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13][14] For emergency situations where vapor concentrations are high, a self-contained breathing apparatus (SCBA) is required.[2][10]
Waste Collection and Storage: A Segregated System
Proper segregation and storage are critical to prevent dangerous reactions and ensure compliance.
Step 1: Designate a Waste Container Use a clearly labeled, sealable container made of a compatible material (e.g., high-density polyethylene). The label must include:
- "Hazardous Waste"
- The full chemical name: "this compound"
- The associated hazards (e.g., "Corrosive," "Combustible," "Toxic")
- The accumulation start date
Step 2: Segregate from Incompatibles Store the amine waste container separately from incompatible materials to prevent violent reactions. Key incompatibles include:
Step 3: Ensure Proper Storage Conditions The designated waste storage area must be:
- Cool and Well-Ventilated: To prevent vapor accumulation and pressure buildup.[12][15]
- Away from Heat and Ignition Sources: No smoking, open flames, or spark-producing equipment should be nearby.[13][15]
- Secure: Store in a locked cabinet or controlled area to prevent unauthorized access.[15][16]
- Provided with Secondary Containment: Place the waste container inside a larger, chemically-resistant tray or tub to contain potential leaks.
Spill Management Protocol
Immediate and correct response to a spill is crucial for safety.
Step 1: Evacuate and Alert Clear the immediate area of all personnel. Alert colleagues and your laboratory supervisor or safety officer.
Step 2: Control Vapors and Ignition Sources Ensure the area is well-ventilated (if safe to do so) and eliminate all sources of ignition.[4][10]
Step 3: Don Appropriate PPE Before attempting cleanup, don the full PPE ensemble described in Section 2, including respiratory protection if necessary.
Step 4: Contain and Absorb the Spill Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][15] Do not use combustible materials like paper towels as the primary absorbent.
Step 5: Collect and Containerize Waste Carefully scoop the absorbed material into your designated hazardous waste container.[15]
Step 6: Decontaminate the Area Wipe the spill area with a suitable decontamination solution, followed by soap and water. Collect all cleanup materials (wipes, gloves) as hazardous waste.
Step 7: Report the Incident Follow your institution's procedures for reporting a chemical spill.
Final Disposal Procedure
Disposal of this compound must be handled by professionals in accordance with all regulations.
Step 1: Characterize the Waste Ensure all waste streams (neat chemical, contaminated absorbents, empty containers) are properly identified and documented. Remember that even "empty" containers retain hazardous residue and must be managed as hazardous waste unless properly decontaminated (e.g., triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).[17][18]
Step 2: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[12][19] Provide them with a full characterization of the waste.
Step 3: Preferred Disposal Method The universally recommended disposal method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially toxic and corrosive combustion gases.[10][17][20]
Step 4: Maintain Records Keep detailed records of waste generation, characterization, and disposal dates and methods as required by regulations.[12]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]
-
3-Fluoro-4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine - Hazard Genotoxicity. (2025, October 15). EPA. [Link]
-
MATERIAL SAFETY DATA SHEET - Tri-iso. Tri-iso. [Link]
-
Safety Data Sheet. Canon. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
-
Benzylamine. ChemSupply. [Link]
-
SAFETY DATA SHEET - 3-Fluorobenzylamine. Fisher Scientific. [Link]
-
Material Safety Data Sheet - 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. 3ASenrise. [Link]
-
Safety Data Sheet: Benzylamine. Carl ROTH. [Link]
-
The NIH Drain Discharge Guide. NIH. [Link]
-
A safety and chemical disposal guideline for Minilab users. (2020, April 2). UFZ. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. tri-iso.com [tri-iso.com]
- 18. research.auburn.edu [research.auburn.edu]
- 19. ufz.de [ufz.de]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Handling 3-Fluoro-4-(1-piperidinyl)benzylamine
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Fluoro-4-(1-piperidinyl)benzylamine. As a substituted benzylamine containing a fluoroaromatic group, this compound requires a rigorous and informed approach to laboratory safety. This guide moves beyond mere procedural lists to explain the rationale behind each safety measure, ensuring that researchers can work with confidence and security.
Hazard Assessment: Understanding the Risk Profile
To establish a robust safety plan, we must first understand the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, we can infer its risk profile by analyzing its structural components: the benzylamine core, the piperidinyl group, and the fluoroaromatic system.
-
Benzylamine Core: Benzylamine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are often harmful if swallowed or absorbed through the skin.[1]
-
Aromatic Amines: This class of compounds can be readily absorbed through the skin and may have carcinogenic or mutagenic properties, necessitating minimal exposure.[3]
-
Fluoroaromatic Moiety: The carbon-fluorine bond is generally strong; however, metabolic processes or certain chemical conditions can lead to its cleavage, potentially releasing toxic fluoride ions.[4][5] Fluorinated compounds themselves can be highly irritating and corrosive.[6]
Based on this analysis, we must treat this compound as a substance that is corrosive, a severe skin and eye irritant, and potentially toxic upon ingestion, inhalation, or dermal contact.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical factor in mitigating the risks associated with this compound. The level of PPE required depends on the scale of the operation and the potential for exposure.
PPE Specification Summary
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling (Low volume, <1g in a fume hood) | Double-layered chemical-resistant gloves (e.g., Nitrile) | Tightly fitting safety goggles[7] | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Spill Cleanup / Emergency (Or handling >1g) | Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile) | Tightly fitting safety goggles AND a full-face shield[8] | Chemical-resistant apron or full-body suit[9] | Air-purifying respirator with organic vapor cartridge[8] |
Rationale and Detailed Specifications
-
Hand Protection: Double-gloving is mandated. The outer glove bears the primary contamination, while the inner glove provides secondary protection against tears or pinhole leaks in the outer glove. Nitrile gloves offer good initial resistance, but always check the manufacturer's compatibility chart. For extended work or spill cleanup, more robust gloves like neoprene or butyl rubber are recommended.[9]
-
Eye and Face Protection: Because of the corrosive nature of benzylamines[1][2], standard safety glasses are insufficient. Tightly sealed chemical goggles are required to prevent vapor or splash entry.[7] For any task with a heightened splash risk, such as transfers of solutions or spill cleanup, a full-face shield must be worn over the goggles.[8][10]
-
Body Protection: A standard cotton lab coat does not offer adequate protection from corrosive liquids. A chemical-resistant (e.g., polyester blend) or flame-retardant lab coat should be used.[11][12] Ensure cuffs are snug. For larger quantities, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: All handling of this compound must occur within a properly functioning and certified chemical fume hood to minimize inhalation of volatile vapors.[3][11] If a significant spill occurs outside of a hood, the area must be evacuated, and personnel re-entering to clean the spill must wear an appropriate respirator.[10][13]
Operational and Disposal Plans
A proactive plan for handling, spill response, and disposal is essential for a safe laboratory environment.
Standard Operating Protocol: Weighing and Solution Preparation
-
Preparation: Before handling the compound, designate a specific area within the chemical fume hood for the work. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and the designated hazardous waste container.
-
PPE Donning: Put on all required PPE as per the "Routine Handling" specifications in the table above. A detailed donning/doffing sequence is provided in the following section.
-
Handling: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Transfer: Gently add the weighed solid to the solvent in your reaction vessel. Use a funnel if necessary to prevent material from contacting the vessel neck.
-
Initial Cleanup: Immediately dispose of the contaminated weigh boat, pipette tips, and any wipes into the designated solid hazardous waste container.
-
Post-Handling: Wipe down the work area in the fume hood with an appropriate solvent.
-
PPE Doffing: Remove PPE using the correct procedure to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][12]
PPE Selection and Donning/Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[8]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. thecalculatedchemist.com [thecalculatedchemist.com]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LCSS: FLUORINE [web.stanford.edu]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. Personal Protective Equipment - Health and Safety Authority [hsa.ie]
- 11. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
